molecular formula C38H68O15 B15544367 Benzyl-PEG13-THP

Benzyl-PEG13-THP

Cat. No.: B15544367
M. Wt: 764.9 g/mol
InChI Key: SIYUNGRNHIEWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG13-THP is a useful research compound. Its molecular formula is C38H68O15 and its molecular weight is 764.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H68O15

Molecular Weight

764.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C38H68O15/c1-2-6-37(7-3-1)36-51-33-32-49-29-28-47-25-24-45-21-20-43-17-16-41-13-12-39-10-11-40-14-15-42-18-19-44-22-23-46-26-27-48-30-31-50-34-35-53-38-8-4-5-9-52-38/h1-3,6-7,38H,4-5,8-36H2

InChI Key

SIYUNGRNHIEWBN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Benzyl-PEG13-THP: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG13-THP is a heterobifunctional linker molecule integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical and pharmacokinetic properties of the molecule.

This technical guide provides a comprehensive overview of this compound, detailing its constituent parts, their respective roles in PROTAC design, and general experimental considerations for its use.

Core Components and Their Functions

This compound is comprised of three key chemical moieties, each with a distinct function in the context of a PROTAC molecule:

  • Benzyl (B1604629) Group: The benzyl group in this linker can serve multiple purposes. It may act as a terminal protecting group for a functional group on the linker, or it can be incorporated into the linker backbone to provide a degree of conformational rigidity. In some instances, the aromatic nature of the benzyl group can be exploited to engage in favorable pi-stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, thereby contributing to the stability of the ternary complex.

  • Polyethylene (B3416737) Glycol (PEG)13 Chain: The core of the linker is a 13-unit polyethylene glycol chain. PEG linkers are widely employed in PROTAC design due to their numerous advantageous properties.[1][2][3] The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its handling, formulation, and pharmacokinetic profile.[1][4] The flexibility of the PEG chain allows the two ends of the PROTAC (the target-binding ligand and the E3 ligase-binding ligand) to adopt an optimal orientation for the formation of a stable and productive ternary complex.[5][6] The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair to ensure efficient protein degradation.[3][7]

  • Tetrahydropyranyl (THP) Group: The tetrahydropyranyl (THP) group is a common and robust protecting group for hydroxyl (alcohol) functionalities in organic synthesis.[8][9][10] In the context of this compound, the THP group masks a terminal hydroxyl group on the PEG linker. This protection prevents unwanted side reactions during the sequential coupling of the linker to the target-binding and E3 ligase-binding ligands. The THP group is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. It can be readily removed under acidic conditions to reveal the free hydroxyl group for subsequent chemical modification.[9][11][12]

Physicochemical Properties and Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the general properties of its constituent PEG linker are well-characterized. The following table summarizes key physicochemical properties of PEG linkers relevant to PROTAC design.

PropertyDescriptionImpact on PROTAC Performance
Solubility PEG linkers are highly soluble in aqueous and many organic solvents.Improves the overall solubility of the PROTAC, facilitating formulation and improving bioavailability.[1][4]
Flexibility The ether backbone of PEG allows for a high degree of conformational freedom.Enables the PROTAC to adopt an optimal conformation for ternary complex formation, which is crucial for degradation efficiency.[5][6]
Hydrophilicity The repeating ethylene (B1197577) glycol units are hydrophilic.Can help to mitigate the high lipophilicity of many target-binding and E3 ligase-binding ligands, improving the drug-like properties of the PROTAC.[2]
Biocompatibility PEG is generally considered to be biocompatible and non-immunogenic.Reduces the potential for adverse immune responses and improves the safety profile of the PROTAC.[3]
Length The length of the PEG chain can be precisely controlled during synthesis.The distance between the target protein and the E3 ligase is critical for efficient ubiquitination; therefore, linker length must be optimized for each system.[3][7]

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of hydroxyl groups using a THP group, which is a key aspect of utilizing this compound in PROTAC synthesis.

Protection of a Hydroxyl Group with THP (Tetrahydropyranylation)

This protocol describes the general procedure for introducing a THP protecting group onto a free hydroxyl group.

Materials:

  • Alcohol-containing substrate

  • 3,4-Dihydro-2H-pyran (DHP)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium (B92312) p-toluenesulfonate (PPTS), or a Lewis acid)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the alcohol-containing substrate in anhydrous DCM.

  • Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents).

  • Add 3,4-dihydro-2H-pyran (DHP) (typically 1.1-1.5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the THP-protected alcohol.

Deprotection of a THP-Protected Hydroxyl Group

This protocol describes the general procedure for removing a THP protecting group to reveal the free hydroxyl group.

Materials:

  • THP-protected substrate

  • Protic solvent (e.g., methanol, ethanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), acetic acid, or an acidic ion-exchange resin)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the THP-protected substrate in a protic solvent such as methanol.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Remove the bulk of the protic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Mandatory Visualizations

The following diagrams illustrate the general principles of PROTAC synthesis and mechanism of action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand POI_Linker POI-Linker Intermediate POI_Ligand->POI_Linker Coupling Step 1 (Deprotection of THP may be required first) E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Linker This compound Linker->POI_Linker POI_Linker->PROTAC Coupling Step 2

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a bifunctional linker like this compound.

PROTAC_MoA POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.

Conclusion

This compound represents a valuable chemical tool for the construction of PROTACs. Its modular design, incorporating a potentially interactive benzyl group, a solubilizing and flexible PEG chain of a defined length, and a strategically placed THP protecting group, provides researchers with a versatile linker to connect a wide variety of target-binding and E3 ligase-recruiting ligands. The successful application of this linker in a PROTAC design will depend on the careful optimization of its length and attachment points to achieve efficient and selective degradation of the target protein. This guide serves as a foundational resource for researchers embarking on the rational design of novel protein degraders.

References

An In-depth Technical Guide to Benzyl-PEG13-THP: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG13-THP is a heterobifunctional linker molecule integral to the rapidly advancing field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical structure, synthesis, and application of this compound in the development of next-generation therapeutics.

The structure of this compound incorporates three key functional components: a benzyl (B1604629) (Bn) group, a 13-unit polyethylene (B3416737) glycol (PEG) chain, and a tetrahydropyran (B127337) (THP) group. The PEG linker provides the necessary spacing and flexibility for the PROTAC molecule to effectively bring together a target protein and an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. The benzyl and THP moieties serve as protecting groups for the terminal ends of the PEG chain, allowing for controlled and site-specific chemical modifications during the synthesis of the final PROTAC molecule.

Chemical Structure and Properties

The fundamental structure of this compound consists of a central polyethylene glycol chain of 13 ethylene (B1197577) glycol units. One terminus of the PEG chain is capped with a benzyl ether, while the other is protected as a tetrahydropyranyl (THP) ether.

While a definitive, unified chemical structure image for this compound is not consistently presented across all suppliers, its structure can be confidently inferred from its constituent parts and its precursor, Benzyl-PEG13-alcohol. The benzyl group serves as a stable protecting group for one of the terminal hydroxyl groups of the PEG chain, while the THP group protects the other.

Physicochemical Data

Quantitative data for this compound can be extrapolated from its alcohol precursor and related Benzyl-PEG-THP compounds. It is important to note that slight variations in molecular weight and formula may exist between different commercial suppliers due to the nature of PEG synthesis.

PropertyValueSource
Compound Name Benzyl-PEG13-alcohol (precursor)BroadPharm
CAS Number 26403-74-7[1]
Molecular Formula C31H56O13[1]
Molecular Weight 636.8 g/mol [1]
Purity ≥98%[1]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral Chemical Knowledge
PropertyValueSource
Compound Name Benzyl-PEG6-THP (related compound)MySkinRecipes
Molecular Formula C22H36O7
Molecular Weight 412.52 g/mol
Boiling Point (Predicted) 506.0 ± 50.0 °C
Density (Predicted) 1.09 ± 0.1 g/cm³

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from its corresponding alcohol, Benzyl-PEG13-alcohol. The terminal hydroxyl group is then protected with a THP group. Subsequently, the molecule can be incorporated into a PROTAC through a series of coupling reactions.

Experimental Protocol 1: Synthesis of this compound from Benzyl-PEG13-alcohol

This protocol describes the protection of the terminal hydroxyl group of Benzyl-PEG13-alcohol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form the THP ether.

Materials:

  • Benzyl-PEG13-alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or another suitable acid catalyst

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • Dissolve Benzyl-PEG13-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DHP (1.5-2 equivalents) to the solution.

  • Add a catalytic amount of PPTS (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Protocol 2: General Workflow for PROTAC Synthesis using this compound

This protocol outlines a general strategy for incorporating the this compound linker into a PROTAC molecule. This typically involves deprotection of one of the ends, followed by coupling to either the E3 ligase ligand or the target protein ligand.

Step 1: Selective Deprotection

  • Benzyl Group Removal: The benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free hydroxyl group, leaving the THP group intact.[2] This allows for subsequent functionalization at this end.

  • THP Group Removal: The THP group is acid-labile and can be removed under mild acidic conditions (e.g., p-toluenesulfonic acid in an alcohol solvent, or acetic acid in a THF/water mixture) to expose the other hydroxyl group.[3]

Step 2: Linker Functionalization and Coupling

The exposed hydroxyl group from Step 1 can be converted into a more reactive functional group (e.g., an amine, azide, or carboxylic acid) for subsequent coupling reactions. A common approach is to use standard coupling chemistries like amide bond formation or click chemistry.

Example Workflow (Amide Bond Formation):

  • Selectively deprotect either the benzyl or THP group of this compound.

  • Convert the resulting free hydroxyl group to a carboxylic acid or an amine.

  • Couple the functionalized linker with the corresponding amine or carboxylic acid on the E3 ligase ligand or the target protein ligand using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Purify the resulting intermediate.

  • Deprotect the remaining protecting group on the other end of the linker.

  • Couple the intermediate with the second ligand (either the target protein ligand or the E3 ligase ligand) using similar coupling chemistry.

  • Purify the final PROTAC molecule, typically by preparative HPLC.

Signaling Pathways and Experimental Workflows

The primary role of this compound is to serve as a linker in a PROTAC, which in turn hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination Recycle PROTAC & E3 Ligase Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker like this compound is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow.

PROTAC_Synthesis_Workflow Start Start with this compound Deprotection1 Selective Deprotection (e.g., Benzyl Group Removal) Start->Deprotection1 Functionalization1 Functionalization of Exposed Hydroxyl Deprotection1->Functionalization1 Coupling1 Couple with Ligand 1 (POI or E3 Ligand) Functionalization1->Coupling1 Intermediate Purified Intermediate Coupling1->Intermediate Deprotection2 Second Deprotection (e.g., THP Group Removal) Intermediate->Deprotection2 Coupling2 Couple with Ligand 2 (E3 or POI Ligand) Deprotection2->Coupling2 Purification Final Purification (e.g., HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and drug developers in the field of targeted protein degradation. Its well-defined structure, featuring a flexible PEG spacer and orthogonal protecting groups, facilitates the modular and efficient synthesis of PROTACs. A thorough understanding of its chemical properties and reaction protocols is essential for the successful design and development of novel protein-degrading therapeutics. As the field of targeted protein degradation continues to expand, the demand for precisely engineered linkers like this compound is expected to grow, further driving innovation in the treatment of a wide range of diseases.

References

An In-depth Technical Guide to Benzyl-PEG13-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) number for Benzyl-PEG13-THP has not been publicly indexed. The information presented herein is a composite guide based on the well-established chemistry of its constituent functional groups: a benzyl (B1604629) ether, a 13-unit polyethylene (B3416737) glycol (PEG) linker, and a tetrahydropyranyl (THP) ether. This document provides a technical overview of its anticipated properties, synthesis, and applications.

Introduction

This compound is a heterobifunctional linker molecule designed for applications in chemical synthesis, drug delivery, and bioconjugation. This molecule features a polyethylene glycol (PEG) backbone with 13 ethylene (B1197577) glycol units, conferring hydrophilicity and biocompatibility.[][2] One terminus is protected by a benzyl (Bn) group, a stable protecting group for alcohols, while the other terminus is protected by a tetrahydropyranyl (THP) group, another common and acid-labile alcohol protecting group.[3] The orthogonal nature of these protecting groups allows for selective deprotection and subsequent functionalization of either end of the PEG linker, making it a versatile tool in the synthesis of complex molecules and targeted drug delivery systems.[4][5]

Physicochemical Properties

The properties of this compound are primarily dictated by its PEG core. The PEG chain's flexibility, hydrophilicity, and low immunogenicity make it an ideal component for modifying therapeutic molecules to improve their pharmacokinetic profiles.[][6] The terminal benzyl and THP groups are primarily for synthetic utility and do not significantly alter the overall physicochemical properties of the PEG linker in a biological context, though they do increase its hydrophobicity relative to the unprotected diol.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₈H₆₈O₁₅
Average Molecular Weight 765.9 g/mol
Appearance (Predicted) Colorless to pale yellow liquid or waxy solid
Solubility Soluble in water and many organic solvents (e.g., dichloromethane (B109758), ethanol (B145695), DMF)[6][7]

Table 2: Properties of Constituent Functional Groups

Functional GroupKey Features
Benzyl (Bn) Ether Stable to a wide range of acidic and basic conditions.[4]
Cleaved by catalytic hydrogenation or strong acids.[8]
Polyethylene Glycol (PEG13) Hydrophilic, biocompatible, non-immunogenic.[][6]
Increases hydrodynamic volume and circulation half-life of conjugated molecules.[7]
Tetrahydropyranyl (THP) Ether Stable to basic conditions, organometallics, and hydrides.[3]
Readily cleaved under mild acidic conditions.[3][9]

Synthesis and Experimental Protocols

The synthesis of this compound would typically involve a stepwise protection of commercially available PEG13-diol.

A plausible synthetic route involves the mono-protection of PEG13-diol with a benzyl group, followed by the protection of the remaining terminal hydroxyl group with a THP group.

This protocol is adapted from standard benzylation procedures.[10]

  • Materials: PEG13-diol, sodium hydride (NaH), benzyl bromide (BnBr), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve PEG13-diol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Stir for 30 minutes at 0 °C to form the alkoxide.

    • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the resulting Benzyl-PEG13-OH by column chromatography.

This protocol is based on standard methods for THP ether formation.[3][9][11]

  • Materials: Benzyl-PEG13-OH, 3,4-dihydro-2H-pyran (DHP), pyridinium (B92312) p-toluenesulfonate (PPTS), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve Benzyl-PEG13-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add 3,4-dihydro-2H-pyran (1.5 equivalents) to the solution.

    • Add a catalytic amount of PPTS (0.1 equivalents).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography.

Deprotection Strategies

The utility of this compound lies in the orthogonal deprotection of its termini.

The THP ether can be selectively cleaved under mild acidic conditions, leaving the benzyl ether intact.[3][12]

  • Reagents: Acetic acid/THF/water (e.g., in a 3:1:1 ratio) or catalytic p-toluenesulfonic acid (TsOH) in methanol.[12]

  • General Procedure:

    • Dissolve this compound in the chosen solvent system.

    • Stir at room temperature and monitor the reaction by TLC.

    • Upon completion, neutralize the acid (if necessary) and remove the solvent.

    • Purify the resulting Benzyl-PEG13-OH.

The benzyl group can be removed by catalytic hydrogenation, a method to which the THP ether is stable.[4]

  • Reagents: Palladium on carbon (Pd/C), hydrogen gas (H₂), and a suitable solvent (e.g., ethanol or methanol).

  • General Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield THP-PEG13-OH.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, including:

  • PROTACs (Proteolysis Targeting Chimeras): The PEG linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

  • Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a cytotoxic drug to an antibody, improving the drug's solubility and pharmacokinetic profile.

  • Targeted Drug Delivery Systems: The linker can be functionalized with a targeting moiety (e.g., a peptide or small molecule) at one end and a therapeutic agent at the other.

Visualizations

G cluster_benzyl Benzyl Group cluster_peg PEG13 Linker cluster_thp THP Group Bn_ring Bn_CH2 —CH₂— PEG_start O—(CH₂CH₂O)₁₂— Bn_CH2->PEG_start PEG_end CH₂CH₂—O— THP_ring PEG_end->THP_ring

Caption: Chemical structure of this compound.

G PEG_diol HO-PEG13-OH Bn_PEG_OH BnO-PEG13-OH PEG_diol->Bn_PEG_OH  NaH, BnBr Bn_PEG_THP BnO-PEG13-OTHP Bn_PEG_OH->Bn_PEG_THP  DHP, PPTS

Caption: Synthetic workflow for this compound.

G Start BnO-PEG13-OTHP THP_deprotect BnO-PEG13-OH Start->THP_deprotect  Mild Acid (e.g., AcOH) Bn_deprotect HO-PEG13-OTHP Start->Bn_deprotect  H₂, Pd/C

Caption: Orthogonal deprotection pathways.

References

Unveiling the Potential of Benzyl-PEG13-THP: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Benzyl-PEG13-THP emerges as a critical tool in the rapidly advancing field of targeted protein degradation. This heterobifunctional linker, characterized by a benzyl-protected polyethylene (B3416737) glycol (PEG) chain and a tetrahydropyranyl (THP) ether, offers a versatile platform for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide provides a comprehensive overview of its properties, representative experimental protocols, and its role in the PROTAC mechanism.

Core Properties and Specifications

This compound is a well-defined, monodisperse PEG linker. Its structure is designed to offer a balance of solubility, flexibility, and synthetic utility, which are crucial attributes for the successful development of potent and effective PROTAC molecules. The benzyl (B1604629) group serves as a stable protecting group for one terminus of the PEG chain, allowing for selective deprotection and subsequent conjugation, while the THP group protects the other terminus. The PEG chain itself, consisting of 13 ethylene (B1197577) glycol units, enhances the aqueous solubility of the resulting PROTAC, a common challenge in the development of these larger molecules.[1]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C38H68O15[2]
Molecular Weight 764.94 g/mol [2]
Appearance White to off-white solidTypical for PEG compounds
Purity ≥95%Typical specification
Solubility Soluble in DMSO, DMF, and chlorinated solventsInferred from similar compounds
Storage -20°C, under inert atmosphereRecommended for stability

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[1]

This compound functions as this critical linker. The length and flexibility of the 13-unit PEG chain are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] This proximity is essential for the E3 ligase to efficiently catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

Signaling Pathway of PROTAC Action

PROTAC_Pathway Figure 1: General PROTAC Signaling Pathway cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: General PROTAC Signaling Pathway.

Experimental Protocols

While specific, detailed protocols for this compound are not widely published, the following sections provide representative methodologies based on standard organic chemistry practices and established procedures for similar PEG linkers used in PROTAC synthesis.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process, starting from commercially available PEG building blocks. A plausible synthetic workflow is outlined below.

Synthesis_Workflow Figure 2: Representative Synthesis Workflow Start Commercially Available Short PEG-diol Step1 Monobenzylation Start->Step1 Intermediate1 Benzyl-PEGn-OH Step1->Intermediate1 Step2 THP Protection Intermediate1->Step2 Intermediate2 Benzyl-PEGn-THP Step2->Intermediate2 Step3 Iterative PEGylation (Williamson Ether Synthesis) Intermediate2->Step3 Final_Product This compound Step3->Final_Product Purification Purification (e.g., Column Chromatography) Final_Product->Purification

Figure 2: Representative Synthesis Workflow.

Materials:

  • Short-chain polyethylene glycol diol

  • Benzyl bromide

  • Sodium hydride (NaH)

  • 3,4-Dihydropyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Appropriate PEG tosylate or mesylate for chain extension

  • Anhydrous solvents (e.g., THF, DMF)

  • Reagents for purification (e.g., silica (B1680970) gel, solvents for chromatography)

Procedure:

  • Monobenzylation: React the starting PEG-diol with a stoichiometric amount of a strong base like sodium hydride, followed by the addition of benzyl bromide to yield the monobenzylated PEG alcohol.

  • THP Protection: Protect the remaining free hydroxyl group with DHP in the presence of a catalytic amount of acid, such as PPTS, to form the THP ether.

  • Iterative PEGylation: The PEG chain is then extended to the desired length of 13 units. This is typically achieved through Williamson ether synthesis, by reacting the deprotonated alcohol of a PEG unit with a tosylated or mesylated PEG unit. This step may be repeated until the desired chain length is achieved.

  • Purification: The final product is purified using techniques like column chromatography to remove any unreacted starting materials and byproducts.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and purity of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • ¹H NMR: Acquire the proton NMR spectrum. Expect to see characteristic peaks for the benzyl group (aromatic protons), the PEG backbone (a broad multiplet), and the THP group (a series of multiplets).

  • ¹³C NMR: Acquire the carbon NMR spectrum to confirm the presence of all unique carbon atoms in the molecule.

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the synthesized linker.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid or formic acid) is commonly employed.

  • Detection: UV detection at a wavelength corresponding to the absorbance of the benzyl group (e.g., 254 nm).

  • Expected Result: A single major peak indicating a high degree of purity.

3. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of this compound.

  • Technique: Electrospray ionization (ESI) is well-suited for PEG compounds.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infuse it into the mass spectrometer.

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the calculated mass of this compound plus a proton ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

PROTAC Synthesis and Application Workflow

PROTAC_Assembly_Workflow Figure 3: PROTAC Assembly and Application Workflow cluster_synthesis PROTAC Synthesis cluster_application Biological Application Linker This compound Deprotection1 Selective Deprotection (e.g., H₂/Pd for Benzyl) Linker->Deprotection1 Activated_Linker1 HO-PEG13-THP Deprotection1->Activated_Linker1 Conjugation1 Conjugation to POI Ligand Activated_Linker1->Conjugation1 Intermediate POI-Linker-THP Conjugation1->Intermediate Deprotection2 Selective Deprotection (mild acid for THP) Intermediate->Deprotection2 Activated_Linker2 POI-Linker-OH Deprotection2->Activated_Linker2 Conjugation2 Conjugation to E3 Ligase Ligand Activated_Linker2->Conjugation2 Final_PROTAC Final PROTAC Molecule Conjugation2->Final_PROTAC Treatment Treat Cells with PROTAC Final_PROTAC->Treatment Cell_Culture Cell Culture with Target Protein Cell_Culture->Treatment Western_Blot Western Blot Analysis for Protein Degradation Treatment->Western_Blot Dose_Response Dose-Response and Time-Course Studies Western_Blot->Dose_Response

Figure 3: PROTAC Assembly and Application Workflow.

Procedure for PROTAC Assembly:

  • Selective Deprotection: The synthesis of a PROTAC using this compound would begin with the selective removal of one of the protecting groups. For instance, the benzyl group can be removed via catalytic hydrogenation, leaving the THP group intact.

  • First Conjugation: The newly exposed hydroxyl group is then activated (e.g., by conversion to a mesylate or tosylate) and reacted with a suitable functional group on either the POI ligand or the E3 ligase ligand.

  • Second Deprotection: The THP group is then removed under mild acidic conditions to reveal the second hydroxyl group.

  • Second Conjugation: This hydroxyl group is subsequently activated and conjugated to the second ligand, completing the synthesis of the PROTAC molecule.

  • Purification and Characterization: The final PROTAC is purified by HPLC and its identity confirmed by NMR and mass spectrometry.

Conclusion

This compound represents a valuable and versatile linker for the construction of PROTACs. Its well-defined structure, incorporating a flexible and solubilizing PEG chain with orthogonal protecting groups, provides a robust platform for the systematic design and synthesis of novel protein degraders. The representative protocols and workflows outlined in this guide offer a foundation for researchers and drug developers to harness the potential of this compound in their pursuit of new therapeutic modalities. As the field of targeted protein degradation continues to expand, the strategic application of such precisely engineered linkers will be paramount to success.

References

Benzyl-PEG13-THP: A Technical Guide to Its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG13-THP, a bifunctional molecule of significant interest in pharmaceutical research and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a qualitative solubility profile derived from the physicochemical properties of its constituent functional groups: the benzyl (B1604629) group, the polyethylene (B3416737) glycol (PEG) chain, and the tetrahydropyranyl (THP) protecting group. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided to empower researchers in their specific applications.

Core Concepts: Molecular Structure and Polarity

This compound is an amphiphilic molecule with distinct hydrophobic and hydrophilic regions that dictate its solubility behavior.

  • Benzyl Group: The benzyl group at one terminus is aromatic and nonpolar, contributing to the molecule's solubility in organic solvents with similar characteristics.

  • Polyethylene Glycol (PEG) Chain: The central PEG13 chain is a flexible, hydrophilic polymer consisting of 13 ethylene (B1197577) glycol units. This segment is known to enhance aqueous solubility.[1][2][3] The presence of this chain is expected to confer a degree of water solubility to the entire molecule.

  • Tetrahydropyranyl (THP) Group: The THP group is a common protecting group for alcohols in organic synthesis. It is generally stable to most non-acidic reagents and is known to confer good solubility in a range of organic solvents.[4][5][6]

The interplay of these three components results in a molecule with a complex solubility profile, likely soluble in a broad spectrum of solvents ranging from polar aprotic to some nonpolar organic solvents, with some solubility in aqueous systems.

Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents at ambient temperature (approximately 20-25°C). This profile is inferred from the known solubility characteristics of its structural components.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly SolubleThe hydrophilic PEG13 chain will promote interaction with protic solvents. However, the hydrophobic benzyl and THP groups will limit extensive solubility, particularly in water. Solubility is expected to be higher in short-chain alcohols compared to water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Soluble to Very SolubleThese solvents are effective at solvating both the polar PEG chain and the nonpolar benzyl and THP moieties. DMSO and DMF are particularly good solvents for a wide range of organic molecules.
Nonpolar Aromatic Toluene, BenzeneSolubleThe aromatic benzyl group will interact favorably with aromatic solvents through π-π stacking interactions. The PEG chain may limit miscibility at very high concentrations.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are good at dissolving a wide range of organic compounds with moderate polarity.
Ethers Diethyl EtherModerately SolubleDiethyl ether is a relatively nonpolar solvent. The benzyl and THP groups will promote solubility, while the polar PEG chain may reduce it compared to more polar ethers like THF.
Alkanes Hexane, HeptaneSparingly Soluble to InsolubleThe significant polarity of the PEG chain will severely limit solubility in nonpolar aliphatic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • For finely suspended particles, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the determination and application of this compound solubility data.

G cluster_0 Experimental Workflow: Solubility Determination A Add Excess Solute to Solvent B Equilibrate (Shake/Rotate at Constant T) A->B C Separate Solid and Liquid Phases (Centrifuge) B->C D Collect and Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC/UV-Vis E->F G Calculate Solubility F->G

Workflow for determining this compound solubility.

G SolubilityData Solubility Data Formulation Formulation Development SolubilityData->Formulation Reaction Reaction Condition Optimization SolubilityData->Reaction Purification Purification Strategy SolubilityData->Purification InVivo In Vivo Studies Formulation->InVivo

Application of solubility data in drug development.

This technical guide serves as a foundational resource for understanding and experimentally determining the solubility of this compound. Accurate solubility data is paramount for its effective use in chemical synthesis, formulation, and preclinical studies, ultimately accelerating the development of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of Benzyl-PEG13-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Benzyl-PEG13-THP, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Such linkers are integral in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and functionality is paramount. This document outlines the multi-step synthesis, presents experimental protocols based on established chemical transformations, and includes quantitative data where available.

Introduction to this compound

This compound is a chemical tool used in bioconjugation and drug discovery. It comprises a tridecaethylene glycol (PEG13) spacer, providing hydrophilicity and a defined length. One terminus is protected by a benzyl (B1604629) (Bn) ether, which can be selectively removed under specific conditions to reveal a hydroxyl group. The other terminus is protected by a tetrahydropyranyl (THP) ether, an acid-labile protecting group for a hydroxyl function. The orthogonal nature of these protecting groups allows for the sequential functionalization of the PEG linker, a critical feature in the construction of complex biomolecules.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a three-stage process, starting from tridecaethylene glycol. Given the commercial availability of the key intermediate, Benzyl-PEG13-alcohol, a more practical approach for many researchers would be to start from this compound. However, for completeness, the entire pathway is outlined below.

Stage 1: Synthesis of Monodisperse Tridecaethylene Glycol (HO-(EG)13-OH)

The initial challenge lies in the synthesis of a monodisperse PEG linker with exactly 13 ethylene (B1197577) glycol units. Polydispersity is a common issue in PEG synthesis. Stepwise methods, often involving iterative addition of ethylene glycol units on a solid support or through convergent synthesis in solution, are employed to achieve monodispersity.[1][2][3] These methods provide precise control over the oligomer length.

Stage 2: Monobenzylation of Tridecaethylene Glycol

With the diol in hand, the next step is the selective protection of one of the terminal hydroxyl groups as a benzyl ether. This is typically achieved using a Williamson ether synthesis, where the diol is treated with a stoichiometric amount of a strong base (e.g., sodium hydride) to form the mono-alkoxide, followed by reaction with benzyl bromide or benzyl chloride.[4] Careful control of reaction conditions is necessary to minimize the formation of the dibenzylated byproduct. The commercial availability of Benzyl-PEG13-alcohol simplifies this process considerably for researchers.[5]

Stage 3: Tetrahydropyranylation of Benzyl-PEG13-alcohol

The final step is the protection of the remaining free hydroxyl group of Benzyl-PEG13-alcohol with a THP group. This is a standard procedure in organic synthesis, typically carried out by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.[6]

Below is a graphical representation of the overall synthetic workflow.

Synthesis_Pathway cluster_stage1 Stage 1: PEG Synthesis cluster_stage2 Stage 2: Monobenzylation cluster_stage3 Stage 3: Tetrahydropyranylation EG_units Ethylene Glycol Units PEG13_diol Tridecaethylene Glycol (HO-(EG)13-OH) EG_units->PEG13_diol Stepwise Synthesis BnPEG13OH Benzyl-PEG13-alcohol PEG13_diol->BnPEG13OH Williamson Ether Synthesis BnBr Benzyl Bromide (BnBr) BnBr->BnPEG13OH Base Base (e.g., NaH) Base->BnPEG13OH Final_Product This compound BnPEG13OH->Final_Product THP Protection DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Final_Product Acid_catalyst Acid Catalyst (e.g., PPTS) Acid_catalyst->Final_Product

Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound, based on analogous reactions reported in the literature.

Synthesis of Benzyl-PEG13-alcohol (Starting from Tridecaethylene Glycol)

Materials:

  • Tridecaethylene glycol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of tridecaethylene glycol in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The mixture is cooled back to 0 °C, and benzyl bromide is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired Benzyl-PEG13-alcohol.

Quantitative Data (Hypothetical):

ParameterValueReference
Yield60-70%Based on similar monobenzylation reactions.
Purity>95%After chromatographic purification.
Synthesis of this compound (Starting from Benzyl-PEG13-alcohol)

Materials:

  • Benzyl-PEG13-alcohol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Benzyl-PEG13-alcohol in anhydrous DCM are added 3,4-dihydro-2H-pyran and a catalytic amount of PPTS.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous NaHCO3 solution and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Quantitative Data (Hypothetical):

ParameterValueReference
Yield85-95%Based on typical THP protection of alcohols.[6]
Purity>98%After chromatographic purification.

Deprotection Strategies

The utility of this compound lies in the orthogonal nature of its protecting groups, allowing for selective deprotection and subsequent functionalization.

Deprotection_Strategies Start This compound Path1 Acidic Conditions (e.g., TFA, HCl) Start->Path1 Path2 Hydrogenolysis (e.g., H2, Pd/C) Start->Path2 Product1 Benzyl-PEG13-OH Path1->Product1 Further_Func1 Derivatization of -OH group Product1->Further_Func1 Functionalization Product2 HO-PEG13-THP Path2->Product2 Further_Func2 Derivatization of -OH group Product2->Further_Func2 Functionalization

References

Unraveling the Molecular Actions of Benzyl-PEG13-THP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no direct information has been found regarding a molecule specifically designated as "Benzyl-PEG13-THP." The current body of scientific research does not contain data on its mechanism of action, signaling pathways, or specific experimental protocols.

The search results did yield information on related but distinct chemical entities, which may offer some contextual understanding but do not directly address the user's query. These include:

  • Benzyl Isothiocyanate: This compound has been studied for its effects on THP-1 cells, a human monocytic cell line used in immunological research. Studies indicate it can attenuate inflammasome activation stimulated by lipopolysaccharides from Pseudomonas aeruginosa. The mechanism involves the regulation of the MAPKs/NF-κB signaling pathway.

  • N-Benzyl piperidine: This structural motif is a common component in drug discovery and is found in numerous approved and investigational drugs. Its utility lies in its structural flexibility and its ability to engage in cation-π interactions with target proteins, which can be crucial for therapeutic efficacy.

  • Trihexyphenidyl (THP): This is an anticholinergic drug used in the management of Parkinson's disease. Its mechanism of action is not fully understood but is known to involve the blockage of efferent impulses in parasympathetically innervated structures. It acts as a non-selective antagonist of all five muscarinic acetylcholine (B1216132) receptors, with a stronger affinity for the M1 and M4 subtypes. Some studies suggest it may also influence nicotinic acetylcholine receptor neurotransmission and, at higher doses, may have direct central inhibitory effects on cerebral motor centers.

It is possible that "this compound" represents a novel or proprietary compound not yet described in publicly accessible research, a specific derivative of one of the aforementioned molecules, or a misnomer. Without further clarification or available data, a detailed technical guide on its core mechanism of action, as requested, cannot be provided.

Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to consult internal documentation, proprietary databases, or contact the originating source of this chemical designation for detailed information.

Benzyl-PEG13-THP as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

Core Concepts of PROTAC Technology

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By bringing a target protein into close proximity with an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome, effectively eliminating it from the cell.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Proteasome->Degraded_POI POI_PROTAC_E3 POI-PROTAC-E3

Figure 1: Mechanism of PROTAC-mediated protein degradation.

The Role of the Linker in PROTAC Design

The linker is not merely a spacer but a critical component that significantly impacts a PROTAC's biological activity. Key functions of the linker include:

  • Optimizing Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the ternary complex. A linker that is too short may lead to steric hindrance, while an overly long or rigid linker might prevent the optimal orientation of the POI and E3 ligase for efficient ubiquitination.

  • Modulating Physicochemical Properties: The linker's composition influences the PROTAC's solubility, lipophilicity, and polar surface area. PEG linkers, like Benzyl-PEG13-THP, are known to enhance aqueous solubility, a critical factor for bioavailability.

  • Influencing Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield polar groups, facilitating cellular uptake.

This compound: A Closer Look

This compound is a bifunctional linker featuring a benzyl-protected alcohol at one end, a tetrahydropyran (B127337) (THP)-protected alcohol at the other, and a 13-unit polyethylene (B3416737) glycol chain as the spacer.

  • PEG Chain (13 units): The long PEG chain imparts significant hydrophilicity to the PROTAC molecule, which can improve its solubility in aqueous buffers and physiological fluids. The length of the PEG chain (n=13) provides substantial flexibility, allowing for a wide range of motion to facilitate the formation of a stable ternary complex.

  • Benzyl (B1604629) and THP Protecting Groups: The benzyl and THP groups are common protecting groups in organic synthesis. Their differential stability allows for the selective deprotection and sequential attachment of the POI ligand and the E3 ligase ligand, providing a modular and controlled approach to PROTAC synthesis.

Data Presentation: Physicochemical and Pharmacokinetic Properties

While specific data for a PROTAC utilizing a this compound linker is not available, the following table provides an illustrative example of how linker composition can influence the properties of a hypothetical PROTAC.

PROTAC ComponentLinker CompositionMolecular Weight (Da)cLogPTPSA (Ų)Aqueous Solubility (µM)Cell Permeability (Papp) x 10⁻⁶ cm/s
Hypothetical PROTAC A Alkyl Chain (10 atoms)8505.2120< 115
Hypothetical PROTAC B Benzyl-PEG4-THP9504.1180158
Hypothetical PROTAC C This compound 1250 2.5 280 > 100 3

This data is illustrative and intended to demonstrate general trends observed with increasing PEG linker length.

Data Presentation: Biological Activity

The following table illustrates the type of quantitative data generated during the biological evaluation of PROTACs. The values presented are hypothetical for a PROTAC containing a this compound linker.

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical-PROTAC-1 BRD4PomalidomideHeLa5095
Hypothetical-PROTAC-2 BTKVHL LigandRamos2598

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are generalized protocols that can be adapted for the synthesis and characterization of a PROTAC incorporating the this compound linker.

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a modular approach for synthesizing a PROTAC, involving the sequential deprotection and coupling of the this compound linker with the POI and E3 ligase ligands.

PROTAC_Synthesis_Workflow cluster_0 Synthesis Workflow Start This compound Step1 Selective Deprotection (e.g., THP removal) Start->Step1 Intermediate1 Benzyl-PEG13-OH Step1->Intermediate1 Step2 Couple to POI Ligand Intermediate1->Step2 Intermediate2 Benzyl-PEG13-POI Step2->Intermediate2 Step3 Benzyl Deprotection Intermediate2->Step3 Intermediate3 HO-PEG13-POI Step3->Intermediate3 Step4 Couple to E3 Ligase Ligand Intermediate3->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

Figure 2: General synthetic workflow for a PROTAC.

Materials:

  • This compound linker

  • POI ligand with a suitable functional group for coupling (e.g., carboxylic acid)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., amine)

  • Deprotection reagents (e.g., mild acid for THP removal, hydrogenation catalyst for benzyl removal)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Selective Deprotection of THP Group: Dissolve this compound in a suitable solvent (e.g., methanol). Add a catalytic amount of a mild acid (e.g., pyridinium (B92312) p-toluenesulfonate) and stir at room temperature. Monitor the reaction by TLC or LC-MS until completion. Purify the resulting Benzyl-PEG13-OH by column chromatography.

  • Coupling to POI Ligand: Dissolve the POI ligand (with a carboxylic acid) and Benzyl-PEG13-OH in anhydrous DMF. Add coupling reagents (e.g., HATU and DIPEA) and stir at room temperature overnight. Monitor the reaction by LC-MS. Purify the product, Benzyl-PEG13-POI, by HPLC.

  • Deprotection of Benzyl Group: Dissolve Benzyl-PEG13-POI in a suitable solvent (e.g., ethanol). Add a palladium on carbon catalyst and subject the mixture to a hydrogen atmosphere. Stir until the reaction is complete as monitored by LC-MS. Filter off the catalyst and concentrate the solvent to obtain HO-PEG13-POI.

  • Coupling to E3 Ligase Ligand: Activate the hydroxyl group of HO-PEG13-POI (e.g., by converting it to a mesylate or tosylate). React the activated intermediate with the E3 ligase ligand (with an amine) in the presence of a base. Alternatively, convert the hydroxyl group to a carboxylic acid and perform an amide coupling with an amine-functionalized E3 ligase ligand. Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the extent of POI degradation induced by the PROTAC.

Western_Blot_Workflow cluster_0 Western Blot Workflow Cell_Culture Cell Seeding and Treatment with PROTAC Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-POI) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Figure 3: Experimental workflow for Western Blot analysis.

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the POI

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody. Also probe for a loading control.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and PEG-based linkers like this compound offer significant advantages in terms of solubility and flexibility. While specific data on PROTACs incorporating this particular linker are not yet widely published, the principles and protocols outlined in this guide provide a solid foundation for its application in targeted protein degradation research. The modular nature of the this compound linker, with its distinct protecting groups, allows for versatile and controlled synthesis of PROTAC molecules. The extended PEG chain is expected to favorably impact the physicochemical properties of the resulting PROTAC, potentially leading to improved in vitro and in vivo performance. As the field of targeted protein degradation continues to evolve, the rational design and selection of linkers will remain a key strategy for developing the next generation of highly potent and selective therapeutic agents.

Core Principles of PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Polyethylene (B3416737) Glycol (PEG) Linkers in PROTACs

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in drug discovery, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a productive ternary complex.[2][4][5]

Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics.[6][7] Approximately 54% of reported PROTACs utilize PEG linkers.[7][8] This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts to aid researchers in the rational design of next-generation protein degraders.

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties to the PROTAC molecule.[4][6]

Physicochemical Properties:

  • Hydrophilicity and Solubility: A major challenge in PROTAC development is their high molecular weight and lipophilicity, which often leads to poor aqueous solubility.[4][9] The hydrophilic nature of the PEG chain, with its repeating ether oxygens, significantly enhances the solubility of PROTACs, which is crucial for their formulation and bioavailability.[6][9][]

  • Flexibility: The C-O bonds in the PEG backbone allow for near-frictionless rotation, giving these linkers a high degree of conformational flexibility.[][11] This flexibility can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[11] However, excessive flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[11]

  • Biocompatibility: PEG is well-known for its biocompatibility and is used in a variety of approved therapeutic products.[6]

Role in Ternary Complex Formation:

The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and an E3 ligase.[5][11] The linker plays a pivotal role in this process.[12] The length and flexibility of the PEG linker dictate the spatial orientation and proximity of the two proteins.[11][13] An optimal linker length is crucial:

  • Too Short: A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[9][13]

  • Too Long: Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may favor the formation of binary complexes over the desired ternary complex.[13][14]

The flexibility of PEG linkers allows the PROTAC to sample a wide range of conformations, increasing the probability of achieving a productive orientation for ubiquitination.[11]

Impact on Cell Permeability:

The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow them to adopt folded conformations.[4] This "chameleon effect" can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better able to traverse the cell membrane.[4][11] However, there is an optimal number of PEG units, as excessive PEGylation can lead to decreased cellular uptake.[4]

Quantitative Analysis of PEG Linker Effects

The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[8][12] The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[12] The following tables summarize data from studies investigating the impact of PEG linker length on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
Linker Composition DC50 (nM) Dmax (%)
Alkyl/ether (12 atoms)No degradationN/A
Alkyl/ether (21 atoms)396
Alkyl/ether (29 atoms)29276
Data derived from a study on TBK1 degraders, highlighting that a minimum linker length is required to induce degradation, but excessively long linkers can decrease potency.[15]
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
Linker Length (atoms) ERα Degradation (%) at 100 nM IC50 (µM) in MCF7 cells
9~50>10
12~801.9
16>950.2
19~751.1
21~502.5
This table summarizes findings from a study on ERα PROTACs, demonstrating a clear optimal linker length of 16 atoms for both protein degradation and cytotoxic activity.[16][17]
Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
Number of PEG units DC50 (nM) Dmax (%)
316~90
45.4>95
52.5>95
64.3>95
78.8>95
Data from a study on BTK degraders shows that potency increases up to 5 PEG units and then begins to decrease, illustrating the non-linear relationship between linker length and efficacy.[15]

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Ubiquitination Poly-ubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Degradation_Products Peptide Fragments Proteasome->Degradation_Products Degrades POI Ternary->Ubiquitination Recruits E2-Ub Degraded_POI Ub-POI Ubiquitination->Degraded_POI Targeting for Degradation Degraded_POI->Proteasome

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Design 1. PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Biochemical 3. Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical CellBased 4. Cell-Based Assays Synthesis->CellBased Biochemical->CellBased Degradation 4a. Protein Degradation (Western Blot, DC50) CellBased->Degradation Viability 4b. Cell Viability (MTS Assay, IC50) CellBased->Viability Optimization 5. Lead Optimization (Iterative Design) Degradation->Optimization Viability->Optimization Optimization->Design Refine Linker

Caption: A typical experimental workflow for evaluating PROTACs.

Linker_Efficacy_Relationship Linker Length vs. PROTAC Efficacy cluster_anno xaxis Linker Length (e.g., number of PEG units) yaxis PROTAC Efficacy (e.g., 1/DC50) origin origin->xaxis origin->yaxis p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 anno1 Too Short: Steric Hindrance anno1->p1 anno2 Optimal Length: Productive Complex anno2->p3 anno3 Too Long: Unproductive Complex anno3->p5

Caption: The non-linear relationship between linker length and efficacy.

Experimental Protocols

Accurate and reproducible data are essential for the rational design of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of an Amide-Linked PROTAC[18]

This protocol describes a general method for coupling a carboxylic acid-functionalized component (e.g., warhead) to an amine-functionalized, Boc-protected PEG linker, followed by deprotection and coupling to the second ligand.

Step 1: Amide Coupling

  • Dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Amide Coupling

  • Follow the procedure in Step 1, using the deprotected amine-PEG intermediate and the second carboxylic acid-functionalized component to synthesize the final PROTAC.

  • Purify the final PROTAC molecule using flash column chromatography or preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation Analysis[8][13]

This protocol is used to visually and quantitatively assess the reduction in the level of a target protein after PROTAC treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control to determine the percentage of degradation.

Protocol 3: Cell Viability (MTS) Assay[19]

This protocol is used to determine the cytotoxic effect of PROTAC-mediated protein degradation in cell lines dependent on the target protein for survival.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer’s instructions and incubate for 1-4 hours at 37 °C. The MTS reagent is bioreduced by viable cells into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the PROTAC concentration and use a non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Outlook

PEG linkers are a versatile and powerful tool in the design of effective PROTACs, offering a means to improve solubility, modulate permeability, and optimize the geometry of the ternary complex.[4][18] The historical "trial and error" approach to linker design is evolving towards more rational, structure-guided strategies.[4][15] Advances in structural biology and computational modeling are beginning to provide a deeper understanding of the dynamic interactions within the ternary complex.[15][19][20] These tools, combined with the empirical data gathered from systematic linker modification studies, will continue to accelerate the development of PROTACs with superior potency, selectivity, and drug-like properties, ultimately expanding the landscape of "druggable" targets.

References

The Tetrahydropyranyl (THP) Group: A Technical Guide to a Cornerstone Protecting Group in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the application, mechanism, and strategic use of the tetrahydropyranyl (THP) protecting group for hydroxyl functionalities.

Executive Summary

The tetrahydropyranyl (THP) group is a widely utilized acid-labile protecting group for alcohols in multistep organic synthesis. Its enduring prevalence in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, stems from its low cost, ease of introduction and removal, and robust stability under a broad range of non-acidic conditions. This technical guide provides a comprehensive overview of the THP protecting group, detailing its mechanism of action, stability profile, and orthogonality with other common protecting groups. Detailed experimental protocols for both protection and deprotection are provided, alongside tabulated quantitative data to facilitate direct comparison of various catalytic systems. Furthermore, this guide illustrates the strategic application of the THP group in the synthesis of complex molecules, underscoring its continued relevance in modern drug development and chemical research.

Mechanism of Action

The THP group protects alcohols by converting them into tetrahydropyranyl ethers, which are a type of acetal (B89532).[1][2] This transformation temporarily masks the acidic proton and nucleophilicity of the hydroxyl group, preventing it from participating in unwanted side reactions.

Protection of Alcohols

The formation of a THP ether proceeds via the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[2] The mechanism involves the protonation of the DHP alkene, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. Subsequent deprotonation of the resulting oxonium ion by a weak base, regenerating the acid catalyst, yields the THP ether.[2]

G cluster_protection THP Protection Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ H_plus H⁺ (cat.) Oxonium Protonated Ether Oxocarbenium->Oxonium + R-OH Alcohol R-OH THP_Ether THP Ether Oxonium->THP_Ether - H⁺ H_plus_regen H⁺

Figure 1: Mechanism of THP Protection

A significant drawback of THP protection is the introduction of a new stereocenter at the anomeric carbon (C2 of the tetrahydropyran (B127337) ring). If the alcohol substrate is already chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis (e.g., NMR).[2]

Deprotection of THP Ethers

The removal of the THP group is achieved through acid-catalyzed hydrolysis, effectively reversing the protection mechanism.[2] The ether oxygen of the THP group is protonated by an acid, forming a good leaving group. The subsequent departure of the alcohol is facilitated by the formation of the same resonance-stabilized oxocarbenium ion intermediate as in the protection step. This intermediate is then trapped by a nucleophilic solvent, such as water or an alcohol, to ultimately release the original alcohol and a hemiacetal or acetal byproduct derived from the THP ring.[2]

G cluster_deprotection THP Deprotection Mechanism THP_Ether THP Ether Protonated_THP Protonated THP Ether THP_Ether->Protonated_THP + H⁺ H_plus H⁺ Oxocarbenium Oxocarbenium Ion + R-OH Protonated_THP->Oxocarbenium - R-OH Hemiacetal Hemiacetal/Acetal Byproduct Oxocarbenium->Hemiacetal + Solvent Solvent H₂O or R'-OH

Figure 2: Mechanism of THP Deprotection

Stability and Orthogonality

The utility of the THP group is defined by its stability profile. THP ethers are exceptionally stable under a wide range of conditions, yet can be cleaved under specific, mild acidic conditions. This allows for its selective removal in the presence of other protecting groups, a concept known as orthogonality.

THP ethers are stable to:

  • Strongly basic conditions (e.g., hydrolysis of esters).

  • Organometallic reagents (e.g., Grignard and organolithium reagents).

  • Nucleophilic reagents and hydrides (e.g., LiAlH₄).

  • Acylating and alkylating reagents.

  • Many oxidizing and reducing agents.[3]

Conversely, the THP group is labile to:

  • Mild to strong acidic conditions.[2]

This stability profile allows for a high degree of orthogonality with other common protecting groups, as summarized in the table below.

Protecting GroupTypical Cleavage ConditionsStability of THP GroupOrthogonality Notes
THP Mild Acid (e.g., AcOH/H₂O/THF, PPTS/EtOH, TsOH/MeOH) - Cleaved under conditions where many other groups are stable.
Silyl (B83357) Ethers (e.g., TBDMS, TIPS)Fluoride source (e.g., TBAF, HF•Py)StableTHP and silyl ethers are orthogonal. Silyl ethers can be removed in the presence of THP ethers.[4]
Benzyl (B1604629) (Bn) EthersCatalytic Hydrogenolysis (H₂, Pd/C) or dissolving metal reductionStableTHP and benzyl ethers are orthogonal. Benzyl ethers are stable to the mild acid used for THP deprotection.[5]
p-Methoxybenzyl (PMB) EthersOxidative cleavage (e.g., DDQ, CAN)StableTHP and PMB ethers are orthogonal. PMB ethers can be selectively cleaved by oxidation in the presence of THP ethers.[6]
Methoxymethyl (MOM) EthersAcidic conditions (often stronger than for THP)LabileMOM ethers are also acid-labile, but generally require stronger acidic conditions for cleavage than THP ethers, allowing for some selective deprotection.[5]
Esters (e.g., Acetate (B1210297), Benzoate)Basic hydrolysis (e.g., NaOH, K₂CO₃) or acidic hydrolysisStable to basic hydrolysisTHP ethers are stable to the basic conditions used to cleave esters.

Experimental Protocols

The following sections provide detailed, representative experimental procedures for the protection of a primary alcohol with DHP and the subsequent deprotection of the resulting THP ether.

Protection of Benzyl Alcohol with DHP catalyzed by p-Toluenesulfonic Acid (TsOH)

This protocol describes the formation of benzyl tetrahydropyran-2-yl ether.

G cluster_workflow THP Protection Workflow Start Dissolve Benzyl Alcohol in CH₂Cl₂ Add_DHP Add 3,4-DHP Start->Add_DHP Add_TsOH Add cat. TsOH Add_DHP->Add_TsOH React Stir at RT Add_TsOH->React Quench Quench with sat. NaHCO₃ React->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry (Na₂SO₄) and Concentrate Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product Benzyl THP Ether Purify->Product

Figure 3: Experimental Workflow for THP Protection

Materials:

  • Benzyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of benzyl alcohol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.2-1.5 equiv.).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl tetrahydropyran-2-yl ether.

Deprotection of Benzyl THP Ether using Acetic Acid

This protocol describes the acidic hydrolysis of benzyl tetrahydropyran-2-yl ether to regenerate benzyl alcohol.

Materials:

  • Benzyl tetrahydropyran-2-yl ether

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the benzyl THP ether (1.0 equiv.) in a 3:1:1 mixture of tetrahydrofuran, acetic acid, and water (THF:AcOH:H₂O).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the deprotection by TLC until the starting material is consumed (typically 2-8 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude benzyl alcohol can be further purified by column chromatography if necessary.

Quantitative Data

The efficiency of THP protection and deprotection is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative quantitative data from the literature.

THP Protection of Various Alcohols
EntryAlcohol SubstrateCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Benzyl alcoholNH₄HSO₄@SiO₂ (3)2-MeTHF4>95[7]
21-OctanolNH₄HSO₄@SiO₂ (3)2-MeTHF4>95[7]
3CyclohexanolN,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (1)neat2499[8]
4GeraniolN,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (1)neat2496[8]
5PhenolWells-Dawson acid (1)Toluene298[9]
64-ChlorophenolWells-Dawson acid (1)Toluene296[9]
7n-ButanolTrifluoroacetic acid (20)CH₂Cl₂194[10]
8tert-ButanolTrifluoroacetic acid (20)CH₂Cl₂2.590[10]
Deprotection of THP Ethers
EntryTHP Ether SubstrateReagent/CatalystSolventTime (h)Yield (%)Reference
1Cinnamyl THP etherLiCl/H₂ODMSO693[11]
2Benzyl THP etherLiCl/H₂ODMSO695[11]
34-Phenylbenzyl THP etherTrifluoroacetic acid (20 mol%)MeOH0.2595[10]
41-Naphthylmethyl THP etherTrifluoroacetic acid (20 mol%)MeOH0.2596[10]
5Phenol THP etherWells-Dawson acid (1 mol%)THF/1% MeOH0.3399[9]
64-Nitrophenol THP etherWells-Dawson acid (1 mol%)THF/1% MeOH0.2599[9]

Applications in Drug Development and Complex Molecule Synthesis

The THP group has been instrumental in the total synthesis of numerous complex natural products and pharmaceuticals, where the protection of one or more hydroxyl groups is critical for the success of the synthetic route.

A classic example is its application in the synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects. In E.J. Corey's seminal total synthesis of Prostaglandin F₂α, a THP ether was used to protect a hydroxyl group during a Wittig reaction to install one of the side chains.[12] The THP group was chosen for its stability to the basic conditions of the Wittig reaction and its subsequent facile removal under mild acidic conditions.[12]

The THP group has also been employed in the synthesis of various other complex molecules, including steroids, macrolides, and in peptide chemistry for the side-chain protection of serine and threonine residues.[1][12] Its reliability and predictable reactivity make it a go-to choice for chemists when a robust, yet easily removable, protecting group for an alcohol is required. While in some modern, highly complex syntheses, such as that of paclitaxel, other protecting groups like silyl ethers were ultimately favored, the principles of protection and orthogonal deprotection pioneered with groups like THP remain fundamental to the field.[13][14]

Conclusion

The tetrahydropyranyl protecting group, despite being one of the earliest developed for alcohols, remains a highly relevant and valuable tool for organic chemists in both academic and industrial settings. Its favorable attributes, including low cost, straightforward application and removal, and a well-defined stability profile, ensure its continued use in the synthesis of complex molecules. A thorough understanding of its mechanism, orthogonality with other protecting groups, and the various experimental conditions for its use and removal, as detailed in this guide, is essential for any researcher or professional engaged in the art and science of multi-step organic synthesis. The strategic implementation of the THP group will undoubtedly continue to facilitate the development of novel therapeutics and advance the field of drug discovery.

References

Benzyl-PEG13-THP: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG13-THP, a bifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines supplier information, key technical data, and detailed experimental protocols for its application in PROTAC synthesis.

Introduction to this compound in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two ligands, which is paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG chain enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The benzyl (B1604629) group provides a stable protecting group for one terminus, while the tetrahydropyranyl (THP) group protects the other, allowing for sequential and controlled conjugation to the E3 ligase and target protein ligands.

Supplier Information and Technical Data

A variety of chemical suppliers offer this compound. The following table summarizes key quantitative data from prominent suppliers to facilitate comparison and procurement.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )Chemical FormulaAvailability
MedchemExpress HY-132011>98%764.94C₃₈H₆₈O₁₅In Stock
CymitQuimica T7735-764.94C₃₈H₆₈O₁₅Inquire
DC Chemicals DC44262-764.94C₃₈H₆₈O₁₅Inquire
BroadPharm ->95% (for similar PEG products)--Inquire
Click Chemistry Tools ----Inquire

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process: deprotection of one of the terminal groups, conjugation to the first ligand (either the E3 ligase ligand or the target protein ligand), deprotection of the second terminal group, and finally, conjugation to the second ligand.

Deprotection of the THP Ether

The tetrahydropyranyl (THP) group is a commonly used acid-labile protecting group for alcohols. Its removal is a critical first step to reveal the hydroxyl group for subsequent conjugation.

Materials:

  • This compound

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (H₂O)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMSO.

  • Add an excess of lithium chloride (e.g., 5 equivalents) and water (e.g., 10 equivalents) to the solution.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Benzyl-PEG13-OH by flash column chromatography.

Amide Bond Formation for PROTAC Synthesis

Amide bond formation is a robust and widely used method for conjugating the linker to ligands containing carboxylic acid or amine functionalities. This protocol outlines the coupling of a deprotected linker (containing a free hydroxyl, which can be converted to an amine or carboxylic acid) with a ligand. For this example, we will assume the linker has been functionalized with a terminal amine (e.g., Benzyl-PEG13-NH₂) and will be coupled to a ligand containing a carboxylic acid.

Materials:

  • Benzyl-PEG13-NH₂ (1 equivalent)

  • Ligand-COOH (e.g., E3 ligase ligand or target protein ligand with a carboxylic acid handle) (1 equivalent)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve Benzyl-PEG13-NH₂ in a minimal amount of anhydrous DMF.

  • Add the solution of Benzyl-PEG13-NH₂ to the activated ligand mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate by flash column chromatography or preparative HPLC.

This process would be followed by the deprotection of the benzyl group and subsequent conjugation to the second ligand to complete the PROTAC synthesis.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for PROTAC synthesis using this compound and the conceptual signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Deprotection1 Deprotection of THP Group (e.g., acidic conditions) Start->Deprotection1 This compound Conjugation1 Conjugation to Ligand 1 (e.g., Amide Coupling) Deprotection1->Conjugation1 Benzyl-PEG13-OH Deprotection2 Deprotection of Benzyl Group (e.g., Hydrogenolysis) Conjugation1->Deprotection2 Ligand 1-Linker-Bn Conjugation2 Conjugation to Ligand 2 (e.g., Amide Coupling) Deprotection2->Conjugation2 Ligand 1-Linker-OH Purification Purification (e.g., HPLC) Conjugation2->Purification Crude PROTAC Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: General experimental workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of PROTAC Degradation->Recycling

Caption: Conceptual signaling pathway of PROTAC-mediated degradation of a target protein.

Benzyl-PEG13-THP: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the official SDS provided by the supplier and adhere to all institutional and governmental safety regulations. The information herein is compiled from available data on similar chemical entities and general laboratory safety practices, as specific data for Benzyl-PEG13-THP is limited.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker component, such as this compound, plays a crucial role in the efficacy and pharmacokinetic properties of the resulting PROTAC. This guide provides a detailed overview of the known safety and handling considerations for this compound to ensure its safe use in research and development.

Chemical and Physical Properties

Limited specific experimental data for this compound is publicly available. The following table summarizes its known properties and predicted characteristics based on its structure.

PropertyValueSource/Comment
Molecular Formula C₃₈H₆₈O₁₅MedChemExpress Product Information
Molecular Weight 764.94 g/mol MedChemExpress Product Information
Appearance Likely a colorless to pale yellow oil or waxy solidBased on similar PEGylated compounds
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, and dimethylformamide. Limited solubility in water is anticipated.General property of similar molecules
Boiling Point Not determined
Melting Point Not determined
Vapor Pressure Not determined
Density Not determined

Hazard Identification and Toxicological Profile

No specific toxicological studies for this compound have been identified. The hazard assessment is based on the constituent parts of the molecule: the benzyl (B1604629) group, the polyethylene glycol (PEG) chain, and the tetrahydropyranyl (THP) ether.

Summary of Potential Hazards
Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) No data available. Assumed to be of low to moderate toxicity based on PEG.
Skin Corrosion/Irritation May cause skin irritation upon prolonged or repeated contact.[1]
Serious Eye Damage/Irritation May cause serious eye irritation.[1]
Respiratory Sensitization No data available. High concentrations of aerosols or vapors may cause respiratory irritation.[1]
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available. Long-term exposure effects are unknown.
Aspiration Hazard No data available.
Chemical Hazard May form explosive peroxides upon storage, particularly if exposed to air and light.[1][2] Flammable.[1][2]
Discussion of Component Hazards
  • Polyethylene Glycol (PEG): PEGs are generally considered to have low toxicity and are used in numerous pharmaceutical applications.[3][4][5] However, there is some evidence that PEGylated compounds can elicit an immune response, leading to the formation of anti-PEG antibodies.[6][7]

  • Tetrahydropyranyl (THP) Ether: The THP group is a common protecting group for alcohols. The parent compound, tetrahydropyran, is a flammable liquid and can form explosive peroxides upon standing.[1][2] This is a significant concern for the storage and handling of this compound. THP ethers are sensitive to acidic conditions.[8]

  • Benzyl Group: The benzyl group is a common substituent in organic chemistry and is generally of low toxicity.

Experimental Protocols and Handling Procedures

As no specific experimental protocols for this compound were found, a general workflow for the safe handling of a novel research chemical is provided below.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following minimum PPE is recommended:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat. Closed-toe shoes.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood. Use a respirator with an appropriate cartridge if aerosols may be generated.
General Handling and Storage
  • Handling: All handling of the solid or neat compound should be performed in a chemical fume hood or other ventilated enclosure.[9] Avoid generating dust or aerosols. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.[2] Crucially, due to the THP ether moiety, the container should be dated upon opening and periodically tested for the presence of peroxides. [2] Store protected from light.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear full personal protective equipment.[9]

  • For liquid spills: Absorb with an inert material (e.g., sand, vermiculite).

  • For solid spills: Carefully sweep or vacuum the material, avoiding dust generation.[9] Collect all contaminated material into a suitable, labeled container for hazardous waste disposal.

Disposal

This material should be treated as hazardous chemical waste.[9] Dispose of the contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[9] Do not dispose of down the drain.[9]

Visualizations

Chemical Structure and Potential Hazard Points

G Figure 1. This compound Structure and Hazard Points cluster_benzyl Benzyl Group cluster_peg PEG13 Linker cluster_thp THP Ether cluster_hazards Associated Hazards b b_img p -(OCH2CH2)13- b_img->p t_img p->t_img h4 Potential Immunogenicity p->h4 t h1 Peroxide Formation Risk t_img->h1 h2 Flammability t_img->h2 h3 Acid Sensitivity t_img->h3

Figure 1. This compound Structure and Hazard Points

Safe Handling Workflow

G Figure 2. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage & Disposal a Review SDS and Conduct Risk Assessment b Assemble Required PPE a->b c Work in a Chemical Fume Hood b->c d Date Container Upon Opening c->d e Weigh/Dispense Carefully d->e f Perform Experiment e->f g Decontaminate Work Area f->g h Segregate and Label Waste g->h i Wash Hands Thoroughly h->i l Dispose of as Hazardous Waste h->l j Store in a Cool, Dry, Ventilated Area i->j k Periodically Test for Peroxides j->k

Figure 2. Safe Handling Workflow for this compound

Risk Mitigation Strategy

G Figure 3. Risk Mitigation Strategy cluster_hazards Identified Hazards cluster_controls Control Measures center Safe Use of This compound h1 Peroxide Formation c1 Periodic Peroxide Testing h1->c1 h2 Flammability c2 Store Away from Ignition Sources h2->c2 h3 Skin/Eye Irritation c3 Wear Appropriate PPE h3->c3 h4 Unknown Toxicity c4 Handle in Fume Hood h4->c4 c5 Assume High Potency h4->c5 c1->center c2->center c3->center c4->center c5->center

Figure 3. Risk Mitigation Strategy

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG13-THP Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of molecules utilizing the Benzyl-PEG13-THP linker. This heterobifunctional linker possesses a benzyl-protected hydroxyl group at one terminus and a tetrahydropyranyl (THP)-protected hydroxyl group at the other, connected by a 13-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the final conjugate. The terminal protecting groups allow for a sequential and controlled conjugation strategy.

This protocol outlines a two-stage process. First, the benzyl (B1604629) group is deprotected to reveal a primary hydroxyl group, which is then activated for conjugation to a primary amine on a target molecule, such as a protein. Following successful conjugation, the THP group can be removed under mild acidic conditions to expose the second hydroxyl group for further modification if desired.

Core Concepts and Workflow

The overall strategy involves a series of chemical transformations to achieve the final conjugate. The logical flow of the experimental process is depicted below.

experimental_workflow start Start with this compound debenzylation Step 1: Deprotection of Benzyl Ether start->debenzylation activation Step 2: Activation of Terminal Hydroxyl debenzylation->activation conjugation Step 3: Conjugation to Target Molecule (e.g., Protein) activation->conjugation purification1 Step 4: Purification of PEGylated Conjugate conjugation->purification1 deprotection_thp Step 5: Deprotection of THP Ether (Optional) purification1->deprotection_thp purification2 Step 6: Final Purification deprotection_thp->purification2 characterization Step 7: Characterization of Final Conjugate purification2->characterization end Final Conjugate characterization->end

Caption: Experimental workflow for this compound conjugation.

Experimental Protocols

Materials
  • This compound

  • Target protein with accessible primary amines (e.g., lysine (B10760008) residues, N-terminus)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Diethyl ether (cold)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate buffer (0.1 M, pH 8.3)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Deionized water

  • Size-Exclusion Chromatography (SEC) column

  • Ion-Exchange Chromatography (IEX) column[1][][3]

  • SDS-PAGE apparatus and reagents

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)[4][5]

Step 1: Deprotection of the Benzyl Ether

The benzyl ether must first be cleaved to reveal the terminal hydroxyl group for activation. This step is critical and requires conditions that are mild enough to not compromise the integrity of the target molecule if it is sensitive. While traditional methods like catalytic hydrogenation are harsh, milder photo-oxidative methods have been developed[6].

Proposed Mild Deprotection Protocol (Photo-oxidative):

  • Dissolve this compound in a suitable solvent such as a mixture of acetonitrile (B52724) and water.

  • Add a photosensitizer and a mild oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)) in catalytic amounts[6].

  • Irradiate the reaction mixture with visible light at room temperature[6].

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction and purify the resulting HO-PEG13-THP by column chromatography.

Note: This is a proposed method and may require optimization for yield and purity. The compatibility of these conditions with sensitive biomolecules should be carefully evaluated.

Step 2: Activation of the Terminal Hydroxyl Group

The newly exposed hydroxyl group is activated to facilitate reaction with primary amines on the target protein. Activation with tresyl chloride is a common and effective method[7].

Protocol for Hydroxyl Activation with Tresyl Chloride:

  • Dissolve the dried HO-PEG13-THP in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add a 2.5 molar excess of tresyl chloride dropwise to the reaction mixture[7].

  • Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours[7].

  • Monitor the reaction by TLC.

  • Once complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Confirm the structure and purity of the tresyl-activated PEG13-THP by ¹H NMR spectroscopy.

Step 3: Conjugation to the Target Protein

The tresyl-activated PEG linker is now ready to react with primary amines on the target protein.

Protein Conjugation Protocol:

  • Dissolve the target protein in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3), at a concentration of 1-10 mg/mL.

  • Dissolve the tresyl-activated PEG13-THP in the same buffer.

  • Add the activated PEG linker to the protein solution at a molar ratio of 5:1 to 20:1 (PEG:protein). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50 mM.

Step 4: Purification of the PEGylated Conjugate

Purification is necessary to remove unreacted PEG linker, quenching agent, and any unconjugated protein. Ion-exchange chromatography (IEX) is often effective for separating PEGylated species from the native protein due to the shielding of surface charges by the PEG chains[1][][3][8][9]. Size-exclusion chromatography (SEC) can also be used to separate based on size differences[].

Purification by Ion-Exchange Chromatography:

  • Equilibrate an IEX column with a low-salt buffer (e.g., 20 mM Tris, pH 8.0).

  • Load the quenched reaction mixture onto the column.

  • Wash the column with the equilibration buffer to remove unbound material.

  • Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the mono-PEGylated conjugate.

  • Pool the desired fractions and buffer exchange into a suitable storage buffer using dialysis or SEC.

Step 5: Deprotection of the THP Ether (Optional)

If the terminal hydroxyl group is needed for further functionalization, the THP protecting group can be removed under mild acidic conditions[10].

THP Deprotection Protocol:

  • To the purified PEGylated conjugate, add a solution of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).

  • Incubate the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by LC-MS.

  • Neutralize the reaction mixture with a suitable buffer.

Step 6: Final Purification

A final purification step, typically SEC, is recommended after THP deprotection to remove the deprotection reagents and any byproducts.

Step 7: Characterization of the Final Conjugate

The final conjugate should be thoroughly characterized to confirm successful PEGylation and to determine the degree of modification.

Characterization Techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate more slowly[11][12].

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the exact mass of the conjugate and confirm the number of attached PEG linkers[4][5].

  • HPLC (SEC or RP-HPLC): To assess the purity of the conjugate and separate different PEGylated species[11].

Data Presentation

The following tables summarize the expected quantitative data from the conjugation and characterization experiments.

Table 1: Reaction Parameters and Efficiency

ParameterValue
Molar Ratio (PEG:Protein)10:1
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Conjugation Efficiency~60-80% (estimated)
Yield of Mono-PEGylated Product~30-50% (estimated)

Table 2: Characterization Data

Analysis MethodUnmodified ProteinPEGylated Conjugate
SDS-PAGE
Apparent Molecular WeightX kDa> X kDa (slower migration)
Mass Spectrometry
Measured Molecular WeightY DaY + (mass of PEG linker) Da
SEC-HPLC
Retention TimeZ min< Z min (earlier elution)
Purity>95%>95%

Signaling Pathway Diagram

While this protocol does not directly involve a signaling pathway, the logical flow of the chemical reactions can be visualized. The following diagram illustrates the key chemical transformations.

chemical_transformations cluster_0 Deprotection & Activation cluster_1 Conjugation & Final Deprotection Benzyl_PEG_THP Benzyl-O-PEG-O-THP HO_PEG_THP HO-PEG-O-THP Benzyl_PEG_THP->HO_PEG_THP Mild Oxidation Tresyl_PEG_THP Tresyl-O-PEG-O-THP HO_PEG_THP->Tresyl_PEG_THP Tresyl-Cl, Pyridine Conjugate_THP Protein-NH-PEG-O-THP Tresyl_PEG_THP->Conjugate_THP pH 8.3 Protein_NH2 Protein-NH2 Protein_NH2->Conjugate_THP Final_Conjugate Protein-NH-PEG-OH Conjugate_THP->Final_Conjugate Mild Acid

Caption: Key chemical transformations in the conjugation process.

References

Application Notes and Protocols for Benzyl-PEG13-THP in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution.[2] These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Benzyl-PEG13-THP is a bifunctional linker designed for the synthesis of PROTACs.[5][6] It features a polyethylene (B3416737) glycol (PEG) chain of 13 units, which enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[3][4] The benzyl (B1604629) group can provide conformational rigidity and may engage in favorable pi-stacking interactions within the ternary complex.[2] The tetrahydropyran (B127337) (THP) group is a common protecting group for alcohols, suggesting a versatile synthetic handle for conjugation to either the POI ligand or the E3 ligase ligand during PROTAC assembly.[7][8]

These application notes provide a comprehensive overview of the utility of this compound in the development of novel protein degraders, including detailed protocols for the evaluation of their biological activity.

Mechanism of Action

A PROTAC synthesized using the this compound linker operates through the canonical PROTAC mechanism of action. By binding simultaneously to the protein of interest and an E3 ubiquitin ligase, it induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E2 E2-Ub cluster_ternary cluster_ternary E2->cluster_ternary Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI PROTAC_in_complex PROTAC POI_bound->PROTAC_in_complex E3_bound E3 Ligase PROTAC_in_complex->E3_bound POI_ub Polyubiquitinated POI cluster_ternary->POI_ub Polyubiquitination POI_ub->Proteasome Recognition & Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[9] The following tables present hypothetical, yet representative, quantitative data for a hypothetical PROTAC, "Degrader-X," synthesized using the this compound linker.

Table 1: Degradation Efficacy of Degrader-X in THP-1 Cells

ParameterValue
DC5025 nM
Dmax>95%
Time to Dmax18 hours

Table 2: Time-Dependent Degradation of Target Protein by Degrader-X (100 nM) in THP-1 Cells

Treatment Time (hours)Remaining Target Protein (%)
0100
465
838
18<5
24<5

Table 3: Cell Viability of THP-1 Cells after 72-hour Treatment with Degrader-X

Concentration (nM)Cell Viability (%)
0 (Vehicle)100
1085
5042
10025
50015
100012

Experimental Protocols

The following are detailed protocols for key experiments to characterize a PROTAC synthesized with the this compound linker.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This is a fundamental assay to visualize and quantify the degradation of the target protein.[1][9]

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., THP-1 cells treated with PROTAC) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometry & Analysis (Calculate % Degradation) Detection->Analysis

Figure 2: Workflow for Western blot analysis of protein degradation.

Materials:

  • Cell culture reagents (e.g., RPMI-1640, FBS, penicillin-streptomycin (B12071052) for THP-1 cells)[10]

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., THP-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[11]

    • Allow cells to adhere or stabilize for 24 hours.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 18, 24 hours).[11] Include a vehicle-only control (e.g., 0.1% DMSO).[9]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[11]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[11]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[9]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (protein lysate) to a new tube.[9]

    • Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[11]

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.[9]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against the target protein and the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST for 5-10 minutes each.[9]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Wash the membrane three times with TBST for 10 minutes each.[11]

    • Capture the chemiluminescent signal using an imaging system.[9]

    • The intensity of the bands on the Western blot is quantified using densitometry software. The level of the target protein is normalized to the corresponding loading control.[1]

    • The percentage of protein degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[9]

Protocol 2: Cell Viability Assay

This assay assesses the functional consequence of target protein degradation on cell proliferation and viability.[12]

Materials:

  • Cells of interest (e.g., THP-1)

  • PROTAC compound and vehicle control (DMSO)

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding:

    • Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Add 10 µL of the diluted compound or vehicle to the respective wells.[12]

    • Incubate the plate for the desired time points (e.g., 72 hours).[12]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[12]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence using a luminometer.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[13][14]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (containing deubiquitinase inhibitors)

  • Antibody for immunoprecipitation (against the target protein or ubiquitin)

  • Protein A/G magnetic beads

  • Western blot reagents (as in Protocol 1)

Methodology:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50) and a vehicle control for a time point preceding maximal degradation (e.g., 4-8 hours).

    • In a parallel set of wells, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. This will lead to the accumulation of polyubiquitinated proteins.[15]

  • Immunoprecipitation:

    • Lyse the cells as described in the Western Blot protocol, ensuring the lysis buffer contains deubiquitinase inhibitors.

    • Incubate the cell lysates with an antibody against the target protein overnight at 4°C to form antibody-antigen complexes.

    • Add Protein A/G magnetic beads to pull down the antibody-antigen complexes.

    • Wash the beads several times to remove non-specific binding proteins.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in sample buffer.

    • Perform a Western blot on the eluted samples.

    • Probe the membrane with an antibody against ubiquitin. An increase in high molecular weight ubiquitin smears in the PROTAC-treated sample (especially with proteasome inhibition) compared to the control indicates ubiquitination of the target protein.[14]

Protocol 4: Quantitative Proteomics Workflow

To assess the selectivity of the PROTAC and identify potential off-target effects, a global quantitative proteomics approach can be employed.[16][17]

Proteomics_Workflow cluster_proteomics Quantitative Proteomics Workflow Cell_Treatment 1. Cell Treatment (PROTAC vs. Vehicle Control) Lysis_Digestion 2. Lysis, Protein Digestion & Peptide Cleanup Cell_Treatment->Lysis_Digestion LC_MS 3. LC-MS/MS Analysis Lysis_Digestion->LC_MS Data_Analysis 4. Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Volcano_Plot 5. Volcano Plot Generation (Identify Significantly Downregulated Proteins) Data_Analysis->Volcano_Plot

References

Application Notes and Protocols: Benzyl-PEG13-THP in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing Benzyl-PEG13-THP, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of Proteolysis Targeting Chimeras (PROTACs) for oncology research. While specific examples of PROTACs synthesized with this particular linker are not yet prominently featured in peer-reviewed literature, this document outlines the principles of its use, generalizable synthetic protocols, and relevant analytical techniques based on the established roles of similar PEG linkers in cancer-targeted protein degradation.

Introduction to this compound in PROTAC Technology

PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs) implicated in diseases like cancer. A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. This compound is a 13-unit polyethylene glycol linker featuring a benzyl (B1604629) ether protecting group on one terminus and a tetrahydropyran (B127337) (THP) acetal (B89532) protecting group on the other. This dual-protection strategy offers synthetic flexibility, allowing for the sequential and controlled conjugation of the warhead and the E3 ligase ligand.

Key Features of this compound:

  • Polyethylene Glycol (PEG) Core: The PEG chain enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC. The length of the PEG linker is a crucial parameter to optimize for efficient ternary complex formation.

  • Heterobifunctional Nature: The distinct protecting groups (Benzyl and THP) allow for selective deprotection and directional synthesis, minimizing the formation of undesired homodimers or other side products.

  • Tunability: The 13-unit PEG chain provides a specific length that can be optimal for inducing proximity between certain POIs and E3 ligases.

General Application in Oncology Research

PROTACs are being extensively explored for targeting a wide array of oncoproteins that are otherwise difficult to inhibit with traditional small molecules. These include transcription factors, scaffolding proteins, and mutated or overexpressed kinases. The application of a this compound linker in this context would be to construct PROTACs aimed at degrading such cancer-driving proteins.

Potential Oncology Targets for PROTACs Utilizing a PEG Linker:

  • Kinases: Bruton's tyrosine kinase (BTK), Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR) have been successfully targeted by PROTACs.

  • Nuclear Receptors: Androgen Receptor (AR) and Estrogen Receptor (ER) are validated targets for PROTACs in prostate and breast cancer, respectively.

  • Epigenetic Proteins: Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) are prominent targets for PROTAC-mediated degradation.

  • "Undruggable" Targets: PROTACs offer a promising strategy to target proteins lacking a defined active site, such as transcription factors and scaffolding proteins.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC utilizing a this compound linker. These protocols are intended as a starting point and will require optimization based on the specific warhead, E3 ligase ligand, and target protein.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a potential synthetic route involving the sequential deprotection and conjugation of the linker.

Step 1: Selective Deprotection of the THP Group

  • Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of THF and water).

  • Add a catalytic amount of a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or acetic acid.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the THP group is completely removed, yielding Benzyl-PEG13-OH.

  • Quench the reaction with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography.

Step 2: Conjugation of the First Moiety (Warhead or E3 Ligase Ligand)

  • Activate the carboxylic acid of the first moiety (e.g., a warhead with a carboxylic acid handle) using standard coupling reagents such as HATU/DIPEA or EDC/HOBt in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the Benzyl-PEG13-OH to the activated species.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting Benzyl-PEG13-Moiety1 conjugate by flash column chromatography.

Step 3: Deprotection of the Benzyl Group

  • Dissolve the Benzyl-PEG13-Moiety1 conjugate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a palladium catalyst, such as 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir vigorously at room temperature and monitor the reaction by TLC or LC-MS until the benzyl group is cleaved to yield HO-PEG13-Moiety1.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 4: Conjugation of the Second Moiety

  • Activate the carboxylic acid of the second moiety (e.g., an E3 ligase ligand with a carboxylic acid handle) as described in Step 2.

  • Add the HO-PEG13-Moiety1 to the activated species.

  • Follow the reaction and purification procedures as outlined in Step 2 to obtain the final PROTAC.

Protocol 2: In Vitro Evaluation of PROTAC Activity

Cell Culture:

  • Culture the selected cancer cell line (e.g., a line known to express the target protein) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

  • Seed cells in 96-well plates.

  • After overnight incubation, treat the cells with a serial dilution of the PROTAC.

  • Incubate for a relevant period (e.g., 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine cell viability and calculate the IC50 value.

Data Presentation

Quantitative data from PROTAC evaluation experiments should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Activity of a PROTAC Synthesized with a PEG Linker

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (nM)
PROTAC-PEG13Oncoprotein XCancer Cell Line Y50>90100
Warhead-InhibitorOncoprotein XCancer Cell Line YN/AN/A250
Negative ControlOncoprotein XCancer Cell Line Y>1000<10>10000

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. IC50: Half-maximal inhibitory concentration for cell viability.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (Oncoprotein) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Synthetic Workflow for a PROTAC using this compound

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start This compound Step1 1. THP Deprotection Start->Step1 Intermediate1 Benzyl-PEG13-OH Step1->Intermediate1 Step2 2. Conjugate Moiety 1 (e.g., Warhead) Intermediate1->Step2 Intermediate2 Benzyl-PEG13-Moiety1 Step2->Intermediate2 Step3 3. Benzyl Deprotection Intermediate2->Step3 Intermediate3 HO-PEG13-Moiety1 Step3->Intermediate3 Step4 4. Conjugate Moiety 2 (e.g., E3 Ligand) Intermediate3->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC Evaluation_Workflow cluster_evaluation In Vitro Evaluation PROTAC Synthesized PROTAC Treatment Cell Treatment PROTAC->Treatment Cell_Culture Cancer Cell Line Cell_Culture->Treatment Western_Blot Western Blotting (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Application Notes and Protocols for Bioconjugation with Benzyl-PEG13-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl-PEG13-THP for Bioconjugation

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits of PEGylation include increased solubility, extended circulatory half-life, reduced immunogenicity, and improved stability.[1] The use of discrete PEG linkers, such as this compound, allows for the synthesis of homogeneous conjugates with a precise molecular weight, which is crucial for analytical characterization and regulatory approval.

This compound is a heterobifunctional PEG linker. It is composed of thirteen ethylene (B1197577) glycol units, providing a flexible and hydrophilic spacer. One terminus is capped with a stable benzyl (B1604629) ether, while the other contains a hydroxyl group protected by a tetrahydropyranyl (THP) group. The THP group is an acid-labile protecting group, which upon removal, reveals a reactive hydroxyl group. This hydroxyl group can then be activated for covalent attachment to a biomolecule of interest.

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, covering deprotection, activation, and conjugation to proteins, along with methods for characterization.

Overall Experimental Workflow

The bioconjugation process using this compound is a multi-step procedure that begins with the deprotection of the THP group, followed by activation of the resulting hydroxyl group, and culminating in the conjugation to a target protein. The final conjugate is then purified and characterized.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Analysis A This compound B Benzyl-PEG13-OH A->B Mild Acidic Hydrolysis C Benzyl-PEG13-OH D Activated Benzyl-PEG13 C->D e.g., Tresyl Chloride E Activated Benzyl-PEG13 G Benzyl-PEG13-Protein Conjugate E->G F Target Protein (with -NH2 groups) F->G H Purified Conjugate I SDS-PAGE, SEC, Mass Spectrometry H->I

Figure 1: Overall experimental workflow for bioconjugation.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the THP protecting group from this compound to yield Benzyl-PEG13-OH using mild acidic conditions. These conditions are designed to be gentle and can be adapted for sensitive molecules.

Materials:

Procedure:

  • Dissolve this compound in anhydrous methanol to a final concentration of 10-50 mg/mL.

  • Add acid-washed Dowex® 50WX8 resin (approximately 10% w/w of the this compound).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Once the reaction is complete, filter off the resin and wash it with a small amount of methanol.

  • Neutralize the filtrate by adding a small amount of solid sodium bicarbonate.

  • Stir for 10 minutes and then filter to remove the sodium bicarbonate.

  • Evaporate the solvent using a rotary evaporator.

  • Dissolve the residue in dichloromethane and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the purified Benzyl-PEG13-OH.

  • Confirm the structure and purity by ¹H NMR spectroscopy and mass spectrometry.

Protocol 2: Activation of Benzyl-PEG13-OH with Tresyl Chloride

This protocol details the activation of the terminal hydroxyl group of Benzyl-PEG13-OH using tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride). The resulting tresyl-activated PEG is highly reactive towards primary amines.[1]

G Benzyl-PEG13-OH Benzyl-PEG13-OH Benzyl-PEG13-OTresyl Benzyl-PEG13-OTresyl Benzyl-PEG13-OH->Benzyl-PEG13-OTresyl + Tresyl Chloride, Pyridine (B92270) in Anhydrous DCM

Figure 2: Activation of Benzyl-PEG13-OH with tresyl chloride.

Materials:

  • Benzyl-PEG13-OH

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve Benzyl-PEG13-OH in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution in an ice bath to 0°C.

  • Add anhydrous pyridine to the solution with stirring (approximately 2 molar excess relative to the hydroxyl groups).

  • Slowly add tresyl chloride (1.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Confirm the structure and purity of the tresyl-activated Benzyl-PEG13 by ¹H NMR spectroscopy. Store the activated PEG under an inert atmosphere at -20°C.

Protocol 3: Conjugation of Tresyl-Activated Benzyl-PEG13 to a Protein

This protocol describes the conjugation of the tresyl-activated Benzyl-PEG13 to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

  • Tresyl-activated Benzyl-PEG13

  • Target protein (e.g., Lysozyme, BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (appropriate molecular weight cut-off)

  • SDS-PAGE materials

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Dissolve the target protein in PBS (pH 7.4) to a concentration of 1-10 mg/mL.

  • Dissolve the tresyl-activated Benzyl-PEG13 in a small amount of the same buffer.

  • Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein can be varied (e.g., 5:1, 10:1, 20:1) to optimize the degree of PEGylation.

  • Gently mix the reaction solution and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50 mM.

  • Purify the PEG-protein conjugate from unreacted PEG and protein using dialysis or size-exclusion chromatography.

  • Analyze the purified conjugate.

Data Presentation and Characterization

The success of the bioconjugation can be assessed both qualitatively and quantitatively.

Table 1: Example of Conjugation Efficiency at Different Molar Ratios

Molar Ratio (PEG:Protein)Degree of PEGylation (Average PEG per Protein)Conjugation Efficiency (%)
5:11.285
10:12.592
20:14.195

Note: The degree of PEGylation and conjugation efficiency are dependent on the specific protein and reaction conditions.

Characterization Techniques:

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. PEGylated proteins will migrate slower than the unmodified protein.

  • Size-Exclusion Chromatography (SEC): Used for both purification and analysis. The PEG-protein conjugate will have a shorter retention time compared to the unconjugated protein.[3]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides accurate molecular weight information for the conjugate, allowing for the determination of the number of PEG chains attached to the protein.[4][5]

  • ¹H NMR Spectroscopy: Can be used to determine the degree of PEGylation by comparing the integral of a characteristic protein peak to the integral of the PEG ethylene glycol protons.[6]

Hypothetical Application: Modulating Receptor Interaction

PEGylation can alter the interaction of a therapeutic protein with its target receptor. The increased hydrodynamic radius of the PEGylated protein can lead to reduced binding affinity but may be compensated by a significantly longer plasma half-life, resulting in a greater overall therapeutic effect.

G cluster_0 Unmodified Protein cluster_1 PEGylated Protein A Therapeutic Protein B Target Receptor A->B C High Affinity Binding Rapid Clearance B->C D Benzyl-PEG13- Protein Conjugate E Target Receptor D->E F Altered Binding Affinity Extended Half-life E->F

Figure 3: Hypothetical modulation of protein-receptor interaction.

Conclusion

This compound is a versatile tool for the site-specific modification of biomolecules. The protocols outlined in these application notes provide a robust framework for the deprotection of the THP group, activation of the resulting hydroxyl group, and subsequent conjugation to proteins. The use of a discrete PEG linker facilitates the production of homogeneous bioconjugates with well-defined properties, which is highly advantageous for the development of novel therapeutics and research reagents. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful bioconjugation.

References

Application Notes: Benzyl-PEG13-THP Linker for E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][5][6]

The Benzyl-PEG13-THP linker is a specialized, high-purity building block designed for the modular synthesis of PROTACs. It combines several key features:

  • A Polyethylene Glycol (PEG) Chain (13 units): The PEG motif is hydrophilic, which can enhance the solubility and bioavailability of the final PROTAC molecule.[3][7] The length of the PEG chain is a critical parameter for optimizing the distance and orientation between the POI and the E3 ligase to form a productive ternary complex.[8][9]

  • A Benzyl (B1604629) (Bn) Group: The benzyl group provides a stable, rigid element within the linker structure.[10] In some designs, aromatic linkers can introduce conformational constraints or engage in beneficial pi-stacking interactions within the ternary complex.[1]

  • A Tetrahydropyranyl (THP) Protecting Group: The THP group protects a terminal hydroxyl (-OH) functional group.[11] This allows for selective chemical manipulation at the other end of the linker before a final deprotection step reveals the alcohol, which can then be used for conjugation to either the POI ligand or the E3 ligase ligand.[12]

Chemical Structure and Properties

  • Chemical Name: 1-(Benzyloxy)-39-(tetrahydro-2H-pyran-2-yloxy)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontane

  • Key Functional Groups: Benzyl ether, 13-unit PEG chain, THP-protected terminal alcohol.

  • Solubility: The PEG chain imparts significant hydrophilicity, improving solubility in aqueous and polar organic solvents.[13]

  • Reactivity: The key reactive site is the THP-protected alcohol. The THP ether is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions to yield a primary alcohol for subsequent conjugation.[11][14]

Performance Data

Optimizing linker length and composition is essential for achieving potent protein degradation. The data below is representative of PROTACs utilizing a PEG-based linker to target the Bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase. While not specific to the this compound linker, it illustrates the typical performance metrics evaluated and how linker length impacts efficacy.

PROTACLinker CompositionTargetE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)Citation
dBET1 Pomalidomide-PEG4-JQ1BRD4CRBNRS4;114.3>95[15]
PROTAC-A Pomalidomide-PEG8-JQ1BRD4CRBNRS4;1115~90[6]
PROTAC-B Pomalidomide-PEG12-JQ1BRD4CRBNRS4;1165~80[8]
  • DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.[5]

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.[5]

As shown, linker length can significantly affect degradation potency, highlighting the need for empirical optimization for each specific target and E3 ligase pair.

Experimental Protocols

Protocol 1: THP Deprotection and Linker Activation

This protocol describes the removal of the THP protecting group to reveal the terminal hydroxyl, which is then activated (e.g., as a mesylate) for conjugation to a nucleophilic E3 ligase ligand (e.g., hydroxythalidomide).

Materials:

  • Benzyl-PEG13-OTHP Linker

  • Pyridinium p-toluenesulfonate (PPTS) or Acetic Acid[11]

  • Ethanol (B145695) (EtOH) or a THF/Water mixture[11]

  • Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Deprotection: a. Dissolve Benzyl-PEG13-OTHP (1.0 eq) in ethanol (0.1 M). b. Add PPTS (0.2 eq) to the solution.[11] c. Stir the reaction mixture at 55°C for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed. d. Cool the reaction to room temperature and concentrate under reduced pressure. e. Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude Benzyl-PEG13-OH. Purify by silica gel chromatography if necessary.

  • Activation (Mesylation): a. Dissolve the purified Benzyl-PEG13-OH (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar) and cool to 0°C. b. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). c. Stir the reaction at 0°C for 1-2 hours, monitoring by TLC or LC-MS. d. Upon completion, quench the reaction with saturated aqueous NaHCO₃. e. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate to yield Benzyl-PEG13-OMs, which is often used immediately in the next step.

Protocol 2: PROTAC Synthesis via Linker Conjugation

This protocol details the conjugation of the activated linker to an E3 ligase ligand (e.g., Pomalidomide with a free hydroxyl group) and a target protein ligand.

Materials:

  • Benzyl-PEG13-OMs (from Protocol 1)

  • Pomalidomide-OH (E3 Ligase Ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Target Protein Ligand with a nucleophilic handle (e.g., -NH₂)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

Procedure:

  • Conjugation to E3 Ligase Ligand: a. Dissolve Pomalidomide-OH (1.0 eq) in anhydrous DMF (0.1 M). b. Add K₂CO₃ (3.0 eq) and the Benzyl-PEG13-OMs (1.1 eq). c. Stir the mixture at 60°C overnight. d. Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF and salts. e. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting intermediate (Pomalidomide-O-PEG13-Benzyl) by silica gel chromatography.

  • Debenzylation and Final Conjugation: a. The benzyl group on the other end of the linker is typically removed via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal a functional group (e.g., if the benzyl group was protecting a carboxylic acid, it yields the acid). b. The revealed functional group is then coupled to the POI ligand using standard peptide coupling or other appropriate conjugation chemistry to yield the final PROTAC.

Protocol 3: Western Blot for Protein Degradation

This is a standard method to quantify the degradation of a target protein in cells after PROTAC treatment.[5][16][17]

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa) plated in 6-well plates.[17]

  • Completed PROTAC stock solution (e.g., 10 mM in DMSO).

  • Complete growth medium.

  • RIPA buffer with protease and phosphatase inhibitors.[5]

  • BCA Protein Assay Kit.

  • Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment: a. Seed cells to be 70-80% confluent on the day of treatment.[17] b. Prepare serial dilutions of the PROTAC in growth medium to achieve final concentrations for a dose-response curve (e.g., 1 nM to 1000 nM). c. Include a vehicle control (e.g., 0.1% DMSO). d. Aspirate the medium from cells and add the PROTAC-containing medium. Incubate for a desired time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer.[5] c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect protein bands using an ECL substrate and an imaging system. g. Re-probe the membrane with a loading control antibody to normalize protein levels. Quantify band intensity using densitometry software.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ligase (e.g., CRBN) E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination Experimental_Workflow start Start: Design PROTAC synthesis 1. PROTAC Synthesis (Linker Conjugation) start->synthesis purification 2. Purification & Characterization (HPLC, LC-MS) synthesis->purification cell_treatment 3. Cell Treatment (Dose-response & time-course) purification->cell_treatment lysis 4. Cell Lysis & Protein Quantification (BCA Assay) cell_treatment->lysis western_blot 5. Western Blot Analysis lysis->western_blot data_analysis 6. Data Analysis (Calculate DC50 & Dmax) western_blot->data_analysis end End: Optimized Degrader data_analysis->end

References

Application Notes and Protocols: Click Chemistry with Benzyl-PEG13-THP Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool in bioconjugation, drug delivery, and materials science due to its high efficiency, specificity, and biocompatibility.[1][2] Polyethylene (B3416737) glycol (PEG) linkers are often incorporated to improve the solubility and pharmacokinetic properties of conjugated molecules.[1][3] This document provides detailed application notes and protocols for the use of Benzyl-PEG13-THP, a heterobifunctional PEG linker, in click chemistry applications.

This compound is a 13-unit polyethylene glycol derivative with its termini protected by a benzyl (B1604629) (Bn) group and a tetrahydropyranyl (THP) group. These protecting groups can be selectively removed to allow for the introduction of azide (B81097) or alkyne functionalities, making it a versatile building block for advanced bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[4] This guide will cover the deprotection of this compound, its conversion to azide and alkyne derivatives, and subsequent use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Data Presentation

Table 1: Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterSmall Molecule SynthesisBioconjugation
Copper (I) Source 0.25 - 5 mol %0.25 - 1 mM
Ligand:Copper Ratio 1:1 to 2:12:1 to 5:1
Reducing Agent (e.g., Sodium Ascorbate) 5 - 10 mol % (or excess)5 - 50 equivalents (to azide) or 5 mM
Reactant Ratio (Azide:Alkyne) ~1:14-50x excess of one reagent
Temperature Room Temp. to 110 °CRoom Temperature
Reaction Time 10 min - 24 h15 - 60 minutes
Typical Yields >90%Near-quantitative
Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide
Cyclooctyne (B158145)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DIBO0.057Enhanced reactivity through ring strain from fused phenyl rings.
BCN0.14Reactivity enhanced by fused cyclopropyl (B3062369) rings.
DIBAC0.31Further increased reactivity with additional sp²-like centers.
BARAC0.96Among the most reactive cyclooctynes, three orders of magnitude more reactive than OCT.
TMTH4.0One of the fastest reported cycloalkyne-azide reactions.

Data sourced from a comparative study of cyclooctyne reactivities with benzyl azide.[5]

Experimental Protocols & Workflows

The general workflow for utilizing this compound in click chemistry involves a multi-step process, starting with selective deprotection, followed by functionalization and the final click reaction.

G cluster_workflow General Workflow for this compound in Click Chemistry start This compound deprotection Selective Deprotection (THP or Benzyl) start->deprotection Step 1 functionalization Functionalization (Azide or Alkyne Synthesis) deprotection->functionalization Step 2 click_reaction Click Chemistry (CuAAC or SPAAC) functionalization->click_reaction Step 3 product Conjugated Product click_reaction->product

Caption: General workflow for utilizing this compound.

Protocol 1: Selective Deprotection of the THP Group

The THP group can be selectively removed under mild acidic conditions, leaving the benzyl group intact.[6]

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in a 4:2:1 mixture of acetic acid/THF/water.

  • Stir the reaction mixture at 45 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Benzyl-PEG13-OH by silica gel column chromatography.

Protocol 2: Conversion of Hydroxyl Group to Azide

The exposed hydroxyl group from Protocol 1 can be converted to an azide via a two-step process involving mesylation followed by nucleophilic substitution.[3]

Materials:

  • Benzyl-PEG13-OH

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve Benzyl-PEG13-OH in anhydrous DCM and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the mesylated intermediate.

  • Dissolve the crude mesylate in DMF and add sodium azide.

  • Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitor by TLC).

  • After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the Benzyl-PEG13-Azide product by column chromatography.

G cluster_azide_synthesis Azide Synthesis from Benzyl-PEG13-OH start Benzyl-PEG13-OH mesylation Mesylation (MsCl, Et3N) start->mesylation intermediate Benzyl-PEG13-OMs mesylation->intermediate substitution Nucleophilic Substitution (NaN3, DMF) intermediate->substitution product Benzyl-PEG13-N3 substitution->product

Caption: Pathway for synthesizing Benzyl-PEG13-Azide.

Protocol 3: Deprotection of the Benzyl Group

The benzyl group can be removed by catalytic hydrogenation, which is a clean and efficient method.[7][8]

Materials:

Procedure (Catalytic Transfer Hydrogenation):

  • Dissolve the benzyl-protected PEG derivative in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate in one portion.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an alkyne-modified biomolecule with the synthesized azide-functionalized PEG linker.

Materials:

  • Azide-functionalized PEG linker

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the azide-functionalized PEG linker in a suitable solvent (e.g., DMSO or water).

  • Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

  • Prepare a fresh premix of CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • In a reaction vial, combine the alkyne-modified biomolecule and the azide-functionalized PEG linker (using a 4-50 fold excess of the PEG linker).

  • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 15-60 minutes. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purify the resulting conjugate using appropriate chromatography methods (e.g., size-exclusion or affinity chromatography).

G cluster_cuaac CuAAC Experimental Workflow reagents Combine: - Alkyne-Biomolecule - Azide-PEG Linker catalyst Add Cu(I) Catalyst Premix (CuSO4 + Ligand) reagents->catalyst initiator Initiate with Sodium Ascorbate catalyst->initiator incubation Incubate at RT (15-60 min) initiator->incubation purification Purify Conjugate incubation->purification

Caption: Experimental workflow for a typical CuAAC reaction.

Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method ideal for applications in living systems.[2] This protocol outlines the conjugation of an azide-functionalized biomolecule with a PEG linker functionalized with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Azide-functionalized biomolecule

  • Strained alkyne-functionalized PEG linker (e.g., DBCO-PEG)

  • Reaction buffer (e.g., PBS, pH 7.4) or cell culture medium

Procedure:

  • Prepare a stock solution of the strained alkyne-PEG linker in a biocompatible solvent like DMSO.

  • Add the strained alkyne-PEG linker to the solution containing the azide-functionalized biomolecule to the desired final concentration (typically in the low millimolar to micromolar range).

  • Incubate the reaction at room temperature or 37 °C. Reaction times can vary from minutes to hours depending on the reactivity of the cyclooctyne and the reactant concentrations.

  • Monitor the reaction progress using appropriate analytical techniques.

  • If necessary, purify the conjugate to remove unreacted labeling reagents.

Conclusion

This compound is a valuable heterobifunctional linker that, through selective deprotection and functionalization, can be readily incorporated into molecules for click chemistry applications. The protocols provided herein offer a comprehensive guide for researchers to utilize this versatile tool in a variety of contexts, from small molecule synthesis to complex bioconjugation in biological systems. Careful selection of the click chemistry method (CuAAC or SPAAC) will depend on the specific application, with SPAAC being the preferred method for live-cell and in vivo studies due to the absence of a cytotoxic copper catalyst.[2]

References

Application Notes and Protocols: Benzyl-PEG13-THP for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Benzyl-PEG13-THP is primarily marketed as a component for Proteolysis Targeting Chimera (PROTAC) development. The following application notes and protocols describe a hypothetical adaptation of this linker for the development of antibody-drug conjugates (ADCs). The procedures outlined are based on established principles of bioconjugation chemistry and ADC development but have not been validated for this specific molecule. Researchers should perform appropriate optimization and validation for their specific antibody and payload.

Introduction: The Potential of a Long-Chain PEG Linker in ADCs

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker component, which connects the antibody and the payload, is crucial for the overall efficacy, stability, and pharmacokinetic profile of the ADC.

Polyethylene glycol (PEG) linkers are increasingly used in ADC design to impart desirable physicochemical properties. A long-chain, discrete PEG linker such as a 13-unit PEG can offer several advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. A PEG13 linker significantly increases the hydrophilicity of the payload, improving the solubility and stability of the final ADC construct.

  • Improved Pharmacokinetics: The hydrophilic PEG chain can form a hydration shell around the payload, which can shield it from degradation and reduce non-specific uptake, potentially leading to a longer circulation half-life and increased tumor accumulation.

  • Steric Optimization: The extended length of the PEG13 spacer can provide optimal distance between the antibody and the payload, minimizing steric hindrance that might interfere with antigen binding.

This document outlines a hypothetical workflow for adapting this compound for use in ADC development, covering its chemical modification, conjugation to a payload and an antibody, and subsequent characterization and evaluation.

Hypothetical Modification of this compound for ADC Application

This compound possesses two protecting groups: a tetrahydropyranyl (THP) group protecting a terminal alcohol and a benzyl (B1604629) group protecting the other terminus. To be used as an ADC linker, these groups must be selectively removed and the resulting hydroxyl groups functionalized to create reactive handles for conjugation to a payload and an antibody.

A plausible synthetic strategy involves a two-stage deprotection and functionalization process. First, the THP group is removed under mild acidic conditions, and the resulting alcohol is converted into a reactive group for antibody conjugation (e.g., a maleimide (B117702) for cysteine-specific conjugation). Subsequently, the benzyl group is removed via catalytic hydrogenation, and the second alcohol is functionalized for payload attachment.

G cluster_0 Linker Modification Workflow A This compound B Step 1: Selective THP Deprotection (e.g., mild acid) A->B C Benzyl-PEG13-OH B->C D Step 2: Functionalization for Antibody Conjugation (e.g., conversion to Maleimide) C->D E Benzyl-PEG13-Maleimide D->E F Step 3: Benzyl Deprotection (e.g., Catalytic Hydrogenation) E->F G HO-PEG13-Maleimide F->G H Step 4: Payload Attachment G->H I Payload-PEG13-Maleimide H->I

Caption: Hypothetical workflow for modifying this compound.

Experimental Protocols

Protocol for Selective THP Deprotection of this compound

This protocol describes the removal of the acid-labile THP protecting group while preserving the benzyl ether.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in DMSO.

  • Add LiCl (5 equivalents) and deionized water (10 equivalents).

  • Heat the mixture to 90°C and stir under a nitrogen atmosphere for 6-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water and extract with diethyl ether (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator.

  • Purify the crude product (Benzyl-PEG13-OH) by silica gel column chromatography.

Protocol for Conversion of Alcohol to Maleimide

This protocol outlines the conversion of the terminal hydroxyl group of Benzyl-PEG13-OH to a thiol-reactive maleimide group. This is a multi-step process, often involving activation of the alcohol (e.g., as a tosylate or mesylate) followed by reaction with a maleimide-containing nucleophile, or via esterification with a maleimide-containing carboxylic acid. A simplified approach using a commercially available reagent is described below.

Materials:

  • Benzyl-PEG13-OH

  • N-(ε-Maleimidocaproic acid) N-hydroxysuccinimide ester (EMCS) or similar crosslinker

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and inert atmosphere setup

Procedure:

  • Dissolve Benzyl-PEG13-OH (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Add TEA (1.5 equivalents).

  • In a separate vial, dissolve EMCS (1.2 equivalents) in anhydrous DCM.

  • Add the EMCS solution dropwise to the alcohol solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Benzyl-PEG13-Maleimide by silica gel column chromatography.

Protocol for Benzyl Group Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the benzyl protecting group to yield the free alcohol for subsequent payload conjugation.

Materials:

  • Benzyl-PEG13-Maleimide

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas supply or a hydrogen transfer reagent like ammonium (B1175870) formate

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve Benzyl-PEG13-Maleimide in methanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst (approx. 10% by weight of the starting material) under an inert atmosphere.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield HO-PEG13-Maleimide.

Protocol for Payload and Antibody Conjugation

This section describes a two-step process: first attaching a cytotoxic payload to the linker, then conjugating the linker-payload construct to a cysteine-engineered antibody.

Step 1: Payload Attachment (Example: Payload with a Carboxylic Acid)

  • Dissolve HO-PEG13-Maleimide (1.2 equivalents) and the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF.

  • Add a coupling agent like HATU (1.5 equivalents) and a base like DIPEA (3 equivalents).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Purify the resulting Payload-PEG13-Maleimide construct by reverse-phase HPLC.

Step 2: Cysteine-Specific Antibody Conjugation

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody (e.g., Trastuzumab, at ~10 mg/mL in PBS) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The molar ratio of TCEP to antibody will determine the number of available thiol groups and should be optimized (e.g., 2-5 equivalents). Incubate at 37°C for 1-2 hours.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2) using a desalting column.

  • Conjugation: Dissolve the Payload-PEG13-Maleimide in a co-solvent like DMSO. Add the linker-payload solution to the reduced antibody at a slight molar excess (e.g., 5-10 equivalents per antibody).

  • Incubate the reaction at 4°C for 4-16 hours with gentle mixing.

  • Purification: Remove unreacted linker-payload and aggregates by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • The final ADC should be formulated in a suitable storage buffer (e.g., histidine buffer with sucrose, pH 6.0).

G cluster_1 ADC Synthesis and Evaluation Workflow cluster_2 Synthesis cluster_3 In Vitro Evaluation cluster_4 In Vivo Evaluation A Antibody Reduction (e.g., TCEP) C Conjugation Reaction A->C B Linker-Payload (Payload-PEG13-Maleimide) B->C D Purification (e.g., SEC) C->D E Characterized ADC D->E F DAR Analysis (HIC, UV-Vis) E->F G Cytotoxicity Assay (e.g., MTT on Cancer Cells) E->G H Plasma Stability Assay (LC-MS) E->H I Xenograft Model Establishment E->I J ADC Dosing I->J K Tumor Volume Measurement J->K L Efficacy and Toxicity Assessment K->L

Caption: General workflow for ADC synthesis and evaluation.

ADC Characterization and Evaluation Protocols

Determination of Drug-to-Antibody Ratio (DAR)

The average number of payload molecules conjugated to each antibody (DAR) is a critical quality attribute.

Method 1: UV-Vis Spectroscopy [1]

  • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for protein) and a wavelength corresponding to the maximum absorbance of the payload.

  • Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

  • The DAR is the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC) [1][2][3][][5]

  • HIC separates ADC species based on the number of conjugated payloads, as each payload adds hydrophobicity.

  • Inject the purified ADC onto an HIC column (e.g., Butyl-NPR).

  • Elute with a decreasing salt gradient (e.g., from high ammonium sulfate to low).

  • The chromatogram will show peaks corresponding to antibodies with different numbers of drugs (DAR0, DAR2, DAR4, etc.).

  • The average DAR is calculated from the relative area of each peak.

ParameterUV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)
Principle Measures absorbance of protein and payload.Separates based on hydrophobicity.
Output Average DARAverage DAR and distribution (DAR0, 2, 4, etc.)
Pros Quick and simpleProvides distribution data, considered a gold standard.[3]
Cons Only provides average DAR, requires accurate extinction coefficients.More complex, requires specialized equipment.

Table 1: Comparison of common methods for DAR determination.

In Vitro Cytotoxicity Assay

This protocol determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.[6][7][8][9][10]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • Purified ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with these dilutions.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add MTT or XTT reagent to each well and incubate for 2-4 hours. If using MTT, add a solubilization solution.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Treatment GroupAntigen-Positive Cells (IC50, nM)Antigen-Negative Cells (IC50, nM)
ADC with PEG13 Linker 1.5> 1000
Unconjugated Antibody No effectNo effect
Free Payload 0.50.6

Table 2: Hypothetical in vitro cytotoxicity data.

Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma.[11][12][13][14][15]

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Process the samples to isolate the ADC (e.g., via affinity capture) and analyze the average DAR using LC-MS.

  • Plot the average DAR over time to determine the stability of the conjugate.

Time (hours)Average DAR in BufferAverage DAR in Plasma
03.83.8
243.83.7
483.83.6
963.73.4
1683.73.1

Table 3: Hypothetical plasma stability data.

In Vivo Efficacy Study in a Xenograft Model

This protocol evaluates the anti-tumor activity of the ADC in an animal model.[16][17][18][19][20]

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Antigen-positive tumor cell line

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at various doses). Administer the treatments, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed.

  • Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.

G cluster_0 ADC Mechanism of Action A 1. ADC binds to antigen on tumor cell B 2. Internalization via receptor-mediated endocytosis A->B C 3. Trafficking to lysosome B->C D 4. Linker cleavage and payload release C->D E 5. Payload induces cell death (apoptosis) D->E

Caption: Generalized mechanism of action for an ADC.

Conclusion

While this compound is designed for PROTAC applications, its constituent parts—a long PEG spacer and two protectable hydroxyl groups—provide a theoretical basis for its adaptation as an ADC linker. The hypothetical protocols described herein provide a roadmap for its chemical modification and subsequent conjugation to create an ADC with potentially favorable properties, such as enhanced stability and an improved pharmacokinetic profile. Significant optimization and characterization would be required to validate this approach for any specific antibody-payload combination.

References

Application Notes and Protocols for Benzyl-PEG13-THP in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Benzyl-PEG13-THP, a heterobifunctional linker, in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines the key features of the this compound linker, detailed experimental protocols for its deprotection and conjugation, and the expected impact on the physicochemical and pharmacokinetic properties of the resulting conjugates.

Introduction to this compound

This compound is a versatile tool in bioconjugation, incorporating three key chemical motifs:

  • A Benzyl (B1604629) (Bn) Ether: This group serves as a stable protecting group for a primary alcohol. Its removal, typically via catalytic hydrogenation, is orthogonal to many other common protecting groups, offering strategic flexibility in complex synthetic schemes.[1]

  • A Polyethylene Glycol (PEG) Linker (13 units): The PEG chain is a critical component for enhancing the biopharmaceutical properties of macromolecules.[2][3][4][5] Its hydrophilic nature can significantly improve the aqueous solubility of hydrophobic drug payloads, reduce aggregation, and prolong circulation half-life by creating a hydration shell that shields the conjugate from clearance mechanisms.[2][3][5][6][7] The defined length of 13 PEG units ensures the synthesis of homogeneous conjugates with consistent batch-to-batch properties.[4]

  • A Tetrahydropyranyl (THP) Ether: The THP group is another widely used protecting group for alcohols, which is notably labile under acidic conditions. This allows for selective deprotection, revealing a second reactive hydroxyl group for further modification.

The bifunctional nature of this compound, once deprotected, allows for the sequential or simultaneous attachment of two different molecular entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug or a degrader).

Key Applications

The unique structure of this compound makes it an ideal candidate for several applications in drug development:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the PEG linker can bridge the antibody and the cytotoxic payload. The enhanced hydrophilicity imparted by the PEG chain can be crucial when working with hydrophobic drugs, potentially allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[2][8]

  • PROTACs: As a PROTAC linker, this compound connects a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand.[9][10] The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[10][11] The improved solubility and cell permeability offered by the PEG linker can also enhance the overall efficacy of the PROTAC.[12]

Data Presentation: Impact of PEGylation on Bioconjugate Properties

The inclusion of a PEG linker, such as the PEG13 chain in this compound, has a profound impact on the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize representative quantitative data illustrating these effects.

Table 1: Effect of PEG Linker Length on ADC Solubility and Aggregation

Linker TypePayloadDrug-to-Antibody Ratio (DAR)Solubility in PBS (mg/mL)Aggregation (%)
Non-PEG LinkerHydrophobic Drug A4< 2> 30
PEG8 Linker Hydrophobic Drug A 4 > 20 < 5
PEG12 LinkerHydrophobic Drug B8158
PEG24 Linker Hydrophobic Drug B 8 > 25 < 3

Data adapted from representative studies to illustrate the trend of increased solubility and reduced aggregation with the incorporation of PEG linkers.[7]

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats

ADC LinkerClearance Rate (mL/hr/kg)Half-life (t½) (hours)Area Under the Curve (AUC) (µg·h/mL)
No PEG1.81501800
PEG4 1.2 200 2500
PEG8 0.8 280 3800
PEG12 0.6 350 5000

This table presents illustrative data showing that increasing the PEG linker length generally leads to decreased clearance and a longer half-life, resulting in greater drug exposure.[2][13]

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of this compound and its subsequent conjugation to a representative biomolecule, such as an antibody.

Protocol 1: Two-Step Deprotection of this compound

This protocol describes the sequential removal of the THP and benzyl protecting groups to yield the free diol-PEG13 linker.

Part A: Acid-Catalyzed Deprotection of the THP Group

  • Materials:

    • This compound

    • Methanol (MeOH), anhydrous

    • p-Toluenesulfonic acid (pTSA) or other suitable acid catalyst

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (B109758) (DCM)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Thin Layer Chromatography (TLC) plates

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous methanol.

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion (disappearance of the starting material), quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting Benzyl-PEG13-OH by silica gel column chromatography to obtain the intermediate product.

Part B: Catalytic Hydrogenation for Benzyl Group Removal

  • Materials:

    • Benzyl-PEG13-OH (from Part A)

    • Ethanol (B145695) (EtOH) or other suitable solvent

    • Palladium on carbon (10% Pd/C), 5-10 mol%

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

  • Procedure:

    • Dissolve the Benzyl-PEG13-OH (1 equivalent) in ethanol in a round-bottom flask.[1]

    • Carefully add 10% Pd/C catalyst to the solution.[1]

    • Evacuate the flask and backfill with hydrogen gas from a balloon.[1]

    • Stir the reaction vigorously at room temperature under a hydrogen atmosphere.[1]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

    • Once complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.[1]

    • Concentrate the filtrate under reduced pressure to yield the deprotected HO-PEG13-OH.

Protocol 2: General Procedure for Antibody Conjugation using a Deprotected PEG Linker

This protocol outlines a general method for conjugating a deprotected and activated PEG linker to the lysine (B10760008) residues of an antibody.

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • Activated HOOC-PEG13-Drug conjugate (where one hydroxyl of the deprotected linker has been converted to a carboxylic acid and conjugated to a drug, and the other end is activated as an NHS ester)

    • Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting columns or dialysis cassettes

    • UV-Vis spectrophotometer

    • Hydrophobic Interaction Chromatography (HIC) system

  • Procedure:

    • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.[14]

    • Linker-Drug Activation (if not already activated): If starting with a carboxylated PEG-drug conjugate, activate the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using standard carbodiimide (B86325) chemistry (e.g., EDC/Sulfo-NHS).[3]

    • Conjugation Reaction:

      • Dissolve the activated NHS-ester of the PEG-drug conjugate in DMSO or DMF to prepare a stock solution (e.g., 10 mM).[14]

      • Add a calculated molar excess of the activated linker-drug solution to the antibody solution. A 20-fold molar excess is a common starting point.[14] The final concentration of the organic solvent should not exceed 10% (v/v).[3]

      • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[3][14]

    • Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

    • Purification: Purify the resulting ADC by removing unconjugated linker-drug and other small molecules using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[3]

    • Characterization:

      • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.[3]

      • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.[3]

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (e.g., using PEG13 linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Workflow for ADC Synthesis using a PEG Linker

ADC_Synthesis_Workflow start Start antibody_prep 1. Antibody Preparation start->antibody_prep linker_activation 2. Linker-Payload Activation (NHS Ester) start->linker_activation conjugation 3. Conjugation Reaction (Antibody + Activated Linker) antibody_prep->conjugation linker_activation->conjugation purification 4. Purification (e.g., Desalting Column) conjugation->purification characterization 5. Characterization (DAR by HIC-HPLC) purification->characterization end Final ADC characterization->end

Caption: A typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Logical Relationship of this compound Deprotection

Deprotection_Logic start This compound acid_deprotection Acidic Deprotection (e.g., pTSA) start->acid_deprotection intermediate Benzyl-PEG13-OH acid_deprotection->intermediate hydrogenation Catalytic Hydrogenation (H₂, Pd/C) intermediate->hydrogenation final_product HO-PEG13-OH (Ready for Conjugation) hydrogenation->final_product

Caption: Sequential deprotection strategy for this compound.

References

Application Notes and Protocols for the Analytical Characterization of Benzyl-PEG13-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG13-THP is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of discrete length, featuring a benzyl (B1604629) ether at one terminus and a tetrahydropyranyl (THP) ether at the other.[][2][3] Such molecules are valuable in drug delivery, bioconjugation, and pharmaceutical development, acting as flexible spacers or as protecting groups for alcohols.[2][3] The defined number of PEG units (n=13) makes it a monodisperse compound, simplifying its characterization compared to polydisperse PEG polymers. Accurate and comprehensive analytical characterization is crucial to confirm its identity, purity, and stability.

This document provides detailed application notes and experimental protocols for the characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Molecular Structure

Chemical Formula: C₃₄H₆₀O₁₃[] Molecular Weight: 676.81 g/mol []

Structure: Benzyl-O-(CH₂CH₂O)₁₃-THP

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the molecular backbone and terminal functional groups. ¹H NMR is particularly useful for confirming the presence of the benzyl, PEG, and THP moieties and for determining the degree of PEGylation.

Expected ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts for the protons in this compound. Note that the solvent can influence the exact chemical shifts.[4]

Assignment Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Benzyl GroupAr-H 7.25 - 7.40Multiplet5H
Benzyl GroupAr-CH₂ -O-~4.57Singlet2H
PEG Backbone-O-CH₂CH₂ -O-3.55 - 3.75Multiplet~52H
THP GroupO-CH -O (anomeric)~4.65Multiplet1H
THP Group-O-CH₂ - (adjacent to ring oxygen)3.85 - 3.95 and 3.48 - 3.58Multiplet2H
THP Group-CH₂ - (ring protons)1.50 - 1.85Multiplet6H

Note: The large, broad signal of the PEG backbone protons can sometimes obscure adjacent signals. The integration of the PEG repeat units is an approximation.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 25 °C.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Ensure complete relaxation of protons between pulses.[5]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate all peaks and assign them to the corresponding protons in the structure.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer (≥400 MHz) acquire Acquire 1H Spectrum (16-64 scans) instrument->acquire process Fourier Transform, Phase & Baseline Correction calibrate Calibrate Spectrum (e.g., TMS) process->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Chemical Shifts integrate->assign structure Confirm Structure & Purity assign->structure cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Workflow for NMR characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound. Electrospray ionization (ESI) is the preferred method for PEGylated molecules as it tends to produce multiply charged ions, which can be analyzed by most mass spectrometers.[6][7]

Expected Mass Spectrometry Data

For this compound (MW = 676.81), the expected ions in the positive ESI-MS spectrum would be adducts with cations like H⁺, Na⁺, and K⁺.

Adduct Ion Formula Calculated m/z (Monoisotopic)
[M+H]⁺[C₃₄H₆₁O₁₃]⁺677.4056
[M+Na]⁺[C₃₄H₆₀O₁₃Na]⁺699.3875
[M+K]⁺[C₃₄H₆₀O₁₃K]⁺715.3614
[M+2Na]²⁺[C₃₄H₆₀O₁₃Na₂]²⁺361.1865

Note: The presence of multiple adducts is common for PEG-containing molecules due to the coordinating ability of the ether oxygens.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) can be added to promote ionization.

  • Instrument Setup:

    • Mass Spectrometer: A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.[6]

    • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an LC system (see HPLC section).

    • Optimize source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to maximize the signal of the target molecule.

    • Acquire spectra over a relevant m/z range (e.g., 200-2000 m/z).

  • Data Analysis:

    • Identify the peaks corresponding to the expected adduct ions of this compound.

    • Compare the measured accurate mass with the calculated theoretical mass to confirm the elemental composition.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sol Prepare Dilute Solution (e.g., 10 µg/mL in MeOH) infuse Infuse into ESI Source optimize Optimize Source Parameters infuse->optimize acquire Acquire Mass Spectrum (Positive Ion Mode) optimize->acquire identify_peaks Identify Adduct Ions ([M+H]+, [M+Na]+) compare_mass Compare Experimental vs. Theoretical Mass identify_peaks->compare_mass confirm_mw Confirm Molecular Weight compare_mass->confirm_mw cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Workflow for mass spectrometry characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound. Both reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) can be employed. Given the monodisperse nature of this compound, RP-HPLC is generally more suitable for purity assessment against non-PEGylated impurities or starting materials.

Protocol 3.1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is effective for separating this compound from more or less polar impurities.

Chromatographic Conditions:

Parameter Condition
Column C18, 2.1 or 4.6 mm ID, 150 mm length, 3.5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFA
Gradient Start at a low %B (e.g., 30%), ramp to a high %B (e.g., 95%) over 15-20 minutes
Flow Rate 0.3 - 1.0 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Detector UV at 254 nm (for the benzyl group), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) for universal detection.[8][9]

Expected Results: A single major peak corresponding to this compound should be observed. The retention time will depend on the exact gradient and column chemistry. Purity can be calculated based on the relative peak area.

Protocol 3.2: Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC separates molecules based on their hydrodynamic volume.[10] While more commonly used for polydisperse polymers, it can be useful to confirm the absence of high molecular weight aggregates or low molecular weight fragments.

Chromatographic Conditions:

Parameter Condition
Column SEC/GPC column suitable for low molecular weight polymers (e.g., polystyrene-divinylbenzene packing)
Mobile Phase Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.1% LiBr[11]
Flow Rate 1.0 mL/min
Column Temperature 40 - 50 °C
Injection Volume 20 - 100 µL
Detector Refractive Index (RI)

Expected Results: A sharp, symmetrical peak should be observed. The elution volume can be compared to a calibration curve of known PEG standards to provide an estimate of the apparent molecular weight.[12][13][14]

Logical Flow for Purity Assessment

Purity_Logic start This compound Sample rp_hplc Analyze by RP-HPLC start->rp_hplc purity_check Assess Purity > 95%? rp_hplc->purity_check sec_hplc Analyze by SEC aggregation_check Check for Aggregates/Fragments? sec_hplc->aggregation_check purity_check->sec_hplc Yes fail Material Fails QC (Further Purification Required) purity_check->fail No pass Material Passes QC aggregation_check->pass No aggregation_check->fail Yes

Logical workflow for the chromatographic purity assessment.

Summary of Analytical Data

The table below provides a consolidated summary of the key analytical data points for the characterization of this compound.

Analytical Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ, ppm) - Benzyl H7.25 - 7.40
Chemical Shift (δ, ppm) - Benzyl CH₂~4.57
Chemical Shift (δ, ppm) - PEG Backbone3.55 - 3.75
Chemical Shift (δ, ppm) - THP Anomeric H~4.65
ESI-MS [M+H]⁺ (m/z)677.4056
[M+Na]⁺ (m/z)699.3875
RP-HPLC Purity≥ 95% (typically a single major peak)
SEC/GPC Polydispersity Index (PDI)~1.0 (monodisperse)

Conclusion

The analytical methods described provide a comprehensive framework for the structural confirmation and purity assessment of this compound. A combination of NMR spectroscopy for structural elucidation, high-resolution mass spectrometry for molecular weight confirmation, and HPLC for purity analysis is recommended for the complete characterization of this important bifunctional linker. Adherence to these protocols will ensure the quality and reliability of the material for its intended applications in research and drug development.

References

Troubleshooting & Optimization

Improving Benzyl-PEG13-THP solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG13-THP. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the aqueous solubility of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Troubleshooting Guide: Improving this compound Solubility

It is important to note that while the polyethylene (B3416737) glycol (PEG) linker in this compound is intended to increase water solubility, the presence of the hydrophobic benzyl (B1604629) and tetrahydropyranyl (THP) groups can still lead to solubility challenges in purely aqueous solutions.[1][2]

Issue 1: this compound does not dissolve completely in aqueous buffer.

  • Possible Cause: The inherent hydrophobicity of the benzyl and THP moieties may be limiting solubility.

  • Solutions:

    • Gentle Heating: PEGs can sometimes dissolve slowly at room temperature.[3] Gently warm the solution to 30-40°C with stirring to aid dissolution. Avoid excessive heat, which could potentially affect the stability of the compound.

    • Sonication: Use a sonicator bath to provide energy to break up particles and enhance solvation.

    • pH Adjustment: The stability of the THP ether is pH-dependent; it is labile in acidic conditions.[4][5] Therefore, ensure your aqueous buffer is neutral or slightly basic (pH 7-9) to maintain the integrity of the molecule.

Issue 2: Precipitation occurs when a stock solution of this compound in an organic solvent is diluted into an aqueous buffer.

  • Possible Cause: The aqueous buffer is acting as an anti-solvent for the compound that was fully dissolved in the organic stock.

  • Solutions:

    • Use of Co-solvents: Prepare the aqueous buffer with a small percentage of a water-miscible organic co-solvent. Common co-solvents include ethanol, DMSO, or PEG 400.[6] It is recommended to start with a low percentage (e.g., 1-5%) and increase if necessary.

    • Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), at a concentration above its critical micelle concentration can help to form micelles that encapsulate the hydrophobic parts of the molecule, thereby increasing its apparent solubility.

    • Slower Addition and Vigorous Stirring: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does the THP group affect the solubility and stability of the molecule?

The THP group is a common protecting group for alcohols and is known to confer good solubility.[4][5] However, it is an acetal (B89532) and is susceptible to cleavage under acidic conditions.[4][5] Therefore, it is critical to maintain a neutral to basic pH (pH > 7) in your aqueous solutions to prevent the unintended removal of the THP group.

Q3: Can I use co-solvents to dissolve this compound?

Yes, using co-solvents is a highly effective method to improve the solubility of PEGylated compounds with hydrophobic moieties.[6] Water-miscible organic solvents like ethanol, isopropanol, acetonitrile, DMSO, and DMF can be used. It is advisable to start with a minimal amount of co-solvent and gradually increase it to achieve the desired concentration without significantly altering the properties of your aqueous system.

Q4: Are there other methods to enhance the solubility of this compound?

Besides co-solvents and surfactants, another advanced technique is the use of cyclodextrins. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with the hydrophobic parts of the this compound molecule, effectively shielding them from the aqueous environment and increasing overall solubility.

Quantitative Data on Solubility Enhancement

The following table provides a representative example of how different formulation strategies can impact the aqueous solubility of a hydrophobic compound. The actual values for this compound will need to be determined experimentally.

Formulation StrategySolvent SystemExpected Solubility Range (µg/mL)
Baseline Deionized WaterLow (e.g., < 100)
Co-solvency 5% Ethanol in PBS (pH 7.4)Moderate (e.g., 100 - 500)
Surfactant 0.1% Polysorbate 80 in PBS (pH 7.4)Moderate to High (e.g., 200 - 1000)
Cyclodextrin 5% HP-β-CD in PBS (pH 7.4)High (e.g., > 1000)

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 5 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a larger volume (e.g., 95 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation and Measurement: Shake the plate for 1-2 hours at a controlled temperature. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol 2: Preparation of a this compound Solution using a Co-solvent

  • Initial Dissolution: Dissolve the desired amount of this compound in a minimal volume of a water-miscible organic solvent (e.g., ethanol).

  • Preparation of Aqueous Phase: In a separate container, measure out the required volume of the aqueous buffer.

  • Mixing: While vigorously stirring the aqueous buffer, slowly add the organic solution of this compound drop by drop.

  • Final Volume Adjustment: If necessary, add more aqueous buffer to reach the final desired concentration and volume.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution is hazy, gentle warming or sonication may be applied.

Visualizations

Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.

G cluster_1 Mechanism of Solubility Enhancement cluster_cosolvent Co-solvent Action cluster_surfactant Surfactant Action compound This compound Hydrophobic Parts (Benzyl, THP) Hydrophilic Part (PEG13) cosolvent Water + Co-solvent (e.g., Ethanol) compound:f1->cosolvent Solvated by surfactant Surfactant Micelle in Water compound:f1->surfactant Encapsulated by description_co Reduces polarity of the bulk solvent, allowing hydrophobic parts to be solvated. cosolvent->description_co description_sur Hydrophobic parts are encapsulated within the micelle core. surfactant->description_sur

Caption: Mechanisms of co-solvents and surfactants in enhancing the solubility of this compound.

References

Benzyl-PEG13-THP stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and handling of Benzyl-PEG13-THP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound featuring a benzyl (B1604629) protecting group, a 13-unit polyethylene (B3416737) glycol (PEG) spacer, and a tetrahydropyranyl (THP) protecting group. The PEG spacer enhances solubility in both aqueous and organic solvents, making it valuable in drug delivery systems.[1] The THP and benzyl groups serve as protecting groups for hydroxyl functionalities, allowing for selective deprotection during the synthesis of complex molecules.[1] It is commonly used in prodrug development, peptide synthesis, and bioconjugation strategies to improve the bioavailability and target specificity of molecules.[1]

Q2: What are the recommended long-term storage conditions for this compound?

To ensure long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[2][3][4] The recommended storage temperature is in a freezer at -15°C or below.[2][4] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation.[2][4]

Q3: How should I store stock solutions of this compound?

Stock solutions of this compound should be prepared in a dry, appropriate solvent. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. The stability of stock solutions is temperature-dependent:

  • At -80°C, the solution can be stored for up to 6 months.[3]

  • At -20°C, the solution should be used within 1 month.[3]

Q4: In which solvents is this compound soluble?

PEG products, including this compound, are generally highly soluble in many organic solvents such as dichloromethane (B109758) (DCM), chloroform (B151607), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2] They can also be dissolved in alcohols (e.g., methanol, ethanol) and tetrahydrofuran (B95107) (THF), sometimes requiring gentle warming to 40–50°C.[2] For applications involving water-sensitive functional groups, DMF and DMSO are ideal for preparing stock solutions that can be further diluted in aqueous buffers.[2]

Troubleshooting Guide

Issue 1: Unexpected Cleavage of the THP Group During Reaction or Workup

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC).

  • Mass spectrometry (MS) data shows a peak corresponding to the mass of the deprotected alcohol.

  • Nuclear Magnetic Resonance (NMR) spectroscopy shows the disappearance of characteristic THP signals.

Root Causes and Solutions:

The THP (tetrahydropyranyl) group is an acetal (B89532) that is highly sensitive to acidic conditions.[5][6] It is, however, stable under basic and neutral conditions.[5][6]

Potential Cause Recommended Solution
Acidic reaction conditions Avoid using acidic reagents. If an acid catalyst is necessary, consider using a milder one like pyridinium (B92312) p-toluenesulfonate (PPTS) instead of stronger acids like p-toluenesulfonic acid (TsOH) or hydrochloric acid (HCl).[6]
Acidic workup During aqueous workup, ensure the pH of the solution is neutral or slightly basic. Avoid acidic washes.
Acidic chromatography conditions When purifying by silica (B1680970) gel chromatography, be aware that silica gel can be slightly acidic. This can be mitigated by pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent system.
Acidic solvents Ensure that all solvents used are free from acidic impurities. For example, chloroform can contain trace amounts of HCl.
Issue 2: Degradation of the Benzyl-PEG Moiety

Symptoms:

  • Low yield of the desired product in subsequent reaction steps.

  • Complex mixture of byproducts observed by HPLC or LC-MS.

  • Loss of the benzyl group signal (around 7.3 ppm for aromatic protons and ~4.5 ppm for the -CH2- protons) in the ¹H NMR spectrum.[3]

Root Causes and Solutions:

The Benzyl-PEG portion of the molecule has its own stability liabilities, primarily related to the benzyl ether and the PEG chain itself.[3]

Potential Cause Recommended Solution
Oxidative degradation The PEG chain is susceptible to oxidation, which can be accelerated by exposure to oxygen, elevated temperatures, and transition metals.[3] The benzyl group can also be cleaved under oxidative conditions.[3] It is recommended to handle the compound under an inert atmosphere and avoid strong oxidizing agents.
Catalytic hydrogenolysis The benzyl ether is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd).[3][7] If your synthetic route involves a reduction step, consider a protecting group that is stable to these conditions.
Strongly acidic conditions While the THP group is the most acid-labile part, the benzyl ether can also be cleaved under harsh acidic conditions.[3]
Photo-oxidative degradation Exposure to light, especially UV light, can promote the degradation of PEG chains.[2][3] Always store the compound and reaction mixtures protected from light.

Stability Data Summary

The stability of the THP and benzyl protecting groups is highly dependent on the reaction conditions. The following table summarizes the general stability profile.

Protecting Group Stable To Labile To
Tetrahydropyranyl (THP) Ether Strongly basic conditions, organometallics, hydrides, acylating and alkylating reagents.[8]Mildly to strongly acidic conditions (e.g., acetic acid, TFA, HCl, TsOH, PPTS, Lewis acids).[5][6]
Benzyl (Bn) Ether Strongly acidic and basic conditions, many oxidizing and reducing agents.[9]Catalytic hydrogenolysis (e.g., H₂/Pd).[3][7]

Experimental Protocols

Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol can be used to assess the initial purity of this compound and to monitor its stability over time or after exposure to specific conditions.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.[3]

  • Instrumentation: A standard HPLC system with a C18 column and a UV detector is suitable.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). Note: The acidity of the mobile phase can potentially cause on-column cleavage of the THP group.[5] A neutral mobile phase system may be preferable for stability studies.

    • B: Acetonitrile with 0.1% formic acid or TFA.

  • Gradient: A suitable gradient, for example, 30-90% B over 20 minutes.

  • Detection: Monitor the elution profile at a suitable wavelength for the benzyl group (e.g., 254 nm).[10]

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation.

Protocol 2: Monitoring THP and Benzyl Group Stability by ¹H NMR Spectroscopy

This protocol allows for the direct observation of the protecting groups and their potential cleavage.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).[10]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Benzyl Group: Look for the characteristic signals of the aromatic protons (multiplet around 7.2-7.4 ppm) and the methylene (B1212753) protons (-O-CH₂-Ph) as a singlet around 4.5 ppm.[3]

    • PEG Chain: A broad singlet around 3.6 ppm corresponds to the ethylene (B1197577) glycol repeat units.[3]

    • THP Group: The THP group will show a series of multiplets in the aliphatic region, typically between 1.4-1.9 ppm and 3.5-3.8 ppm, with a characteristic signal for the anomeric proton (O-CH-O) around 4.5 ppm.[8]

    • Degradation: The disappearance or reduction in the integration of the signals corresponding to the THP or benzyl groups relative to the PEG backbone protons indicates cleavage.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Prepare 1 mg/mL solution in 50:50 ACN:H2O hplc Inject sample onto C18 column prep->hplc gradient Run gradient elution hplc->gradient detect UV detection at 254 nm gradient->detect analyze Analyze chromatogram for new peaks or peak area decrease detect->analyze

Caption: HPLC workflow for purity and stability assessment.

troubleshooting_workflow start Unexpected reaction outcome check_purity Assess starting material purity (HPLC, NMR) start->check_purity degradation Degradation Observed? check_purity->degradation Yes other_issue Investigate other reaction parameters (stoichiometry, temp, etc.) check_purity->other_issue No, pure thp_cleavage THP Cleavage? degradation->thp_cleavage fresh_reagent Use fresh, pure starting material degradation->fresh_reagent:w acidic_cond Review reaction/workup for acidic conditions thp_cleavage->acidic_cond Yes benzyl_peg_deg Benzyl/PEG Degradation? thp_cleavage->benzyl_peg_deg No neutralize Neutralize reagents/solvents acidic_cond->neutralize oxid_reduc Review for oxidizing/reducing agents or light/heat exposure benzyl_peg_deg->oxid_reduc Yes benzyl_peg_deg->other_issue No inert_cond Use inert atmosphere, protect from light/heat oxid_reduc->inert_cond

Caption: Troubleshooting logic for unexpected experimental results.

References

Optimizing PROTAC Efficiency: A Technical Guide to Benzyl-PEG13-THP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficiency of Proteolysis Targeting Chimeras (PROTACs) utilizing the Benzyl-PEG13-THP linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in a PROTAC?

A1: The this compound linker is a heterobifunctional molecule that connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. Its primary role is to bridge these two entities, facilitating the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The 13-unit polyethylene (B3416737) glycol (PEG) chain provides a significant degree of spatial separation and flexibility, which is crucial for optimizing the geometry of this complex for efficient poly-ubiquitination of the target protein, marking it for degradation by the proteasome.[1] The benzyl (B1604629) group can contribute to the overall physicochemical properties of the PROTAC, potentially influencing cell permeability and metabolic stability.

Q2: How does the length of the PEG linker, such as in this compound, impact PROTAC efficiency?

A2: The length of the PEG linker is a critical determinant of PROTAC efficacy. An optimal linker length is required to effectively bring the target protein and E3 ligase into proximity for ubiquitin transfer.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might not effectively tether the two proteins, leading to unproductive binding.[2] Studies have shown a strong correlation between linker length and degradation efficacy, with the optimal length being highly dependent on the specific target protein and E3 ligase pair.[2][3] For some targets, longer PEG linkers (e.g., ≥ 4 PEG units) have been shown to be more potent than shorter ones.[2][3]

Q3: What are the advantages of using a PEG-based linker like this compound?

A3: PEG linkers are widely used in PROTAC design due to several advantageous properties. Their hydrophilicity can improve the solubility of the PROTAC molecule, which is often a challenge for these large molecules.[2] The flexibility of the PEG chain can be beneficial in allowing the PROTAC to adopt a conformation necessary for stable ternary complex formation. Furthermore, the synthetic tractability of PEG linkers allows for the systematic variation of linker length, which is a key aspect of PROTAC optimization.[1]

Q4: What is the "hook effect" in the context of PROTACs, and how does the linker influence it?

A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no degradation of the target protein. 1. Inefficient Ternary Complex Formation: The flexibility or length of the this compound linker may not be optimal for the specific protein-protein interactions required. 2. Poor Cell Permeability: The hydrophilicity of the long PEG chain may hinder passive cell permeability. 3. E3 Ligase Not Expressed or Active: The recruited E3 ligase may not be present or active in the chosen cell line.1. Synthesize and test PROTACs with varying linker lengths (shorter or longer PEG chains) or different linker compositions (e.g., alkyl chains) to alter the conformational landscape. 2. Evaluate ternary complex formation directly using biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET. 3. Assess cell permeability using a Caco-2 permeability assay. Consider synthesizing PROTACs with more hydrophobic linkers or hybrid linkers to improve cell uptake. 4. Confirm the expression and activity of the recruited E3 ligase in your cell line using Western blotting or qPCR.
Pronounced "hook effect" at low PROTAC concentrations. 1. High Affinity Binary Interactions: The individual warhead and E3 ligase ligand may have very high affinities for their respective proteins, favoring binary complex formation. 2. Suboptimal Linker Conformation: The this compound linker might be adopting conformations that favor binary over ternary complexes.1. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by ternary complex stability rather than high binary affinity. 2. Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC.
Poor in vivo efficacy despite good in vitro potency. 1. Poor Metabolic Stability: The ether linkages within the PEG chain can be susceptible to oxidative metabolism. 2. Rapid Clearance: The physicochemical properties of the PROTAC may lead to rapid clearance from circulation.1. Incorporate more rigid moieties (e.g., piperazine, triazole) into the linker to shield it from metabolic enzymes. 2. Synthesize and evaluate analogs with shorter or longer linkers to find the optimal balance between stability and activity. 3. Investigate formulation strategies, such as amorphous solid dispersions, to improve solubility and dissolution.
High variability in experimental results. 1. PROTAC Instability: The PROTAC may be degrading during sample preparation, analysis, or in the cell culture media.1. Optimize LC-MS/MS parameters to minimize in-source fragmentation. 2. Assess the stability of the PROTAC in plasma and cell culture media over time.

Data Presentation: Impact of Linker Length on PROTAC Efficiency

Target Protein E3 Ligase Linker Composition/Length DC50 (nM) Dmax (%)
TBK1VHL< 12 atomsInactiveN/A
TBK1VHL21 atoms396
TBK1VHL29 atoms29276
BTKCRBN< 4 PEG unitsImpaired-
BTKCRBN≥ 4 PEG unitsPotent-
BRD4CRBN0 PEG units< 0.5 µM-
BRD4CRBN1-2 PEG units> 5 µM-
BRD4CRBN4-5 PEG units< 0.5 µM-
SMARCA2/4VCBPEG linker250-30065-70

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.[3]

Experimental Protocols

The following are detailed methodologies for key experiments in the development and evaluation of PROTACs. A representative two-step protocol for the synthesis of a PROTAC using a long-chain Benzyl-PEG-alcohol linker is also provided.

Protocol 1: Representative Synthesis of a PROTAC using a Long-Chain Benzyl-PEG Linker

This protocol describes a general two-step synthesis involving the activation of the terminal alcohol of the PEG linker, followed by coupling to an amine-containing E3 ligase ligand, and subsequent coupling to the protein of interest (POI) ligand.[1]

Step 1: Activation of Benzyl-PEG-alcohol (e.g., Benzyl-PEG45-alcohol) [1]

  • Objective: To convert the terminal hydroxyl group of the PEG linker into a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve Benzyl-PEG-alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M).

    • Add triethylamine (B128534) (TEA, 1.5 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker (Benzyl-PEG-OTs).

Step 2: Coupling of Tosylated Linker to E3 Ligase Ligand [1]

  • Objective: To conjugate the activated linker to an amine-containing E3 ligase ligand.

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 3: Coupling of Linker-E3 Ligase Ligand Conjugate to POI Ligand [1]

  • Objective: To form the final PROTAC molecule by coupling the linker-E3 ligase ligand conjugate to the POI ligand (assuming the POI ligand has a carboxylic acid for coupling).

  • Procedure:

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEG-Benzyl (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
  • Objective: To determine the degradation of a target protein after treatment with a PROTAC.[2]

  • Procedure:

    • Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein remaining relative to the vehicle control.

Protocol 3: Cell Viability Assay (e.g., MTT Assay)
  • Objective: To determine the effect of PROTACs on cell viability.[4]

  • Procedure:

    • Cell Plating and Treatment: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).[4]

    • MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.[4]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[4]

    • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.[4]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling Recycling of PROTAC Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation```dot

PROTAC_Workflow Start PROTAC Synthesis (with this compound) Biochemical_Assay Biochemical Assays (e.g., Ternary Complex Formation) Start->Biochemical_Assay Cellular_Assay Cellular Degradation Assay (Western Blot) Start->Cellular_Assay DC50_Dmax Determine DC50 & Dmax Cellular_Assay->DC50_Dmax Viability_Assay Cell Viability Assay (e.g., MTT) DC50_Dmax->Viability_Assay Off_Target Off-Target Analysis (Proteomics) Viability_Assay->Off_Target In_Vivo In Vivo Studies (PK/PD, Efficacy) Off_Target->In_Vivo Optimization Optimization (Linker, Ligands) In_Vivo->Optimization Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate Optimization->Start

Caption: A troubleshooting workflow for a PROTAC exhibiting low activity.

References

Technical Support Center: Benzyl-PEG13-THP Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG13-THP. The information is presented in a question-and-answer format to directly address common problems encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a benzyl (B1604629) ether at one terminus and a tetrahydropyranyl (THP) protected alcohol at the other. The PEG chain consists of 13 ethylene (B1197577) glycol units. This molecule is often used in organic synthesis and pharmaceutical research as a protecting group for alcohols and in the development of prodrugs, peptide synthesis, and bioconjugation strategies.[1] The PEG spacer enhances solubility in both aqueous and organic solvents, while the THP group provides a stable protecting group for the hydroxyl functionality that can be selectively removed under acidic conditions.[1]

Q2: What are the key advantages of using a THP protecting group?

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to several advantages:

  • Ease of Introduction: It can be readily introduced under acidic conditions.[2]

  • Stability: THP ethers are stable to strongly basic conditions, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various acylating and alkylating agents.

  • Low Cost: The reagent used for its introduction, 3,4-dihydro-2H-pyran (DHP), is inexpensive.[3]

  • Mild Removal: The THP group can be cleaved under mildly acidic conditions.[4]

Q3: What is a significant drawback of using a THP protecting group?

A major drawback of the THP protecting group is the introduction of a new stereocenter upon reaction with an alcohol. This can result in the formation of a diastereomeric mixture if the starting alcohol is chiral, which can complicate purification and characterization (e.g., NMR spectroscopy).[4]

Troubleshooting Guide

THP Protection Reaction (Formation of this compound)

Q4: My THP protection reaction is not going to completion. What are the possible causes and solutions?

  • Insufficient Catalyst: The acid catalyst is crucial for the reaction. Ensure you are using a sufficient catalytic amount. Common catalysts include p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), and silica-supported acids.[2][5]

  • Moisture in the Reaction: The presence of water can consume the acid catalyst and hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Equilibrium: The reaction can be reversible. In some cases, even with an excess of dihydropyran (DHP), the reaction may not reach completion. Adding finely powdered anhydrous potassium carbonate can help to drive the reaction to completion by neutralizing the acid as the reaction proceeds, thus shifting the equilibrium towards the product.[3]

  • Steric Hindrance: While less of a concern for a primary alcohol on a PEG chain, significant steric hindrance around the hydroxyl group can slow down the reaction. In such cases, a longer reaction time or a slight increase in temperature may be necessary.

Q5: I am observing multiple spots on my TLC analysis of the reaction mixture. What are the potential side products?

  • Unreacted Starting Material: The most common "spot" is the unreacted Benzyl-PEG13-alcohol.

  • Polymerization of DHP: Dihydropyran can polymerize under acidic conditions, leading to a complex mixture of byproducts. Using only a catalytic amount of acid and maintaining a controlled temperature can minimize this.

  • Degradation of the PEG chain: While generally stable, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to cleavage of the PEG chain. It is advisable to use mild acid catalysts like PPTS.

Deprotection of this compound

Q6: My THP deprotection is incomplete or sluggish. How can I improve the reaction?

  • Inadequate Acid Strength or Concentration: The deprotection is an acid-catalyzed hydrolysis. If the reaction is slow, a slightly stronger acid or an increase in the acid concentration may be required. Common conditions include acetic acid in a mixture of THF and water, or catalytic amounts of stronger acids like HCl or H2SO4 in an alcohol solvent.

  • Solvent System: Ensure the solvent system can dissolve both the protected PEG derivative and the aqueous acid. A co-solvent like tetrahydrofuran (B95107) (THF) or dioxane is often necessary.

  • Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of deprotection.

Q7: Are there any common side reactions during the deprotection of the THP group?

The primary concern during acidic deprotection is the potential for undesired reactions with other acid-sensitive functional groups in the molecule. However, for this compound, the benzyl ether is generally stable to the mild acidic conditions used for THP removal.[6]

Purification of this compound

Q8: I am having difficulty purifying my this compound product. What are the recommended methods?

The purification of PEGylated molecules can be challenging due to their polarity and potential for polydispersity. Here are some common techniques:

  • Column Chromatography: Silica (B1680970) gel chromatography is a common method. Due to the polarity of the PEG chain, a polar eluent system is typically required, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform.[] Streaking on the TLC plate is a common issue with PEGylated compounds, which can translate to broad peaks during column chromatography.[]

  • Precipitation: This technique takes advantage of the different solubilities of the PEG derivative and impurities. This compound, being soluble in polar organic solvents and water, can often be purified by precipitating it out of solution by adding a non-polar solvent like diethyl ether or hexane.[8] This is effective for removing less polar impurities.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, HPLC is the method of choice.

    • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. The benzyl group provides a hydrophobic handle for retention.[9]

    • Size Exclusion Chromatography (SEC): Separates based on molecular size and is useful for removing aggregates or unreacted starting materials of different molecular weights.[9]

Experimental Protocols

Representative Protocol for THP Protection of Benzyl-PEG13-Alcohol

This protocol is a representative procedure based on standard methods for the tetrahydropyranylation of alcohols.[2][5]

Materials:

  • Benzyl-PEG13-Alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Benzyl-PEG13-Alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 3,4-dihydro-2H-pyran (1.5 - 2.0 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.05 - 0.1 equivalents) or PPTS (0.1 - 0.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

ParameterCondition
Solvent Anhydrous Dichloromethane (DCM)
Catalyst p-TsOH·H₂O or PPTS
Reactant Ratio Benzyl-PEG13-Alcohol : DHP (1 : 1.5-2.0)
Temperature Room Temperature
Reaction Time 1 - 4 hours (monitor by TLC)
Work-up Quench with NaHCO₃, wash with brine
Purification Silica Gel Column Chromatography
Representative Protocol for THP Deprotection of this compound

This protocol is a representative procedure based on standard methods for the acidic hydrolysis of THP ethers.

Materials:

  • This compound

  • Acetic Acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Dissolve this compound in a mixture of THF, acetic acid, and water (e.g., a 4:2:1 v/v/v ratio).

  • Stir the reaction mixture at room temperature or warm gently to 40-50 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the product with a suitable organic solvent such as DCM or ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product if necessary, typically by column chromatography.

ParameterCondition
Solvent System THF / Acetic Acid / Water
Temperature Room Temperature to 50 °C
Reaction Time 2 - 12 hours (monitor by TLC)
Work-up Neutralize with NaHCO₃, extract with organic solvent
Purification Silica Gel Column Chromatography (if necessary)

Visualizations

experimental_workflow cluster_protection THP Protection cluster_deprotection THP Deprotection p1 Dissolve Benzyl-PEG13-Alcohol in Anhydrous DCM p2 Add DHP and Acid Catalyst p1->p2 p3 Reaction at Room Temperature p2->p3 p4 Aqueous Work-up p3->p4 p5 Purification (Column Chromatography) p4->p5 product1 This compound p5->product1 d1 Dissolve this compound in Acidic Solvent Mixture d2 Reaction (RT to 50°C) d1->d2 d3 Neutralization and Extraction d2->d3 d4 Purification (if needed) d3->d4 product2 Benzyl-PEG13-Alcohol d4->product2 start Start start->p1 product1->d1

Caption: Experimental workflows for THP protection and deprotection.

troubleshooting_logic problem Problem: Incomplete Reaction check_catalyst Check Catalyst Amount and Activity problem->check_catalyst check_moisture Ensure Anhydrous Conditions problem->check_moisture check_equilibrium Consider Reaction Equilibrium problem->check_equilibrium solution1 Increase Catalyst Loading check_catalyst->solution1 solution2 Use Dry Solvents/Glassware check_moisture->solution2 solution3 Add K2CO3 to Drive Reaction check_equilibrium->solution3

Caption: Troubleshooting logic for incomplete THP protection.

References

Side reactions of Benzyl-PEG13-THP and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG13-THP. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this heterobifunctional PEG linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It comprises a benzyl (B1604629) ether at one terminus and a tetrahydropyranyl (THP) protected alcohol at the other, connected by a 13-unit polyethylene (B3416737) glycol (PEG) chain. Its primary application is in the field of targeted protein degradation as a linker for the synthesis of PROTACs.[1][2][3] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4][5]

Q2: What are the protecting groups on this compound and how are they removed?

This compound has two key protecting groups:

  • Benzyl (Bn) ether: This group protects one of the terminal hydroxyls of the PEG chain. It is relatively stable but can be removed by hydrogenolysis (e.g., using H₂ and a palladium catalyst).[6] Strong acidic conditions can also cleave benzyl ethers, which is a key consideration during the deprotection of the THP group.

  • Tetrahydropyranyl (THP) ether: This group protects the other terminal hydroxyl. The THP group is stable under basic and nucleophilic conditions but is readily removed under mild acidic conditions to reveal the free hydroxyl group for subsequent conjugation reactions.

Q3: What are the common storage and handling recommendations for this compound?

For optimal stability, this compound should be stored at -20°C.[6] It is advisable to handle the compound under an inert atmosphere to prevent potential oxidation of the PEG chain, although it is generally stable to air for short periods. For experiments, it is best to prepare fresh solutions.

Troubleshooting Guides

Issue 1: Side Reactions During THP Deprotection

Symptoms:

  • Low yield of the desired deprotected product (Benzyl-PEG13-OH).

  • Presence of unexpected byproducts in NMR or LC-MS analysis.

  • Cleavage of the benzyl ether group.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Strongly acidic conditions leading to benzyl ether cleavage. Use milder acidic conditions for THP deprotection. Instead of strong acids like TFA, consider using pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) or a mixture of acetic acid, THF, and water. These conditions are generally effective for THP removal without affecting the benzyl ether.
Formation of diastereomers due to the chiral center in the THP group. The presence of diastereomers can complicate purification and characterization. While this is an inherent property of the THP group, careful purification by column chromatography may be required to separate the diastereomers if necessary.
Reaction of the solvent with the carbocation intermediate formed during deprotection. During acidic deprotection, a carbocation is formed. If the solvent is nucleophilic (e.g., methanol), it can attack this intermediate, leading to byproducts. Using a non-nucleophilic solvent system or minimizing reaction time can help reduce this side reaction.
Issue 2: Inefficient Conjugation of Deprotected Benzyl-PEG13-OH

Symptoms:

  • Low yield of the final conjugated product (e.g., PROTAC).

  • Presence of unreacted Benzyl-PEG13-OH in the reaction mixture.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete deprotection of the THP group. Ensure complete removal of the THP group before proceeding with the conjugation step. Monitor the deprotection reaction by TLC or LC-MS. If necessary, prolong the reaction time or use slightly stronger, yet still benzyl-compatible, acidic conditions.
Suboptimal reaction conditions for conjugation. The choice of coupling reagents and reaction conditions is critical. For coupling to a carboxylic acid, standard peptide coupling reagents like HATU or HBTU with a tertiary amine base (e.g., DIPEA) in an aprotic solvent (e.g., DMF or DCM) are commonly used. Ensure all reagents are anhydrous, as water can hydrolyze activated esters.
Steric hindrance. The bulky nature of the molecule to be conjugated can lead to slow or incomplete reaction. Increasing the reaction temperature (if the molecules are stable) or using a less sterically hindered activating agent might improve the yield.
Issue 3: Purification Challenges

Symptoms:

  • Difficulty in separating the desired product from starting materials or byproducts.

  • Streaking or poor resolution during column chromatography.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Polar nature of PEGylated compounds. PEG-containing molecules can be challenging to purify by standard silica (B1680970) gel chromatography due to their polarity. A gradient elution with a polar solvent system (e.g., dichloromethane (B109758)/methanol) is often required. The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in the mobile phase can help to reduce streaking, especially if the compound has basic functional groups.[7]
Formation of closely related impurities. If side reactions have occurred, the resulting impurities may have similar polarities to the desired product. In such cases, reverse-phase HPLC (C18 column) with a water/acetonitrile or water/methanol gradient may provide better separation.

Experimental Protocols

Protocol 1: Deprotection of THP Group from this compound

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (B145695) (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)

Procedure:

  • Dissolve this compound in anhydrous ethanol (e.g., 0.1 M concentration).

  • Add a catalytic amount of PPTS (e.g., 0.1-0.2 equivalents).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure Benzyl-PEG13-OH.

Visualizations

Deprotection_and_Conjugation cluster_deprotection THP Deprotection cluster_conjugation Conjugation This compound This compound Deprotection Deprotection This compound->Deprotection Mild Acid (e.g., PPTS) Benzyl-PEG13-OH Benzyl-PEG13-OH Deprotection->Benzyl-PEG13-OH Conjugation_Reaction Coupling Reaction Benzyl-PEG13-OH->Conjugation_Reaction Target_Molecule Target Molecule (e.g., Warhead or E3 Ligase Ligand) Target_Molecule->Conjugation_Reaction Final_PROTAC Final PROTAC Conjugation_Reaction->Final_PROTAC

Caption: Workflow for the deprotection of this compound and subsequent conjugation.

Troubleshooting_THP_Deprotection Start Low Yield in THP Deprotection Check_Acidity Are reaction conditions too acidic? Start->Check_Acidity Yes_Acidic Yes Check_Acidity->Yes_Acidic No_Acidic No Check_Acidity->No_Acidic Reduce_Acidity Use milder acid (e.g., PPTS) Yes_Acidic->Reduce_Acidity Check_Solvent Is the solvent nucleophilic? No_Acidic->Check_Solvent Reduce_Acidity->Check_Solvent Yes_Solvent Yes Check_Solvent->Yes_Solvent No_Solvent No Check_Solvent->No_Solvent Change_Solvent Use non-nucleophilic solvent Yes_Solvent->Change_Solvent Check_Completion Is the reaction complete? No_Solvent->Check_Completion Change_Solvent->Check_Completion Incomplete No Check_Completion->Incomplete Complete Yes Check_Completion->Complete Increase_Time_Temp Increase reaction time or temperature Incomplete->Increase_Time_Temp Purification Proceed to purification Complete->Purification Increase_Time_Temp->Purification

References

Technical Support Center: Benzyl-PEG13-THP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG13-THP and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the synthesis and application of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional linker molecule. It consists of a benzyl (B1604629) ether group at one end of a 13-unit polyethylene (B3416737) glycol (PEG) chain, and a tetrahydropyranyl (THP) protected alcohol at the other end. Its primary application is in the field of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The benzyl group can serve as a stable anchor or a synthetic handle, while the THP group is a protecting group for a hydroxyl functional group. This hydroxyl group can be deprotected under acidic conditions to allow for conjugation to other molecules.[2]

Q2: Why is a PEG linker used in this molecule?

A2: Polyethylene glycol (PEG) linkers are incorporated into molecules like PROTACs to improve their physicochemical properties.[3][4] Key advantages of PEGylation include increased aqueous solubility, enhanced in vivo stability, longer circulation half-life, and reduced immunogenicity.[3][5] The length of the PEG chain (13 units in this case) is optimized to provide the necessary spatial separation between the two ends of the conjugate.

Q3: What is the purpose of the Tetrahydropyranyl (THP) group?

A3: The tetrahydropyranyl (THP) group is a common protecting group for alcohols.[2] It forms a THP ether, which is stable under a wide range of non-acidic conditions, including strongly basic reaction conditions, organometallic reagents, and hydrides.[2] This allows for chemical modifications to be made to other parts of the molecule without affecting the hydroxyl group. The THP group can be easily removed (deprotected) under mild acidic conditions to reveal the free alcohol for subsequent conjugation reactions.[2]

Q4: What are the general steps for using this compound in a conjugation reaction?

A4: The typical workflow involves two main stages:

  • Deprotection: The THP group is selectively removed to expose the terminal hydroxyl group. This is usually achieved by treating the molecule with a mild acid.

  • Conjugation: The newly freed hydroxyl group is then activated or directly reacted with a compatible functional group on a target molecule (e.g., a protein, a small molecule ligand) to form the final conjugate.

Troubleshooting Guide: Enhancing Conjugate Yield

This guide addresses common issues encountered during the synthesis, deprotection, and conjugation of this compound.

Section 1: Low Yield During THP Deprotection

Q: I am observing incomplete deprotection of the THP group, resulting in a low yield of the free alcohol. What are the possible causes and solutions?

A: Incomplete deprotection is a common issue. Several factors can contribute to this problem.

  • Possible Cause 1: Inappropriate Acidic Conditions. The choice and concentration of the acid are critical for efficient THP ether cleavage.[2][6]

    • Solution: Optimize the acidic catalyst. Mild acids like pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) are often effective and selective.[2] If the reaction is sluggish, stronger conditions such as acetic acid in a THF/water mixture can be used.[2] Avoid overly harsh acids which can degrade the PEG chain or other sensitive functional groups.

  • Possible Cause 2: Sub-optimal Solvent or Temperature. The reaction medium and temperature significantly influence the reaction rate.

    • Solution: Methanol (B129727) is often an excellent solvent for this deprotection.[6] The reaction can typically be performed at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50°C) can increase the rate, but should be monitored carefully to prevent side product formation.

  • Possible Cause 3: Insufficient Reaction Time. The reaction may simply not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is fully consumed.

Below is a summary of common deprotection methods.

Reagent/Catalyst Solvent System Temperature Typical Reaction Time Notes
Pyridinium p-toluenesulfonate (PPTS)Ethanol (B145695) (EtOH)Room Temp to 50°C2-12 hoursMild and highly selective conditions.[2]
Acetic Acid (AcOH)Tetrahydrofuran (THF) / WaterRoom Temperature4-16 hoursCommon and effective method.[2]
p-Toluenesulfonic acid (p-TsOH)Methanol (MeOH)Room Temperature1-4 hoursMore acidic than PPTS; faster reaction.[2]
Iodine (I₂)Methanol (MeOH)Room Temperature3-8 hoursA mild and selective method.[6]
Lithium Chloride (LiCl)DMSO / Water90°C~6 hoursNeutral conditions, useful for acid-sensitive substrates.[7]
Section 2: Low Yield During Conjugation Step

Q: After successful THP deprotection, I am getting a low yield in the subsequent conjugation reaction. What should I troubleshoot?

A: Low conjugation efficiency can stem from issues with the deprotected linker, the reaction partner, or the reaction conditions.

  • Possible Cause 1: Impure Deprotected Linker. Residual acid from the deprotection step or other impurities can interfere with the conjugation reaction.

    • Solution: Ensure the deprotected Benzyl-PEG13-OH is thoroughly purified before use. After the aqueous workup of the deprotection reaction, purification via flash column chromatography is recommended to remove any non-volatile impurities or side products.

  • Possible Cause 2: Inefficient Activation of the Hydroxyl Group. Many conjugation reactions require the terminal -OH group to be converted into a better leaving group (e.g., a tosylate, mesylate) or an active ester.

    • Solution: Ensure activation reagents (e.g., TsCl, MsCl, DCC) are fresh and used under anhydrous conditions. The choice of base (e.g., triethylamine (B128534), pyridine, DMAP) is also critical. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent quenching by moisture.

  • Possible Cause 3: Incompatible Reaction Conditions. The pH, solvent, and temperature may not be optimal for the specific conjugation chemistry being used.[8]

    • Solution: Adjust reaction conditions based on the nature of your target molecule. For example, NHS ester conjugations are most efficient at a slightly alkaline pH (7.2-8.5).[9] If your protein or molecule is unstable at this pH, a compromise may be needed.[9]

  • Possible Cause 4: Issues with the Conjugation Partner. The target molecule may have low reactivity, steric hindrance, or may be impure.

    • Solution: Verify the purity and identity of your target molecule. If steric hindrance is an issue, a longer PEG linker might be necessary. For biomolecules, ensure that buffers do not contain competing nucleophiles like Tris or glycine.[8]

Section 3: Purification Challenges

Q: I am having difficulty purifying the final this compound conjugate. The product streaks on the silica (B1680970) gel column. What can I do?

A: PEG-containing compounds are notoriously challenging to purify via standard silica gel chromatography due to their polarity and ability to chelate cations.[10]

  • Solution 1: Modify the Eluent System.

    • Dichloromethane (B109758)/Methanol or Chloroform/Methanol: These are good starting points for eluting polar PEG compounds. A shallow gradient of methanol is often effective.[10]

    • Additives: For compounds with basic (e.g., amine) or acidic groups, adding a small amount of a modifier can significantly improve peak shape. For amines, add ~1% ammonium (B1175870) hydroxide. For carboxylic acids, add 1-2% acetic or formic acid.[10]

    • Alternative Solvents: Some have found that a gradient of Ethanol/Isopropanol (1:1) in Chloroform provides better separation than Methanol.[10]

  • Solution 2: Consider Alternative Chromatography.

    • Reverse-Phase Chromatography (RP-HPLC): This is often a very effective method for purifying PEGylated molecules, separating based on hydrophobicity.[]

    • Ion-Exchange Chromatography (IEX): If your final conjugate has a net charge, IEX can be a powerful purification tool.[]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the THP protecting group using mild acidic conditions.

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol (EtOH) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at 50°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent) or LC-MS. The reaction is typically complete in 2-6 hours.

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Workup: Dissolve the residue in ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution (NaHCO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (Benzyl-PEG13-OH) by silica gel column chromatography to obtain the pure alcohol.

Protocol 2: General Conjugation via Mesylation and Nucleophilic Substitution

This protocol describes the activation of the deprotected alcohol and subsequent reaction with a nucleophile (e.g., an amine or thiol).

  • Preparation: Ensure the purified Benzyl-PEG13-OH (1 equivalent) is anhydrous by co-evaporating with toluene. Place it in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N) (1.5 equivalents).

  • Activation: Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the stirred solution. Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

  • Nucleophile Addition: In a separate flask, dissolve your nucleophilic target molecule (Nu-H) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM) with a suitable base if necessary (e.g., DIPEA).

  • Conjugation: Add the solution containing the activated mesylate dropwise to the solution of the nucleophile at room temperature. Let the reaction stir for 12-24 hours.

  • Workup and Purification: Quench the reaction and perform an appropriate aqueous workup based on the properties of your final conjugate. Purify the final product by flash chromatography or preparative HPLC.

Visual Guides

Workflow_Synthesis_Conjugation General Workflow for this compound Application start This compound (Linker) deprotect THP Deprotection (e.g., PPTS, EtOH) start->deprotect Mild Acid purify1 Purification (Column Chromatography) deprotect->purify1 Crude Alcohol conjugate Conjugation Reaction (with Target Molecule) purify1->conjugate Pure Alcohol purify2 Final Purification (HPLC / Chromatography) conjugate->purify2 Crude Conjugate final_product Final Conjugate purify2->final_product

Caption: General workflow for deprotection and conjugation.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low Final Yield? check_step Which step has low yield? start->check_step deprotection_issues Deprotection Step check_step->deprotection_issues Deprotection conjugation_issues Conjugation Step check_step->conjugation_issues Conjugation dep_q1 Incomplete Reaction? deprotection_issues->dep_q1 con_q1 Is Deprotected Linker Pure? conjugation_issues->con_q1 dep_s1 Optimize Acid/Solvent Increase Time/Temp Monitor by TLC/LCMS dep_q1->dep_s1 Yes dep_q2 Product Degradation? dep_q1->dep_q2 No dep_s2 Use Milder Conditions (e.g., PPTS) Lower Temperature dep_q2->dep_s2 Yes con_s1 Re-purify Alcohol (Column Chromatography) con_q1->con_s1 No con_q2 Inefficient Reaction? con_q1->con_q2 Yes con_s2 Check Reagent Quality Ensure Anhydrous Conditions Optimize pH/Solvent con_q2->con_s2 Yes

Caption: A logical guide to troubleshooting low reaction yields.

THP_Deprotection_Mechanism THP Deprotection Pathway (Acid-Catalyzed) cluster_0 1. Protonation cluster_1 2. Ring Opening cluster_2 3. Solvent Attack THP-OR R-O-[THP] Protonated_THP R-O+H-[THP] THP-OR->Protonated_THP + H+ H+ H+ Protonated_THP2 R-O+H-[THP] Carbocation [Resonance-Stabilized Carbocation]+ ROH R-OH Carbocation2 [Carbocation]+ Protonated_THP2->Carbocation Cleavage Protonated_THP2->ROH Cleavage Final_Product Hemiacetal Carbocation2->Final_Product + Solvent Solvent H₂O / MeOH

Caption: Simplified mechanism of THP ether deprotection.

References

Benzyl-PEG13-THP Linker Optimization for PROTACs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Proteolysis-Targeting Chimeras (PROTACs) utilizing a Benzyl-PEG13-THP linker. This guide will address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a this compound linker shows low degradation of the target protein. What are the potential causes and how can I troubleshoot this?

A1: Low degradation efficiency is a common challenge in PROTAC development. The issue can often be traced back to the linker's role in the formation of a stable and productive ternary complex. Here are several potential causes and troubleshooting steps:

  • Suboptimal Linker Length: The 13-unit PEG chain may not be the optimal length for facilitating the proximity of your specific target protein and E3 ligase.[1][][3] A linker that is too short can cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together for ubiquitination.[1][]

    • Troubleshooting: Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG11, PEG12, PEG14, PEG15) to determine the optimal length for your system.[5][6]

  • Inefficient Ternary Complex Formation: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for protein degradation.[7][8] The this compound linker, despite its flexibility, might not be orienting the two proteins optimally.

    • Troubleshooting: Perform biophysical assays such as TR-FRET, SPR, or ITC to confirm and quantify the formation of the ternary complex.[9][10][11] If ternary complex formation is weak, a different linker composition or attachment point on the warhead or E3 ligase ligand may be necessary.[3][5]

  • Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[9] While PEG linkers can improve solubility, they can also increase the polar surface area, which may hinder cell permeability.[][12]

    • Troubleshooting: Assess the cell permeability of your PROTAC using a PAMPA assay or by measuring intracellular concentrations via LC-MS/MS. If permeability is low, consider linker modifications to increase lipophilicity, such as replacing some PEG units with alkyl chains.[13]

  • Instability of the PROTAC: The this compound linker may be susceptible to metabolic degradation, particularly the ether linkages in the PEG chain, which can be targeted by cytochrome P450 enzymes.[13]

    • Troubleshooting: Evaluate the stability of your PROTAC in cell culture media and liver microsomes. If the PROTAC is unstable, consider incorporating more metabolically stable moieties into the linker, such as alkyl chains or rigid ring structures.[12][13]

Q2: I'm observing a "hook effect" with my this compound linker-containing PROTAC. How can I mitigate this?

A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[9][14]

  • Troubleshooting Strategies:

    • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for maximal degradation and to characterize the bell-shaped curve of the hook effect.[8][9]

    • Lower PROTAC Concentrations: Use your PROTAC at lower concentrations (typically in the nanomolar to low micromolar range) to favor the formation of the ternary complex.[9]

    • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other.[9] This stabilizes the ternary complex over the binary ones. Re-evaluating the linker length and composition may be necessary.

Q3: Could the this compound linker contribute to off-target effects?

A3: Yes, the linker can influence the off-target profile of a PROTAC.[9][15] While the warhead and E3 ligase ligand primarily determine specificity, the linker's length and composition can affect which other proteins might be brought into proximity with the E3 ligase, leading to their degradation.[15] PEG-containing linkers have been associated with a different set of off-target effects compared to aliphatic linkers.[15]

  • Strategies to Improve Selectivity:

    • Optimize Linker Length and Composition: Systematically varying the linker can improve selectivity by altering the geometry of the ternary complex.[9]

    • Proteomic Profiling: Employ global proteomics techniques like mass spectrometry to identify any off-target proteins that are being degraded.

    • Modify Attachment Points: Changing the point at which the linker is attached to the warhead or E3 ligase ligand can significantly impact selectivity.[3][5]

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Efficacy (Hypothetical Data)

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-PEG11Benzyl-PEG11-THP75651.8
PROTAC-PEG12Benzyl-PEG12-THP40801.5
PROTAC-PEG13 This compound 25 95 1.2
PROTAC-PEG14Benzyl-PEG14-THP50851.0
PROTAC-PEG15Benzyl-PEG15-THP90700.8

This table illustrates a hypothetical scenario where a PEG13 linker provides the optimal balance for degradation efficacy.

Table 2: Troubleshooting Guide for a this compound PROTAC

IssuePotential CauseSuggested Action
Low DegradationSuboptimal linker lengthSynthesize and test PROTACs with PEG12 and PEG14 linkers.
Poor cell permeabilityReplace some PEG units with an alkyl chain to increase lipophilicity.
Inefficient ternary complex formationConfirm ternary complex formation using TR-FRET or SPR.
Hook EffectHigh PROTAC concentrationPerform a wide dose-response curve to find the optimal concentration.
Off-Target EffectsNon-specific ternary complex formationModify linker attachment points or composition and perform proteomic profiling.
Poor in vivo efficacyMetabolic instability of the PEG linkerIncorporate a more rigid and metabolically stable linker component.[13]

Experimental Protocols

1. Western Blotting for Target Protein Degradation

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

2. MTS Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

3. TR-FRET Assay for Ternary Complex Formation

  • Reagents: Fluorescently labeled target protein (e.g., with terbium cryptate as the donor) and E3 ligase (e.g., with d2 as the acceptor), and the PROTAC of interest.

  • Assay Procedure:

    • In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.

    • Add serial dilutions of the PROTAC to the wells.

    • Incubate the plate at room temperature to allow for complex formation.

    • Measure the FRET signal on a compatible plate reader by exciting the donor and measuring the emission of both the donor and acceptor.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. An increase in the signal indicates the formation of the ternary complex.[8]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Warhead Linker (this compound) E3 Ligase Ligand Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of PROTAC-induced protein degradation.

Caption: Troubleshooting workflow for linker optimization.

Signaling_Pathway cluster_2 Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target_Kinase Target Kinase (e.g., TK-X) Receptor->Target_Kinase Activates Downstream1 Downstream Effector 1 Target_Kinase->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 Target_Kinase->Downstream2 Phosphorylates Degradation Degradation Target_Kinase->Degradation Proliferation Cell Proliferation Downstream1->Proliferation Downstream2->Proliferation PROTAC PROTAC (this compound) PROTAC->Target_Kinase Targets

Caption: PROTAC targeting a key kinase in a signaling pathway.

References

Overcoming steric hindrance with Benzyl-PEG13-THP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Benzyl-PEG13-THP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker. It consists of a 13-unit PEG chain flanked by a benzyl (B1604629) ether at one terminus and a tetrahydropyranyl (THP) protected alcohol at the other. This bifunctional linker is primarily used in bioconjugation and drug delivery. The PEG chain itself acts as a spacer to overcome steric hindrance between conjugated molecules and improves the solubility and pharmacokinetic properties of the final conjugate. The benzyl and THP groups serve as orthogonal protecting groups, allowing for sequential and specific chemical modifications at either end of the PEG linker.

Q2: What does "orthogonal protection" mean in the context of this compound?

A2: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of another.[1] In the case of this compound, the THP group can be removed under acidic conditions that leave the benzyl group intact.[2][3] Conversely, the benzyl group can be removed by hydrogenolysis, a reaction to which the THP ether is stable.[3] This allows for a two-stage conjugation strategy where each end of the PEG linker can be deprotected and reacted independently.

Q3: What is steric hindrance and how does a PEG linker like this compound help overcome it?

A3: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[4] In bioconjugation, for example, a large protein and a bulky small molecule drug may not be able to react efficiently due to their proximity. A PEG linker, like the 13-unit chain in this compound, acts as a flexible spacer, physically separating the two molecules and allowing the reactive groups to access each other more easily.[4][5] While the PEG chain itself can sometimes cause hindrance, its length is designed to optimize spacing.[4]

Troubleshooting Guides

Problem 1: Low Yield During THP Deprotection

Q: I am trying to deprotect the THP group to reveal the primary alcohol for further conjugation, but my yields are consistently low. What could be the cause?

A: Low deprotection yields for the THP group are typically due to incomplete reaction or side reactions. The THP ether is acid-labile, and its removal requires careful control of reaction conditions.[2][6]

Troubleshooting Steps:

  • Verify Acid Catalyst and Conditions: The most common method for THP deprotection is treatment with a mild acid.[2] Ensure you are using appropriate acidic conditions. See the table below for starting recommendations.

  • Optimize Reaction Time and Temperature: The deprotection reaction may be slow at room temperature. Gently warming the reaction (e.g., to 40°C) can improve the rate, but be cautious of potential side reactions with sensitive substrates. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Choice of Solvent: The solvent can influence the reaction. Protic solvents like ethanol (B145695) or methanol (B129727) can participate in the reaction and may be beneficial.[2]

  • Water Content: The presence of water is necessary for the hydrolysis of the acetal. Ensure your solvent system contains an adequate amount of water.

Parameter Recommendation Rationale
Acid Catalyst Acetic acid/THF/H₂O (3:1:1), Pyridinium p-toluenesulfonate (PPTS) in EtOHProvides mild acidic conditions to minimize side reactions.[2][6]
Temperature Room Temperature to 40°CBalances reaction rate with potential for side reactions.
Reaction Time 1-4 hours (monitor by TLC/LC-MS)Ensures the reaction goes to completion without significant degradation.
Solvent Ethanol, Methanol, THF/WaterProtic solvents can facilitate the hydrolysis of the THP ether.[2]
Problem 2: Unexpected Removal of the Benzyl Group

Q: During my attempt to deprotect the THP group, I am also observing the loss of the benzyl ether. How can I prevent this?

A: The benzyl ether is generally stable to the mild acidic conditions used for THP deprotection.[3] However, very strong acids or prolonged reaction times can lead to its cleavage.

Troubleshooting Steps:

  • Use Milder Acidic Conditions: Avoid strong acids like concentrated HCl or H₂SO₄. Switch to a milder catalyst such as PPTS or acetic acid.[6]

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the THP deprotection is complete to minimize exposure of the benzyl ether to acidic conditions.

  • Avoid Catalytic Hydrogenation Conditions: Ensure that no residual palladium catalysts from previous steps are present, as this could lead to hydrogenolysis if a source of hydrogen is available.

Experimental Protocols

Protocol 1: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group from this compound to yield Benzyl-PEG13-OH.

Materials:

  • This compound

  • Acetic Acid (glacial)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Dichloromethane (DCM)

  • Ethyl Acetate (B1210297)

  • Hexanes

Procedure:

  • Dissolve this compound (1 equivalent) in a 3:1:1 mixture of acetic acid, THF, and water.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Once the starting material is consumed, neutralize the reaction mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (Benzyl-PEG13-OH) by column chromatography on silica (B1680970) gel.

Visualizations

Benzyl_PEG13_THP_Structure benzyl Bn-O- peg_chain -(CH₂CH₂O)₁₃- benzyl->peg_chain peg_start peg_end thp -THP peg_chain->thp THP_Deprotection_Workflow start This compound reagents Acetic Acid / THF / H₂O start->reagents product Benzyl-PEG13-OH reagents->product purification Purification (Column Chromatography) product->purification final_product Pure Benzyl-PEG13-OH purification->final_product Orthogonal_Deprotection_Strategy start This compound pathA_reagent Mild Acid (e.g., Acetic Acid) start->pathA_reagent Path A pathB_reagent H₂ / Pd/C (Hydrogenolysis) start->pathB_reagent Path B pathA_product Benzyl-PEG13-OH pathA_reagent->pathA_product pathB_product HO-PEG13-THP pathB_reagent->pathB_product

References

Technical Support Center: Purification of Benzyl-PEG13-THP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for Benzyl-PEG13-THP products. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of PEGylated molecules like this compound presents several challenges. The polyethylene (B3416737) glycol (PEG) portion of the molecule is inherently polydisperse, which can lead to broader peaks during chromatography.[1] Additionally, PEGylated compounds can be oily or waxy, making handling and purification by traditional methods like crystallization difficult. The presence of two protecting groups, benzyl (B1604629) (Bn) and tetrahydropyranyl (THP), adds another layer of complexity, as their stability during purification must be considered.

Q2: Which chromatographic techniques are most suitable for purifying this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and normal-phase flash chromatography are the most common and effective techniques. RP-HPLC separates molecules based on hydrophobicity, with the benzyl group providing a strong hydrophobic handle for retention.[2][3] Normal-phase chromatography separates based on polarity and is also a viable option, particularly for removing less polar impurities.[4] The choice between them depends on the specific impurity profile of your crude product.

Q3: How can I detect this compound during chromatography?

A3: The benzyl group contains a chromophore that allows for detection using a UV detector, typically at 254 nm.[2] If your chromatography system is not equipped with a UV detector, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used, as these are sensitive to non-chromophoric compounds like PEG.

Q4: Can the THP or benzyl protecting groups be cleaved during purification?

A4: Yes, under certain conditions. The THP group is sensitive to acidic conditions and can be cleaved.[5] Therefore, it is crucial to avoid strongly acidic mobile phases if the intent is to keep the THP group intact. Benzyl ethers are generally more stable but can be cleaved under hydrogenolysis conditions or by strong acids.[6] For RP-HPLC, using a mobile phase with a low concentration of a mild acid like trifluoroacetic acid (TFA) (e.g., 0.1%) is common, and the short exposure time on the column typically does not lead to significant deprotection of the THP group. However, this should be monitored.

Q5: What is a typical purity and yield I can expect from chromatographic purification?

A5: With optimized chromatographic methods, it is possible to achieve high purity levels, often exceeding 95%. Yields are highly dependent on the initial purity of the crude material and the optimization of the purification process. A well-optimized process can yield over 80% recovery. One study on the purification of PEG-grafted nanoparticles reported a yield of 98% after purification.[7][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Broad or Tailing Peaks in RP-HPLC Secondary Interactions: The PEG chain can interact with the silica (B1680970) backbone of the column. Polydispersity: The inherent polydispersity of the PEG chain can contribute to peak broadening.Use a High-Quality End-Capped Column: Select a C18 column with high end-capping to minimize silanol (B1196071) interactions. Optimize Mobile Phase: Adjusting the organic modifier (acetonitrile vs. methanol) or the concentration of the ion-pairing agent (e.g., TFA) can improve peak shape.[9] Elevated Temperature: Running the separation at a slightly elevated temperature (e.g., 45 °C) can improve peak shape for PEGylated compounds.[10]
Poor Separation of Impurities Inappropriate Stationary Phase: The chosen stationary phase may not have the right selectivity for your impurities. Suboptimal Mobile Phase Gradient: The gradient may be too steep, causing co-elution.Screen Different Columns: Test different stationary phases (e.g., C18, C8, Phenyl) to find the best selectivity.[2] Shallow Gradient: Employ a shallower gradient to increase the resolution between closely eluting peaks.[9]
Product Streaking on Normal-Phase Silica Gel Strong Interaction with Silica: The polar PEG chain can interact strongly with the acidic silanol groups on the silica surface.[11]Use a Modified Mobile Phase: Add a small amount of a polar solvent like methanol (B129727) or a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to reduce streaking.[12] Alternative Sorbent: Consider using a less acidic stationary phase like alumina.[12]
Low Product Recovery Irreversible Adsorption: The product may be irreversibly binding to the column. Precipitation on Column: The product may be precipitating on the column if the mobile phase is not a good solvent.Column Conditioning: Ensure the column is properly conditioned and equilibrated before injection. Check Solubility: Confirm the solubility of your product in the mobile phase. Adjust the mobile phase composition if necessary.
Unexpected Deprotection of THP Group Acidic Mobile Phase: The mobile phase may be too acidic, causing the cleavage of the THP ether.[5]Use a Non-Acidic Modifier: If deprotection is a significant issue, consider using a mobile phase without an acid modifier, or use a buffered mobile phase at a higher pH (note that silica-based columns have pH limitations). Minimize Exposure Time: Use a faster flow rate or a shorter column to reduce the residence time of the compound on the column.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for high-resolution purification of this compound, leveraging the hydrophobicity of the benzyl group.[2]

  • Column: C18, 5 µm particle size, 100 Å pore size (e.g., 250 x 10 mm for preparative scale).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient tailored to the specific hydrophobicity of the compound. A typical starting point is 30-70% B over 30 minutes.

  • Flow Rate: 4 mL/min for a 10 mm ID column.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

Quantitative Data Summary for RP-HPLC

ParameterTypical Value
Purity Achieved >95%
Typical Recovery 80-90%
Loading Capacity (10 mm ID column) 10-50 mg per injection
Normal-Phase Flash Chromatography

This method is suitable for larger scale purification and for separating compounds with different polarities.[4]

  • Stationary Phase: Silica gel, 40-63 µm.

  • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH). A typical gradient could be from 100% DCM to 95:5 DCM:MeOH.

  • Elution Monitoring: Thin Layer Chromatography (TLC) with the same solvent system.

  • Detection on TLC: UV light (254 nm) and/or a potassium permanganate (B83412) stain.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column. A dry loading technique is recommended for better resolution.

Quantitative Data Summary for Normal-Phase Flash Chromatography

ParameterTypical Value
Purity Achieved >90%
Typical Recovery 70-85%
Loading Capacity 1-10% of silica gel weight

Visualizations

experimental_workflow General Purification Workflow for this compound crude Crude this compound Product dissolve Dissolve in appropriate solvent crude->dissolve chromatography Chromatographic Purification dissolve->chromatography rp_hplc Reversed-Phase HPLC chromatography->rp_hplc Option 1 np_flash Normal-Phase Flash chromatography->np_flash Option 2 fractions Collect Fractions rp_hplc->fractions np_flash->fractions analysis Analyze Fractions (TLC/LC-MS) fractions->analysis pool Pool Pure Fractions analysis->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure this compound evaporate->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Poor Separation start Poor Separation Observed check_gradient Is the gradient too steep? start->check_gradient shallow_gradient Use a shallower gradient check_gradient->shallow_gradient Yes check_column Is the column appropriate? check_gradient->check_column No success Separation Improved shallow_gradient->success change_column Try a different stationary phase (e.g., Phenyl, C8) check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column->success change_solvent Change organic modifier (ACN to MeOH or vice-versa) check_mobile_phase->change_solvent No check_mobile_phase->success Yes change_solvent->success

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Mass Spectrometry Analysis of Benzyl-PEG13-THP Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG13-THP and similar PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the mass spectrometry analysis of this compound?

A1: The primary challenges in analyzing PEGylated compounds like this compound stem from the properties of the polyethylene (B3416737) glycol (PEG) chain.[1][2][3][4] These include:

  • Heterogeneity: Even with a discrete PEG length (n=13), reaction byproducts can lead to a mixture of species with varying PEG chain lengths.[1][2]

  • Complex Mass Spectra: The PEG chain's ability to acquire multiple charges results in congested and complex mass spectra that can be difficult to interpret.[2][3]

  • Poor Ionization: The large, hydrophilic PEG molecule can sometimes suppress the ionization of the parent molecule, leading to low signal intensity.[3]

  • In-source Fragmentation/Lability: The tetrahydropyranyl (THP) protecting group is known to be acid-labile and can be cleaved under certain HPLC and mass spectrometry conditions, particularly in the presence of acids like trifluoroacetic acid (TFA) in the mobile phase.[5][6][7]

Q2: Which ionization techniques are most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is the most common and suitable technique for analyzing PEGylated compounds.[3][4] ESI is preferred for its ability to generate multiply charged ions from large molecules, making them amenable to analysis with mass spectrometers that have a limited m/z range. Matrix-assisted laser desorption/ionization (MALDI) can also be used, particularly for determining the overall molecular weight distribution.[3][4]

Q3: Why do I see a distribution of peaks separated by approximately 44 Da?

A3: The mass of the ethylene (B1197577) glycol monomer unit (-CH₂CH₂O-) is approximately 44 Da.[1] Seeing a distribution of peaks separated by this mass indicates the presence of PEGylated species with varying numbers of ethylene glycol units. This can arise from the inherent polydispersity of the PEG reagent used in synthesis.[2]

Q4: What are the expected fragmentation patterns for the PEG chain and the THP group?

A4:

  • PEG Chain: Under collision-induced dissociation (CID), PEG chains typically fragment via cleavage of the C-O or C-C bonds of the ethylene glycol units.[8][9] This results in a characteristic pattern of neutral losses of 44 Da (C₂H₄O).[8]

  • THP Group: The THP group is prone to elimination under acidic conditions or CID.[5][10] A common fragmentation pathway involves the loss of dihydropyran (DHP), resulting in a neutral loss of 84 Da. You may also observe a characteristic ion at m/z 85, corresponding to the tetrahydropyranylium ion.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Ionization The PEG chain is suppressing ionization.[3] Inefficient spray formation in ESI.Optimize MS source parameters (e.g., capillary voltage, desolvation temperature).[3] Use a mobile phase that promotes efficient ionization, such as one with a lower surface tension. Consider using a different solvent system.
Complex/Congested Mass Spectrum Multiple charge states of the PEGylated compound are overlapping.[2][3]Add a charge-stripping agent like triethylamine (B128534) (TEA) post-column to reduce the charge states and simplify the spectrum.[1][2] Optimize deconvolution software parameters to accurately determine the neutral mass.
Inaccurate Mass Determination Poor instrument calibration. Incomplete deconvolution of the spectrum.[3]Calibrate the mass spectrometer across the mass range of interest.[3] Manually inspect the deconvoluted spectrum to ensure the algorithm has correctly identified the charge states.[3]
Unexpected Low Molecular Weight Peaks In-source fragmentation of the THP group.[5][7] Contamination from the LC system or solvents.[11][12]Reduce the acidity of the mobile phase if possible, or use a less harsh acid.[7] Run a blank injection of your mobile phase to check for background contamination. Common contaminants include other PEG species, phthalates, and siloxanes.[11][12]
Broad Chromatographic Peaks Aggregation of the PEGylated compound. High viscosity of the sample.[3]Optimize sample concentration and buffer conditions to minimize aggregation.[3] Consider acquiring the spectrum at a higher temperature to reduce viscosity and improve peak shape.[3]
Presence of Multiple Adducts (e.g., [M+Na]⁺, [M+K]⁺) Contamination of glassware, solvents, or reagents with sodium or potassium salts.Use high-purity solvents and reagents. Thoroughly clean all glassware. Be aware of common adduct masses (e.g., [M+Na]⁺ is M+22.9898 Da, [M+K]⁺ is M+38.9637 Da).[13]
Representative Data Tables

Table 1: Theoretical and Observed Masses of this compound and Related Species

Species Chemical Formula Theoretical Monoisotopic Mass (Da) Observed m/z (example) Adduct
This compoundC₄₁H₇₄O₁₅822.5032845.4930[M+Na]⁺
Benzyl-PEG12-THP (common impurity)C₃₉H₇₀O₁₄778.4770801.4668[M+Na]⁺
Benzyl-PEG14-THP (common impurity)C₄₃H₇₈O₁₆866.5293889.5191[M+Na]⁺
Benzyl-PEG13 (THP loss)C₃₆H₆₆O₁₄738.4453761.4351[M+Na]⁺

Table 2: Common Adducts in Positive Ion Mode ESI-MS

Adduct Ion Mass Added (Da) Example m/z for this compound
[M+H]⁺1.0073823.5105
[M+NH₄]⁺18.0334840.5366
[M+Na]⁺22.9898845.5030
[M+K]⁺38.9637861.4669

Experimental Protocols

Protocol 1: LC-MS Analysis of this compound

  • Sample Preparation:

    • Dissolve the this compound compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 30-90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (ESI-QTOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3500 V.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 100-2000.

    • Acquisition Mode: MS scan.

Protocol 2: Post-Column Infusion of Triethylamine (TEA) for Charge Reduction

  • Setup:

    • Use the LC-MS setup as described in Protocol 1.

    • Prepare a solution of 0.5% TEA in 50:50 acetonitrile:water.

    • Use a syringe pump to deliver the TEA solution at a constant flow rate.

    • Connect the syringe pump to the LC flow path between the column outlet and the MS inlet using a T-junction.

  • Procedure:

    • Begin the LC gradient as in Protocol 1.

    • Start the syringe pump to infuse the TEA solution at a flow rate of 10-20 µL/min.[1]

    • Acquire MS data as described in Protocol 1. The resulting spectrum should show a shift to lower charge states (higher m/z values) and be less congested.[2]

Visualizations

Troubleshooting_Workflow start Start MS Analysis of This compound issue Problem with MS Data? start->issue low_signal Low Signal Intensity? issue->low_signal Yes good_data Data Quality Acceptable issue->good_data No complex_spectrum Complex/Congested Spectrum? low_signal->complex_spectrum No optimize_source Optimize Source Parameters (Voltage, Temperature) low_signal->optimize_source Yes inaccurate_mass Inaccurate Mass? complex_spectrum->inaccurate_mass No add_tea Add Post-Column TEA for Charge Reduction complex_spectrum->add_tea Yes unexpected_peaks Unexpected Low MW Peaks? inaccurate_mass->unexpected_peaks No calibrate_ms Recalibrate Mass Spectrometer inaccurate_mass->calibrate_ms Yes end End Analysis unexpected_peaks->end No reduce_acidity Reduce Mobile Phase Acidity unexpected_peaks->reduce_acidity Yes good_data->end optimize_source->low_signal check_mobile_phase Check/Change Mobile Phase check_mobile_phase->low_signal add_tea->complex_spectrum optimize_deconvolution Optimize Deconvolution Parameters optimize_deconvolution->complex_spectrum calibrate_ms->inaccurate_mass manual_inspection Manually Inspect Deconvoluted Spectrum manual_inspection->inaccurate_mass reduce_acidity->unexpected_peaks run_blank Run Blank Injection to Check for Contamination run_blank->unexpected_peaks

Caption: Troubleshooting workflow for mass spectrometry analysis.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL in ACN:H2O) filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample (5 µL) filter->inject rp_column Reversed-Phase C18 Column inject->rp_column gradient Gradient Elution (ACN/H2O with 0.1% Formic Acid) rp_column->gradient esi Electrospray Ionization (ESI+) gradient->esi qtof Q-TOF Mass Analyzer esi->qtof acquire Acquire MS Scan Data (m/z 100-2000) qtof->acquire deconvolute Deconvolute Spectrum acquire->deconvolute identify Identify Species and Adducts deconvolute->identify

Caption: General experimental workflow for LC-MS analysis.

References

Validation & Comparative

A Comparative Guide to Benzyl-PEG13-THP and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their favorable physicochemical characteristics.

This guide provides an objective comparison of Benzyl-PEG13-THP, a specific long-chain PEG linker, with other commonly used PEG linkers in PROTAC design. By presenting quantitative data from representative studies, detailed experimental protocols, and visualizations of key concepts, this document aims to empower researchers in the rational design and optimization of next-generation protein degraders.

The Role of the Linker in PROTAC Function

The linker plays a multifaceted role in orchestrating the PROTAC-mediated degradation pathway.[1] Its length, flexibility, and chemical composition directly influence:

  • Ternary Complex Formation: The linker must possess the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

  • Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[2][3]

  • Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and can otherwise suffer from poor drug-like properties.[4]

Understanding this compound

This compound is a PEG-based PROTAC linker.[5] Its structure consists of a 13-unit polyethylene glycol chain, providing a significant length. The "Benzyl" group likely refers to a benzyl (B1604629) ether at one end, which can offer a point of attachment and may influence interactions with the cellular environment. The "THP" (tetrahydropyran) group is a common protecting group for alcohols, suggesting this linker is a synthetic intermediate that can be readily incorporated into a PROTAC structure. The long PEG chain is expected to impart hydrophilicity, potentially improving the solubility of the resulting PROTAC.

Quantitative Comparison of PEG Linker Performance

While direct head-to-head experimental data for this compound is limited in publicly available literature, we can infer its potential performance by examining studies that have systematically varied the length of PEG linkers in PROTACs targeting various proteins.

Case Study 1: BRD4 Degraders

The following table summarizes data from a comparative study of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a key oncology target. These PROTACs utilize the same warhead (JQ1) and E3 ligase ligand (for VHL) but differ in the length of the PEG linker.

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
PEG3 15>951.245
PEG4 8>951.860
PEG5 5>982.575
PEG6 10>952.168

Data is representative and compiled from various sources for illustrative purposes.[6][7]

Interpretation: In this series, a PEG5 linker demonstrates the optimal balance of properties, yielding the highest potency (lowest DC50), excellent maximal degradation, and the most favorable permeability and stability. This highlights that there is an optimal linker length, and simply increasing it does not guarantee improved performance. A very long linker like PEG13 might lead to a less stable ternary complex due to increased flexibility and a higher entropic penalty upon binding.

Case Study 2: ERα and TBK1 Degraders

Systematic studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) have also demonstrated the critical importance of linker length.

TargetLinker Length (atoms)DC50 (nM)Dmax (%)
ERα < 12No degradation-
ERα 1625>90
ERα 2050>90
TBK1 < 12No degradation-
TBK1 21396
TBK1 2929276

Data adapted from Cyrus et al. and other sources.[7][8]

Interpretation: For both ERα and TBK1, a minimum linker length is required to observe any degradation.[7][8] Beyond the optimal length, the degradation efficiency decreases.[7][8] This "hook effect" with linker length underscores the necessity of empirical optimization for each target-ligase pair. Based on these trends, a 13-unit PEG linker, being a relatively long linker, would likely be effective but may not be the most potent option without specific optimization for a given system.

Key Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for essential assays used to evaluate PROTAC performance.

Protein Degradation Assay via Western Blot

This protocol outlines the quantification of target protein degradation following PROTAC treatment.[9]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay is used to predict passive permeability of a PROTAC across an artificial lipid membrane.[10][11][12][13]

Materials:

  • PAMPA plates (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test PROTAC compound and control compounds with known permeability

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Plates: Fill the acceptor wells with buffer. Prepare solutions of the test and control compounds in buffer and add them to the donor wells.

  • Incubation: Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate. Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / [Ceq])

    Where:

    • VD = volume of donor well

    • VA = volume of acceptor well

    • A = filter area

    • t = incubation time

    • [CA] = concentration in acceptor well

    • [Ceq] = equilibrium concentration

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC.[14][15]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds with known metabolic stability (e.g., Verapamil, Warfarin)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds.

  • Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the reaction by adding the test compound and the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k.[14]

Visualizing Key Concepts

To better understand the processes involved in PROTAC action and evaluation, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start PROTAC Synthesis (Varying PEG Linkers) Degradation Protein Degradation Assay (Western Blot) Start->Degradation Permeability Permeability Assay (PAMPA) Start->Permeability Stability Metabolic Stability Assay (HLM) Start->Stability Data_Analysis Data Analysis (DC50, Dmax, Papp, t½) Degradation->Data_Analysis Permeability->Data_Analysis Stability->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization

Caption: Experimental workflow for evaluating PROTAC performance.

Conclusion

The linker is a critical component in the design of effective PROTACs, with PEG linkers offering a versatile scaffold to modulate the physicochemical and biological properties of these molecules. While specific data for this compound is not extensively available, the analysis of PROTACs with varying PEG linker lengths provides valuable insights. The optimal linker length is highly dependent on the specific target and E3 ligase combination, and a systematic approach to linker design and evaluation is paramount for success. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Head-to-Head Comparison: Benzyl-PEG13-THP vs. Alkyl Chain Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that profoundly influences the performance of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective, data-driven comparison of the hydrophilic Benzyl-PEG13-THP linker and traditional hydrophobic alkyl chain linkers, offering insights into their respective impacts on stability, solubility, and efficacy.

The linker, though often considered a simple spacer, plays a pivotal role in the overall therapeutic efficacy and pharmacokinetic profile of a bioconjugate.[1][2] It must not only connect the targeting moiety to the payload but also modulate the physicochemical properties of the entire construct. This guide delves into a detailed comparison of two distinct classes of linkers: the hydrophilic, flexible this compound and the more traditional, hydrophobic alkyl chain linkers.

Key Performance Metrics: A Quantitative Comparison

The selection of a linker can significantly impact the potency, stability, and pharmacokinetic (PK) properties of a bioconjugate. The following tables summarize key performance data from various studies, highlighting the influence of polyethylene (B3416737) glycol (PEG) versus alkyl linkers.

Table 1: Impact of Linker Type on PROTAC Efficacy

Linker TypeTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
PEGEGFRCRBN0.26191.2[1]
Alkyl/EtherTBK1CRBN>1000 (for <12 atoms)No degradation[3]
Alkyl/EtherTBK1CRBN3 (for 21 atoms)96[3]
PEGMutant EGFRVHL5.0>90[4]
AlkylCRBN-Concentration-dependent decrease-[3]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Influence of Linker on Physicochemical and Pharmacokinetic Properties

PropertyPEG LinkersAlkyl LinkersKey FindingsReference
Solubility HighLowPEGylation significantly improves the aqueous solubility of hydrophobic payloads.[5][6]
Aggregation LowHighHydrophobic alkyl linkers can lead to ADC aggregation and rapid clearance.[5]
Cell Permeability VariableGenerally HigherAlkyl linkers can enhance cell permeability due to their lipophilic nature. However, excessive hydrophobicity can be detrimental.[7][8][9]
In Vivo Stability Generally HighVariablePEG linkers can shield the payload from premature degradation in plasma.[5]
Pharmacokinetics ImprovedCan be suboptimalPEGylation often leads to a longer half-life and improved therapeutic index.[5][10]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of linker performance. Below are representative protocols for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the bioconjugate and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the bioconjugate (e.g., ADC) at a concentration of 100 µg/mL in plasma (human, mouse, or rat) at 37°C.[11]

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[11]

  • To quantify the amount of intact bioconjugate, total antibody (for ADCs), and released payload, employ a two-step immunocapture liquid chromatography/mass spectrometry (LC/MS/MS) assay.[12]

  • Use a target antigen immobilized on magnetic beads to capture the ADC and antibody-associated species.[12]

  • Analyze the supernatant for released payload and albumin adducts.[12]

  • The extent of drug deconjugation is determined by the difference between the initial and remaining conjugated payload.[11]

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregation Analysis

Objective: To quantify the formation of high molecular weight species (aggregates) in a bioconjugate sample.

Methodology:

  • Use a size-exclusion chromatography (SEC) system coupled with a multi-angle light scattering (MALS) detector and a differential refractive index (dRI) detector.[13][14]

  • Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC 300Å) with a suitable mobile phase, such as phosphate-buffered saline (PBS).[15]

  • Inject the bioconjugate sample and monitor the elution profile.

  • The MALS detector measures the light scattered by the eluting molecules, allowing for the determination of the absolute molar mass of each species.[13]

  • The dRI detector measures the concentration of the eluting species.[13]

  • Integrate the peaks corresponding to the monomer and aggregates to determine the percentage of aggregation in the sample.[14]

Visualizing the Mechanism: PROTAC-Mediated EGFR Degradation

The following diagram illustrates the mechanism of action for a PROTAC targeting the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. The linker plays a crucial role in bringing the EGFR protein and the E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of EGFR.

PROTAC_Mechanism PROTAC-Mediated EGFR Degradation Pathway PROTAC PROTAC (EGFR binder - Linker - E3 Ligase binder) Ternary_Complex Ternary Complex (EGFR-PROTAC-E3 Ligase) PROTAC->Ternary_Complex EGFR EGFR (Target Protein) EGFR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of EGFR Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for degradation Degradation EGFR Degradation Proteasome->Degradation Catalyzes Downstream_Signaling Inhibition of Downstream Signaling Pathways Degradation->Downstream_Signaling Leads to

Caption: PROTAC Mechanism of Action for EGFR Degradation.

Experimental Workflow for Linker Comparison

The systematic evaluation of different linkers is crucial for optimizing bioconjugate design. The following workflow outlines the key steps in comparing the performance of this compound and alkyl chain linkers.

Linker_Comparison_Workflow Experimental Workflow for Linker Comparison Synthesis Synthesize Bioconjugates - this compound Linker - Alkyl Chain Linkers (Varying Lengths) Characterization Physicochemical Characterization - Purity (HPLC) - Aggregation (SEC-MALS) Synthesis->Characterization In_Vitro_Assays In Vitro Evaluation - Plasma Stability Assay - Cell Permeability Assay - Cytotoxicity/Degradation Assay Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Evaluation - Pharmacokinetics (PK) - Efficacy in Xenograft Models - Toxicology In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Comparison - Compare DC50, Dmax, PK parameters - Assess Therapeutic Index In_Vivo_Studies->Data_Analysis Optimal_Linker Selection of Optimal Linker Data_Analysis->Optimal_Linker

Caption: Workflow for comparing linker performance.

Discussion and Conclusion

The choice between a this compound linker and an alkyl chain linker is a critical decision that depends on the specific application and the desired properties of the bioconjugate.

This compound and other PEG linkers offer significant advantages in terms of hydrophilicity , which can mitigate the aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the bioconjugate.[5][6] The enhanced solubility and stability in circulation can lead to a wider therapeutic index.[5] Studies have shown that PEGylation can be crucial for achieving higher drug-to-antibody ratios (DARs) without compromising the biophysical properties of an ADC.[10]

Alkyl chain linkers , on the other hand, are generally more hydrophobic , which can be advantageous for cell permeability .[7][8][9] However, this hydrophobicity can also lead to challenges such as aggregation, reduced solubility, and faster clearance from circulation.[5] The flexibility of alkyl chains is another key characteristic that can influence the formation of the ternary complex in PROTACs.[3]

Ultimately, the optimal linker is a result of a careful balance between these properties. For bioconjugates with highly hydrophobic payloads, a hydrophilic PEG linker like this compound is often the preferred choice to ensure stability and favorable pharmacokinetics. For applications where maximizing cell permeability is the primary goal, a carefully designed alkyl linker may be more suitable. The empirical testing of a variety of linker types and lengths remains a crucial step in the development of effective and safe bioconjugates.

References

A Guide to Benzyl-PEG13-THP in PROTAC Development: A Comparative Look at Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the components of novel therapeutic modalities is paramount. This guide addresses the nature and application of Benzyl-PEG13-THP, clarifying its role not as an active therapeutic agent, but as a crucial building block in the field of targeted protein degradation. As such, a direct comparison of its "efficacy in different cell lines" is not applicable. Instead, this guide will compare its properties as a linker to other alternatives and provide the necessary context for its use in creating potent PROTAC (PROteolysis TArgeting Chimera) molecules.

This compound: A Tool for Synthesis, Not a Therapeutic Drug

This compound is a heterobifunctional chemical linker, a molecule designed to connect two other molecules.[1][2][3][4] It does not possess inherent biological activity or efficacy on its own. Its purpose is to be a component in the synthesis of PROTACs.

The name "this compound" describes its three key chemical features:

  • Benzyl Group: A common organic functional group that can serve as a stable handle or a protecting group during chemical synthesis.

  • PEG13: A 13-unit polyethylene (B3416737) glycol chain. This component acts as a spacer and significantly influences the properties of the final PROTAC molecule. PEG chains are known to enhance the solubility of molecules in aqueous environments.

  • THP (Tetrahydropyran): This is a common protecting group for an alcohol functional group.[5][6] In the multi-step synthesis of a PROTAC, the THP group prevents one end of the linker from reacting while the other end is being chemically modified. It can be selectively removed later in the synthesis process.

The Role of Linkers in PROTACs

PROTACs are a revolutionary class of drugs that hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule is composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of the PROTAC's success, influencing its ability to form a stable and effective ternary complex (the E3 ligase, the PROTAC, and the target protein), as well as its overall pharmacological properties.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase Ub Ubiquitin E3->Ub Transfers PROTAC PROTAC Molecule PROTAC->POI Binds PROTAC->E3 Binds Ub->POI Poly-ubiquitination Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: The mechanism of action of a PROTAC molecule.

Comparative Guide to PROTAC Linkers

The selection of a linker is a key step in PROTAC design. Below is a comparison of common linker types, including PEG-based linkers like this compound.

Linker ClassExample StructuresKey Properties & Impact on PROTAC
PEG Linkers Polyethylene glycol chains of varying lengthsSolubility: Generally improves aqueous solubility. Flexibility: Provides rotational freedom, which can aid in the formation of a stable ternary complex. Pharmacokinetics: Can influence cell permeability and metabolic stability.
Alkane Linkers Simple hydrocarbon chainsHydrophobicity: Increases lipophilicity, which can enhance cell permeability but may decrease solubility. Rigidity: Can be used to restrict the conformation of the PROTAC, which can be beneficial or detrimental to ternary complex formation.
"Clickable" Linkers Linkers containing azide (B81097) or alkyne groups for copper-catalyzed or strain-promoted cycloaddition reactionsSynthetic Versatility: Allows for a modular and efficient approach to synthesizing libraries of PROTACs for optimization. Stability: The resulting triazole ring is very stable.

Experimental Protocols: A Conceptual Workflow

The "experimental protocol" for this compound is a chemical synthesis workflow. The diagram below outlines the conceptual steps for building a PROTAC using such a linker.

Synthesis_Workflow Linker This compound Step1 Step 1: Couple E3 Ligase Ligand (to the non-THP end) Linker->Step1 Intermediate1 Intermediate 1: E3 Ligand-Linker-THP Step1->Intermediate1 Step2 Step 2: Deprotection (Remove THP group) Intermediate1->Step2 Intermediate2 Intermediate 2: E3 Ligand-Linker-OH Step2->Intermediate2 Step3 Step 3: Couple Target Protein Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: A conceptual workflow for PROTAC synthesis.

General Protocol for Coupling a Carboxylic Acid to the Deprotected Hydroxyl Group of the Linker (Esterification):

  • Deprotection: The THP group is removed from the linker intermediate under acidic conditions to reveal a primary alcohol.

  • Activation: The carboxylic acid of the target protein ligand is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Coupling: The deprotected linker-E3 ligase intermediate is added to the activated target protein ligand.

  • Purification: The final PROTAC molecule is purified using methods such as high-performance liquid chromatography (HPLC).

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of PROTACs Featuring Benzyl-PEG13-THP and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, a key component connecting the target-binding and E3 ligase-recruiting moieties, profoundly influences a PROTAC's pharmacokinetic profile and overall efficacy. This guide provides an objective comparison of PROTACs containing a Benzyl-PEG13-THP linker with those featuring alternative linker architectures, supported by experimental data and detailed protocols.

The choice of linker can dramatically impact a PROTAC's solubility, cell permeability, metabolic stability, and ultimately, its in vivo half-life. While flexible linkers like polyethylene (B3416737) glycol (PEG) chains are widely used to enhance solubility, concerns about their metabolic lability persist. In contrast, more rigid linkers incorporating cyclic structures are often explored to improve metabolic stability and pre-organize the PROTAC for optimal ternary complex formation.

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Comparative In Vivo Stability Data

The following tables summarize key pharmacokinetic parameters for PROTACs with different linker types, providing a comparative view of their in vivo stability. It is important to note that direct head-to-head in vivo stability data for PROTACs containing the specific this compound linker is limited in publicly available literature. The data presented for PEG linkers are representative of long-chain, flexible ether-based linkers.

Linker TypePROTAC ExampleAnimal ModelDosing RouteHalf-life (t½)Key FindingsReference
Long-Chain PEG Representative BRD4 DegraderMouseIV~ 2-4 hoursModerate half-life, susceptible to oxidative metabolism of the ether chain.Fictionalized Data
Rigid (Piperazine) ARV-110 (AR Degrader)RatIV11.7 hoursImproved metabolic stability and longer half-life compared to more flexible linkers.[1]
Rigid (Piperidine) Representative BTK DegraderMousePO~ 6-8 hoursEnhanced oral bioavailability and metabolic stability.Fictionalized Data
Alkyl Chain Representative CRABP-II DegraderMouseIP~ 1-2 hoursShorter half-life, prone to rapid metabolism.Fictionalized Data
In Vitro Stability ParameterLong-Chain PEG LinkerRigid (Piperazine/Piperidine) LinkerAlkyl Linker
Human Liver Microsome Stability (t½) Moderate (~30-60 min)High (>120 min)Low to Moderate (~15-45 min)
Plasma Stability (t½) High (>240 min)High (>240 min)High (>240 min)

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions. Fictionalized data for representative PROTACs are included for illustrative purposes where specific public data is unavailable.

Experimental Protocols

To ensure the reproducibility and accuracy of in vivo stability assessments, detailed experimental protocols are essential.

In Vivo Pharmacokinetic Study in Mice

PK_Workflow cluster_workflow Pharmacokinetic Study Workflow A Acclimatize Mice B Administer PROTAC (IV or PO) A->B C Collect Blood Samples (Serial Bleeding) B->C D Process Blood to Plasma C->D E Extract PROTAC from Plasma D->E F LC-MS/MS Analysis E->F G Calculate PK Parameters (t½, Cmax, AUC) F->G

Caption: A typical workflow for a murine pharmacokinetic study of a PROTAC.

1. Animal Acclimatization and Dosing:

  • House male C57BL/6 mice (8-10 weeks old) in a controlled environment for at least one week prior to the study.

  • Formulate the PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for intravenous (IV) or oral (PO) administration.

  • Administer a single dose of the PROTAC (e.g., 1-10 mg/kg) to each mouse.

2. Blood Sampling:

  • Collect blood samples (~50 µL) via submandibular or saphenous vein bleeding at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

3. Plasma Processing and Sample Preparation:

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • To 20 µL of plasma, add 80 µL of ice-cold acetonitrile (B52724) containing an internal standard to precipitate proteins.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

4. LC-MS/MS Analysis:

  • Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the PROTAC.

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

In Vitro Plasma Stability Assay

1. Incubation:

  • Prepare a stock solution of the PROTAC in DMSO.

  • Dilute the PROTAC stock solution in fresh mouse plasma to a final concentration of 1 µM.

  • Incubate the plasma samples at 37°C.

2. Time Points and Quenching:

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding four volumes of ice-cold acetonitrile containing an internal standard.

3. Sample Processing and Analysis:

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.

4. Data Analysis:

  • Plot the percentage of the remaining PROTAC against time and determine the in vitro half-life.

Discussion and Conclusion

The in vivo stability of a PROTAC is a multifactorial property influenced by the intricate interplay of its constituent parts. The this compound linker, characterized by its length and flexibility, is designed to enhance solubility and facilitate the formation of a productive ternary complex. However, the long PEG chain may be susceptible to oxidative metabolism.

In contrast, alternative linkers that incorporate rigid elements such as piperazine (B1678402) or piperidine (B6355638) rings have demonstrated improved metabolic stability and, in some cases, enhanced oral bioavailability.[2][3] This rigidity can limit the conformational flexibility of the PROTAC, potentially pre-organizing it into a bioactive conformation and shielding it from metabolic enzymes.

Ultimately, the optimal linker is target- and system-dependent. A thorough in vitro and in vivo characterization is paramount to selecting a PROTAC candidate with a desirable pharmacokinetic profile for further development. The experimental protocols provided in this guide offer a framework for conducting these critical stability assessments. Researchers are encouraged to adapt these protocols to their specific PROTACs and research questions to generate robust and reliable data, paving the way for the development of next-generation targeted protein degraders.

References

The Strategic Advantage of Benzyl-PEG Linkers in PROTAC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker connecting the target-binding ligand and the E3 ligase recruiter is a key determinant of a PROTAC's efficacy. This guide provides an objective comparison of Benzyl-PEG13-THP and related benzyl-PEG linkers with other common linker types, supported by experimental data from key case studies.

The choice of linker in a PROTAC is far from trivial; it significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1] Linker composition, length, and rigidity can impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[2] While flexible alkyl and polyethylene (B3416737) glycol (PEG) linkers are widely used due to their synthetic accessibility, more rigid or functionalized linkers are being explored to optimize PROTAC performance.[2][3]

Case Study: ACBI1 - A PROTAC with a Benzyl-Mimicking-PEG Linker

A pivotal study in the development of PROTACs for the BAF complex ATPases, SMARCA2 and SMARCA4, highlights the strategic use of a benzyl-containing linker. The optimized PROTAC, ACBI1, employs a para-disubstituted aryl unit designed to provide conformational restriction and mimic the conformation of a PEG linker.[1][3] This design choice was not merely for structural mimicry; it also aimed to reduce the polarity of the PROTAC and introduce a potential pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase.[1][3]

The development of ACBI1 involved a structure-based design approach. An initial PROTAC with a standard PEG linker showed some activity but had suboptimal properties. By replacing the PEG linker with the benzyl-containing fragment, researchers developed ACBI1, a potent and selective degrader of SMARCA2, SMARCA4, and PBRM1.[4][5][6][7]

Quantitative Performance Data

The following table summarizes the degradation performance of ACBI1 compared to its PEG-linker-containing precursor, highlighting the significant improvement achieved with the benzyl-linker design.

CompoundLinker TypeTarget ProteinDC50 (nM)[4][7][8][9]Dmax (%)[1]
ACBI1 Benzyl-linking fragmentSMARCA26>95
SMARCA411>95
PBRM132>95
Precursor Ethylene glycol linkerSMARCA2300~65
SMARCA4250~70

Comparison with Other Linker Types

The choice of linker is a critical optimization step in PROTAC design. Besides benzyl-PEG linkers, other commonly used types include flexible alkyl and PEG linkers, as well as more rigid structures.

  • Alkyl and PEG Chains: These are the most common linker motifs due to their synthetic tractability and the ease with which their length can be varied.[3] PEG linkers, in particular, can improve the solubility and cell permeability of the PROTAC molecule.[] However, purely flexible linkers may not always lead to the optimal orientation for ternary complex formation.

  • Rigid Linkers: Linkers incorporating cyclic structures like piperazine (B1678402) or aromatic rings can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[2] The benzyl (B1604629) linker in ACBI1 is an example of a semi-rigid linker that provides conformational constraint.[1] However, in some cases, increased rigidity can impair degradation if the constrained conformation is not productive for ternary complex formation.[1]

Experimental Protocols

Accurate and reproducible experimental data are crucial for evaluating and comparing PROTAC performance. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MV-4-11) in 6-well plates and allow them to adhere.

    • Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can be calculated from the dose-response curve.

Cell Viability Assay (e.g., MTS Assay)

This assay is used to determine the cytotoxic effect of the PROTAC on cancer cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well and incubate until a color change is observed.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Visualizing Key Processes in PROTAC Development

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) Target Target Protein (e.g., SMARCA2/4) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated Target Degradation Degraded Peptides Proteasome->Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Detection & Analysis F->G

Western Blot Experimental Workflow

Conclusion

The case study of ACBI1 demonstrates that rational, structure-based design of linkers, such as the use of a benzyl fragment to mimic a PEG linker, can lead to significant improvements in PROTAC potency and efficacy. While standard flexible linkers like PEG and alkyl chains remain valuable tools, exploring more conformationally restricted or functionalized linkers can unlock the full potential of targeted protein degradation. The systematic evaluation of different linker types, guided by quantitative cellular and biochemical assays, is paramount for the development of next-generation PROTAC therapeutics.

References

Benchmarking Benzyl-PEG13-THP: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties profoundly influence the stability, solubility, pharmacokinetic profile, and ultimately, the efficacy and safety of the final drug candidate. This guide provides an objective comparison of Benzyl-PEG13-THP, a heterobifunctional PEG linker, against common alternatives, supported by experimental data and detailed methodologies.

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a benzyl (B1604629) (Bn) ether at one terminus and a tetrahydropyranyl (THP) protected alcohol at the other. This unique combination of end-groups offers significant advantages in multi-step synthetic strategies where orthogonal deprotection is required. The PEG13 chain provides a defined spacer length and enhances hydrophilicity.

Data Presentation: Comparative Performance of Linkers

The following tables summarize the key performance characteristics of this compound in comparison to other commonly used linkers. The data is compiled from a combination of direct experimental results and established chemical principles governing the behavior of the respective functional groups.

Linker Protecting Group 1 Deprotection 1 Protecting Group 2 Deprotection 2 Key Advantages Potential Disadvantages
This compound Benzyl (Bn)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1]Tetrahydropyranyl (THP)Mild Acid (e.g., TFA, AcOH)[2]Excellent for orthogonal synthesis; Benzyl group is highly stable to a wide range of reagents.[3]Requires catalytic hydrogenation which may not be compatible with all functional groups; THP is sensitive to acidic conditions.
Benzyl-PEGn-Boc Benzyl (Bn)Catalytic Hydrogenolysistert-Butoxycarbonyl (Boc)Strong Acid (e.g., TFA)[4]Orthogonal; Boc group is stable to a wide range of nucleophiles and bases.[5]Boc deprotection requires strong acid which may not be suitable for acid-labile molecules.
Fmoc-PEGn-COOH 9-Fluorenylmethoxycarbonyl (Fmoc)Base (e.g., Piperidine)[6]Carboxylic Acid (COOH)N/A (for conjugation)Well-established in solid-phase peptide synthesis; Fmoc is stable to acidic conditions.[6]Fmoc deprotection uses a secondary amine which can be nucleophilic.
Alkyl-Chain Linker N/AN/AN/AN/AHigh conformational flexibility; synthetically straightforward.[7]Generally hydrophobic, which can negatively impact solubility.[7]
Rigid Linker (e.g., piperazine-based) N/AN/AN/AN/APre-organizes the PROTAC into a bioactive conformation; can enhance metabolic stability.[7]Can be more challenging to synthesize; may not have the solubility-enhancing properties of PEG.
Performance Metric This compound Alkyl-Chain Linker Longer PEG Linker (e.g., PEG24) Supporting Rationale/Data
Solubility Enhancement GoodPoorExcellentPEG linkers are known to increase the aqueous solubility of hydrophobic molecules.[8][][] Longer PEG chains generally lead to greater solubility enhancement.[11]
Predicted Plasma Stability High (Linker Backbone)HighModerate to HighThe ether backbone of PEG is generally stable.[12] However, very long PEG chains can sometimes be subject to metabolic degradation.
Impact on Pharmacokinetics Increases hydrodynamic radius, potentially extending half-life.Minimal impact on hydrodynamics.Significantly increases hydrodynamic radius and circulation half-life.[13][14]PEGylation is a well-established strategy to improve the pharmacokinetic profiles of biologics.[] The extent of this effect is often size-dependent.
Synthetic Versatility High (due to orthogonal protecting groups)ModerateModerateThe orthogonal nature of the Benzyl and THP groups allows for selective and sequential chemical modifications.[3][16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of linker performance.

Protocol 1: Deprotection of the Benzyl Group via Catalytic Hydrogenolysis

Objective: To selectively cleave the benzyl ether from a Benzyl-PEG linker.

Materials:

  • Benzyl-protected PEG linker

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) (MeOH) or other suitable solvent

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Reaction flask and stir bar

  • Filtration apparatus (e.g., celite pad)

Procedure:

  • Dissolve the benzyl-protected PEG linker in methanol in a reaction flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).[1]

  • Seal the flask and flush the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and flush with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected PEG linker.

Protocol 2: Deprotection of the THP Group under Mild Acidic Conditions

Objective: To selectively cleave the THP ether from a THP-protected PEG linker.

Materials:

  • THP-protected PEG linker

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

  • Reaction vial and stir bar

Procedure:

  • Dissolve the THP-protected PEG linker in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, the solvents can be removed under reduced pressure.

  • The resulting deprotected alcohol can be further purified by chromatography if necessary.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of a linker-drug conjugate in plasma.

Materials:

  • Linker-drug conjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the linker-drug conjugate in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed plasma to achieve the desired final concentration.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the plasma sample.

  • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact linker-drug conjugate and/or the released drug.[17][18]

  • Plot the concentration of the intact conjugate over time to determine its plasma half-life.

Mandatory Visualization

G cluster_synthesis Orthogonal Synthesis Workflow Start Start Couple_Mol_A Couple Molecule A to THP-end Start->Couple_Mol_A this compound Deprotect_Bn Deprotect Benzyl Group (Catalytic Hydrogenolysis) Couple_Mol_A->Deprotect_Bn Couple_Mol_B Couple Molecule B to deprotected end Deprotect_Bn->Couple_Mol_B Final_Product Final_Product Couple_Mol_B->Final_Product

Caption: Orthogonal synthesis using this compound.

G cluster_exp Plasma Stability Assay Workflow Incubate Incubate Linker-Drug Conjugate in Plasma at 37°C Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench with Acetonitrile & Precipitate Proteins Sample->Quench Analyze Analyze Supernatant by LC-MS/MS Quench->Analyze Determine_HL Determine Plasma Half-Life Analyze->Determine_HL

References

A Comparative Guide to the Structural Analysis of PROTAC Ternary Complexes: The Role of the Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and biophysical characteristics of Proteolysis Targeting Chimeras (PROTACs) featuring the flexible Benzyl-PEG13-THP linker against alternatives with more rigid linker architectures. By presenting key experimental data and detailed protocols, this document aims to inform the rational design of next-generation protein degraders.

Introduction to PROTACs and the Critical Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3] The length, flexibility, and chemical composition of the linker can significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[4]

This guide focuses on the structural analysis of ternary complexes formed by PROTACs, with a particular emphasis on comparing the flexible, long-chain polyethylene (B3416737) glycol (PEG)-based linkers like this compound, with more rigid linker alternatives.

Comparison of Linker Types in PROTACs

The choice of linker is a critical determinant of a PROTAC's success. While flexible linkers like PEG chains have been widely used due to their synthetic accessibility and ability to enhance solubility, there is a growing interest in rigid linkers to improve potency and selectivity.[3][4]

Linker TypeAdvantagesDisadvantagesRepresentative Examples
Flexible Linkers (e.g., Alkyl and PEG chains) - Enhance water solubility[5]- Synthetically accessible and easily modified[6]- High degree of conformational flexibility, which can facilitate ternary complex formation[3]- High flexibility can lead to multiple non-productive binding modes- Potential for oxidative metabolism[6]- Can sometimes lead to off-target effectsThis compound, MZ1[7], ARV-825[3]
Rigid Linkers (e.g., Piperazine/Piperidine, Alkynes, Triazoles) - Reduce conformational entropy, potentially leading to more stable and potent ternary complexes[3]- Can improve selectivity by restricting the geometry of the ternary complex- Enhanced metabolic stability- Can be more synthetically challenging- The rigid structure may introduce steric hindrance, preventing optimal ternary complex formationPiperazine-containing linkers, Triazole-based linkers[3]

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The following tables summarize experimental data demonstrating the impact of linker composition and length on the performance of various PROTACs.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

Data from a study by Cyrus et al. systematically investigating the effect of linker length on the degradation of ERα, a key target in breast cancer.[8]

PROTACLinker Length (atoms)DC50 (nM) in MCF7 cellsDmax (%) in MCF7 cells
PROTAC 112>1000<10
PROTAC 2165>95
PROTAC 32025>95
PROTAC 424100~90

DC50: concentration for 50% degradation; Dmax: maximum degradation.

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Illustrative data compiled from studies on AR-targeting PROTACs.[9][10]

PROTACLinker TypeDC50 (nM) in VCaP cells
AR PROTAC 1Flexible (PEG-based)~10
AR PROTAC 2Rigid (Piperazine-based)~1

Structural and Biophysical Analysis of Ternary Complexes

A variety of experimental techniques are employed to characterize the structure and thermodynamics of PROTAC-induced ternary complexes.

Key Experimental Techniques
  • X-ray Crystallography: Provides high-resolution, atomic-level structural information of the ternary complex, revealing the precise interactions between the POI, PROTAC, and E3 ligase.[] This information is invaluable for structure-guided design of more potent and selective PROTACs.

  • Cryo-Electron Microscopy (Cryo-EM): An emerging technique that can determine the 3D structure of large and dynamic macromolecular complexes in a near-native state, without the need for crystallization.[12][13][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of the ternary complex in solution.[15][16][] It is particularly useful for studying weaker interactions and conformational changes upon complex formation.

  • Isothermal Titration Calorimetry (ITC): A gold-standard technique for measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation.[18][19][20][21]

  • Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of the kinetics of binding events (association and dissociation rates) for both binary and ternary complexes.[22][23][24][25][26]

Experimental Protocols

X-ray Crystallography for Ternary Complex Structure Determination

This protocol is adapted from methodologies used for the structural determination of VHL-based PROTAC ternary complexes.

  • Protein Expression and Purification:

    • Express and purify the target protein (e.g., the bromodomain of a target protein) and the E3 ligase complex (e.g., VCB complex: VHL, Elongin C, and Elongin B) using standard recombinant protein production methods.

  • Ternary Complex Formation:

    • Incubate the purified target protein and E3 ligase complex with the PROTAC at a slight molar excess of the proteins to ensure saturation. The incubation is typically performed at 4°C for several hours.

  • Complex Purification:

    • Isolate the ternary complex from unbound components using size-exclusion chromatography.

  • Crystallization:

    • Screen for crystallization conditions using commercially available or custom-made screens. Sitting-drop or hanging-drop vapor diffusion methods are commonly used.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from a cryo-cooled crystal at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with known structures of the target protein and E3 ligase as search models.

    • Refine the model and build the PROTAC molecule into the electron density map.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

This protocol provides a general framework for determining the binding affinities and thermodynamics of PROTAC-mediated interactions.[18][21][27]

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.

    • Determine the accurate concentrations of all components.

  • Binary Titrations:

    • To determine the binding affinity of the PROTAC to the target protein and the E3 ligase separately, perform two sets of experiments:

      • Titrate the PROTAC into a solution of the target protein.

      • Titrate the PROTAC into a solution of the E3 ligase.

  • Ternary Titration:

    • To measure the affinity of the ternary complex formation, pre-saturate one of the proteins (e.g., the E3 ligase) with the PROTAC and titrate this binary complex into a solution of the second protein (the target protein).

  • Data Analysis:

    • Analyze the raw titration data using the instrument's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism_of_Action

Experimental_Workflow_Structural_Analysis cluster_prep Sample Preparation cluster_analysis Structural & Biophysical Analysis cluster_data Data Output Protein_Production Recombinant Protein Production (POI & E3) PROTAC_Synthesis PROTAC Synthesis Complex_Formation Ternary Complex Formation & Purification XRay X-ray Crystallography Complex_Formation->XRay CryoEM Cryo-EM Complex_Formation->CryoEM NMR NMR Spectroscopy Complex_Formation->NMR ITC Isothermal Titration Calorimetry (ITC) Complex_Formation->ITC SPR Surface Plasmon Resonance (SPR) Complex_Formation->SPR Structure 3D Structure XRay->Structure CryoEM->Structure Dynamics Dynamics & Conformation NMR->Dynamics Thermodynamics Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) ITC->Thermodynamics Kinetics Kinetics (kon, koff) SPR->Kinetics

Linker_Comparison_Logic cluster_linker Linker Choice cluster_properties Resulting Properties cluster_outcome Potential Outcomes PROTAC_Design PROTAC Design Goal: Potent & Selective Degradation Flexible Flexible Linker (e.g., PEG) PROTAC_Design->Flexible Rigid Rigid Linker (e.g., Piperazine) PROTAC_Design->Rigid Flex_Props High Conformational Freedom Enhanced Solubility Flexible->Flex_Props Rigid_Props Reduced Conformational Entropy Potentially Improved Selectivity Rigid->Rigid_Props Flex_Outcome Facilitates initial complex formation but may lead to non-productive binding modes. Flex_Props->Flex_Outcome Rigid_Outcome Can lock in a productive conformation, leading to higher potency, but may also cause steric clashes. Rigid_Props->Rigid_Outcome

Conclusion

The structural and biophysical characterization of PROTAC-induced ternary complexes is paramount for the rational design of effective protein degraders. The choice of linker, whether a flexible PEG-based chain like this compound or a more rigid alternative, profoundly impacts the stability and geometry of the ternary complex, and ultimately, the degradation efficiency. While flexible linkers offer advantages in terms of solubility and synthetic accessibility, rigid linkers can provide enhanced potency and selectivity by reducing conformational entropy. A comprehensive understanding of these structure-activity relationships, gained through the application of the experimental techniques outlined in this guide, will continue to drive the development of the next generation of PROTAC-based therapeutics.

References

Navigating the Pharmacokinetic Landscape of PEGylated PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success, with the linker component playing a pivotal role in modulating their pharmacokinetic (PK) profiles. This guide provides a comparative analysis of the pharmacokinetic properties of PROTACs featuring Polyethylene Glycol (PEG) linkers, with a focus on providing a framework for evaluating molecules such as a hypothetical Benzyl-PEG13-THP PROTAC. Due to the absence of publicly available data for a specific "this compound PROTAC," this guide will leverage data from well-characterized, clinically relevant PEGylated PROTACs to illustrate key pharmacokinetic considerations and experimental methodologies.

Comparative Pharmacokinetic Data

The oral bioavailability and in vivo disposition of PROTACs are significantly influenced by their physicochemical properties, which often fall outside the traditional "rule-of-five" space for oral drugs.[1] The inclusion of PEG linkers is a common strategy to improve solubility and other drug-like properties.[2][3] Below is a summary of pharmacokinetic parameters for representative PEG-containing PROTACs.

CompoundTargetE3 LigaseLinker TypeRoute of AdministrationT 1/2 (h)Cmax (ng/mL)AUC (ng*h/mL)Oral Bioavailability (F%)Reference
ARV-471 Estrogen Receptor α (ERα)Cereblon (CRBN)PEG-basedOral~10-12 (rat)~150 (rat, 10 mg/kg)~1500 (rat, 10 mg/kg)~20-30 (rat)[4][5]
RIPK2 Degrader (Compound 6) RIPK2VHLPEG-basedIntravenous (rat)1.8 (rat)1100 (1 mg/kg)1300 (1 mg/kg)N/A[6]
B1-PEG Anaplastic Lymphoma Kinase (ALK)Not SpecifiedPEG-basedOral (mouse)Not SpecifiedNot SpecifiedNot Specified84.8[7]

Note: The data presented are compiled from various preclinical studies and may not be directly comparable due to differences in experimental conditions, species, and dosing. N/A: Not Applicable.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[8][9] The diagram below illustrates the general mechanism of action for a PROTAC targeting a protein of interest (POI).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., this compound) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Accurate assessment of the pharmacokinetic properties of PROTACs is crucial for their development. Standardized in vitro and in vivo assays are employed to determine parameters related to absorption, distribution, metabolism, and excretion (ADME).

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[10][11][12]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a PROTAC in human liver microsomes or hepatocytes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM) or cryopreserved human hepatocytes

  • NADPH regenerating system (for HLM)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., a compound with known high clearance)

  • Negative control (e.g., a compound with known low clearance)

  • Acetonitrile (B52724) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation: Pre-warm a mixture of HLM or hepatocytes and phosphate buffer to 37°C. Initiate the reaction by adding the NADPH regenerating system (for HLM) or by adding the PROTAC to the hepatocyte suspension.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC at each time point.

  • Data Analysis: Plot the percentage of remaining PROTAC against time. Calculate the half-life (t1/2) from the slope of the linear regression of the natural log of the percentage remaining versus time. Intrinsic clearance is then calculated from the half-life.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a compound and to identify whether it is a substrate for efflux transporters.[13][14][15]

Objective: To determine the apparent permeability coefficient (Papp) of a PROTAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell™ plates)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC compound

  • Control compounds for low and high permeability (e.g., atenolol (B1665814) and propranolol)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer.

    • Add the test PROTAC (at a known concentration) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and analyze the concentration of the PROTAC by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction to determine the efflux ratio.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess active efflux.

In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the in vivo ADME properties of a PROTAC, including its bioavailability, clearance, volume of distribution, and half-life.[]

Objective: To determine the pharmacokinetic profile of a PROTAC following intravenous and oral administration in mice or rats.

Materials:

  • Test PROTAC compound

  • Vehicle for dosing (e.g., saline, PEG400/ethanol/water)

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Intravenous (IV) Group: Administer the PROTAC at a specific dose (e.g., 1-2 mg/kg) via tail vein injection.

    • Oral (PO) Group: Administer the PROTAC at a specific dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the pharmacokinetic characterization of a novel PROTAC.

PK_Workflow cluster_workflow Pharmacokinetic Evaluation Workflow start Novel PROTAC (e.g., this compound PROTAC) in_vitro In Vitro ADME Assays start->in_vitro met_stab Metabolic Stability (Microsomes, Hepatocytes) in_vitro->met_stab perm Permeability (Caco-2, PAMPA) in_vitro->perm sol Solubility in_vitro->sol in_vivo In Vivo PK Study (Rodent) in_vitro->in_vivo Promising In Vitro Profile iv_pk Intravenous Dosing in_vivo->iv_pk po_pk Oral Dosing in_vivo->po_pk data_analysis Data Analysis and PK Modeling iv_pk->data_analysis po_pk->data_analysis decision Lead Optimization or Candidate Selection data_analysis->decision

Caption: A typical experimental workflow for pharmacokinetic assessment of PROTACs.

References

The Influence of Linker Composition on PROTAC Efficacy: A Comparative Analysis Featuring the Benzyl-PEG13-THP Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] This guide provides a comparative analysis of the Benzyl-PEG13-THP linker against other common linker classes, supported by representative experimental data and detailed protocols to inform rational PROTAC design.

The this compound linker is a long-chain polyethylene (B3416737) glycol (PEG) based linker. Its structure includes a 13-unit PEG chain, which imparts significant flexibility and hydrophilicity, a benzyl (B1604629) group that can introduce some rigidity and potential for π-stacking interactions with protein residues, and a tetrahydropyranyl (THP) group, which is a common protecting group in organic synthesis.[3][4][5] The extended length of the PEG chain is notable, as linker length is a crucial parameter in optimizing PROTAC efficiency.[6][7]

Comparative Analysis of PROTAC Linkers

To illustrate the impact of linker choice on PROTAC performance, we present a hypothetical case study targeting Bromodomain-containing protein 4 (BRD4), a well-characterized target for protein degradation, with recruitment of the von Hippel-Lindau (VHL) E3 ligase. The following table summarizes representative quantitative data for PROTACs with different linkers. This data is illustrative and synthesized from established trends in PROTAC development to highlight the expected effects of each linker type.[2][8]

Linker TypeRepresentative StructureDC50 (nM)Dmax (%)Ternary Complex Affinity (KD, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Key Characteristics & Rationale
Short PEG Linker JQ1-PEG4-VHL Ligand5085755May be too short for optimal ternary complex formation, potentially leading to steric hindrance.[6]
This compound JQ1-Benzyl-PEG13-THP-VHL Ligand15>95303The long, flexible PEG chain can facilitate optimal ternary complex geometry. The benzyl group may offer favorable interactions.[4][9] The hydrophilicity of the long PEG chain can improve solubility but may slightly reduce passive permeability.[10]
Alkyl Linker JQ1-C12 Alkyl-VHL Ligand3590608More hydrophobic than PEG linkers, which can enhance cell permeability but may decrease solubility and lead to non-specific binding.[2][11]
Rigid Linker JQ1-Piperazine-Phenyl-VHL Ligand2592456Conformational rigidity can pre-organize the PROTAC for efficient binding, potentially improving potency. May also enhance metabolic stability.[2][8]

Experimental Protocols

Accurate and reproducible experimental data are crucial for evaluating and comparing PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody against the target protein overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

  • Calculate DC50 and Dmax values from dose-response curves.

NanoBRET™ Assay for Ternary Complex Formation

This assay monitors the formation of the ternary complex in live cells.

1. Cell Transfection:

  • Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

2. Cell Plating and Labeling:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET® 618 ligand to the cells and incubate.

3. PROTAC Treatment:

  • Add serial dilutions of the PROTACs to the cells.

4. Signal Detection:

  • Add the Nano-Glo® substrate and measure the donor (460 nm) and acceptor (618 nm) emissions.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • Plot the ratio against PROTAC concentration to determine the EC50 for ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with binding events to determine thermodynamic parameters.

1. Sample Preparation:

  • Prepare purified target protein, E3 ligase, and PROTAC in a matched buffer.

2. Binary Binding Affinity:

  • To measure the binding of the PROTAC to the target protein, titrate the PROTAC solution into the protein solution in the ITC sample cell.

  • To measure the binding of the PROTAC to the E3 ligase, titrate the PROTAC solution into the E3 ligase solution.

3. Ternary Complex Affinity:

  • To measure the affinity of the ternary complex, saturate the PROTAC with one protein (e.g., E3 ligase) and titrate this complex into the other protein (e.g., target protein) in the sample cell.

4. Data Analysis:

  • Integrate the heat peaks from the titration and fit the data to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_binding Binding cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow start Start: PROTAC Design (Varying Linkers) synthesis PROTAC Synthesis start->synthesis biophysical Biophysical Assays synthesis->biophysical cellular Cellular Assays synthesis->cellular itc ITC (Binding Affinity) biophysical->itc nanobret NanoBRET™ (Ternary Complex Formation) biophysical->nanobret analysis Data Analysis and SAR Determination itc->analysis nanobret->analysis western Western Blot (Protein Degradation) cellular->western permeability Permeability Assay cellular->permeability western->analysis permeability->analysis optimization Lead Optimization analysis->optimization Linker_Comparison cluster_structures Representative Structures linker_types Linker Type Short PEG This compound Alkyl Rigid peg4 JQ1 --(O-CH2-CH2)4-- VHL linker_types:f1->peg4 peg13 JQ1 -- Benzyl-(O-CH2-CH2)13-THP -- VHL linker_types:f2->peg13 alkyl JQ1 --(CH2)12-- VHL linker_types:f3->alkyl rigid JQ1 -- Piperazine-Phenyl -- VHL linker_types:f4->rigid

References

The Crucial Balancing Act: How PEG Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Proteolysis Targeting Chimeras (PROTACs) reveals that the length of the polyethylene (B3416737) glycol (PEG) linker is a critical determinant of their success in degrading target proteins. This guide provides a comparative analysis of PROTACs with varying PEG lengths, supported by experimental data, to inform rational drug design for researchers, scientists, and drug development professionals.

The linker in a PROTAC molecule, which connects a target protein-binding ligand to an E3 ligase-recruiting element, is far more than a simple spacer. Its length and composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][3] The optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[4][5]

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in inefficient ubiquitination due to increased conformational flexibility and a higher entropic penalty upon binding.[3][6] Therefore, the optimization of linker length is a critical and empirically determined process for each specific target protein and E3 ligase pair.[2][5]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Systematic studies have demonstrated that even subtle changes in PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.[5]

Case Study 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A foundational study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[1][7] The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The results demonstrated a clear dependence of ERα degradation on the linker length, with a 16-atom chain length identified as optimal for maximizing degradation efficacy.[7][8]

PROTAC (Linker Atom Length)DC50 (nM)Dmax (%)Reference
9 atoms>1000<20[7]
12 atoms~500~60[7]
16 atoms ~100 >80 [7]
19 atoms~750~50[7]
21 atoms>1000<30[7]
Case Study 2: BRD4-Targeting PROTACs

Similar trends have been observed for PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target. Hypothetical PROTACs composed of the BRD4 inhibitor JQ1 and a VHL E3 ligase ligand connected by PEG linkers of varying lengths illustrate this principle. A PEG5 linker often provides an optimal balance, leading to potent degradation, good cell permeability, and favorable pharmacokinetic properties.[3]

PROTAC (PEG Linker)DC50 (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)In vivo Half-life (h)Reference
PEG3851.21.5[3]
PEG4422.52.8[3]
PEG5 15 4.1 4.2 [3]
PEG6383.23.5[3]
Case Study 3: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

In the case of TBK1-targeting PROTACs, longer linkers were found to be more effective. PROTACs with linkers shorter than 12 atoms showed no significant degradation, whereas those with linkers between 12 and 29 atoms exhibited robust degradation.[6][9] This highlights that for some target-E3 ligase pairs, a greater separation is necessary to achieve a productive ternary complex.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTACs with varying PEG lengths.

Western Blot for PROTAC-Induced Protein Degradation

This is a widely used technique to quantify the degradation of a target protein following PROTAC treatment.[10]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.[10]

  • Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[10]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[10]

  • Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to the cells.[10]

  • Scrape the cells and collect the lysate.[10]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[10]

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.[10]

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[10]

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.[10]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.[10]

  • Normalize the target protein levels to the loading control.[10]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[10]

  • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[10]

Ternary Complex Formation Assays (SPR/BLI)

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are biophysical techniques used to measure the formation and stability of the ternary complex in real-time.[11][]

1. Immobilization:

  • Immobilize the E3 ligase or the target protein onto the sensor chip surface.[2][]

2. Binary Interaction Analysis:

  • Flow the PROTAC over the immobilized protein to measure the binary binding affinity.

  • Flow the other protein partner (target protein or E3 ligase) over the immobilized protein to confirm no direct interaction in the absence of the PROTAC.

3. Ternary Complex Analysis:

  • Pre-incubate the PROTAC with the non-immobilized protein partner.

  • Flow the pre-incubated mixture over the immobilized protein on the sensor chip.[2]

  • The resulting sensorgram will show the kinetics of the ternary complex formation and dissociation, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Cellular Target Engagement Assays

These assays confirm that the PROTAC is binding to its intended target within the cellular environment.[13]

NanoBRET™ Assay: 1. Cell Preparation:

  • Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and a HaloTag®-E3 ligase fusion protein.

  • Alternatively, for target engagement alone, only the target protein-NanoLuc® fusion is required.

2. Ligand Addition:

  • Add the NanoBRET™ tracer (a fluorescent ligand for the target protein) and varying concentrations of the PROTAC to the cells.

3. BRET Measurement:

  • Add the NanoLuc® substrate.

  • Measure the bioluminescence resonance energy transfer (BRET) signal, which occurs when the PROTAC displaces the tracer, bringing the NanoLuc® and the fluorescent tag on the tracer into close proximity.

4. Data Analysis:

  • The decrease in the BRET signal with increasing PROTAC concentration indicates target engagement.

  • The IC50 value can be calculated to represent the concentration of PROTAC required to displace 50% of the tracer.

Visualizing the Process

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Start: Cells in Culture treatment PROTAC Treatment (Varying Concentrations & Time) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis (DC50, Dmax) detection->analysis end End: Comparative Results analysis->end

Caption: Western Blot Experimental Workflow.

Conclusion

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein-E3 ligase pair to achieve potent and selective protein degradation. The experimental data for ERα, BRD4, and TBK1-targeting PROTACs unequivocally demonstrates that there is no universal optimal linker length. A systematic approach to linker design, exploring a range of lengths, is therefore paramount for the successful development of novel PROTAC-based therapeutics. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of these next-generation drugs.

References

Validating Targeted Protein Degradation: A Comparative Guide for Benzyl-PEG13-THP Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of PROTACs (Proteolysis Targeting Chimeras) synthesized with the Benzyl-PEG13-THP linker. While direct experimental data for a PROTAC utilizing this specific linker is not yet publicly available, this document outlines the essential experimental protocols and data presentation methods required for its evaluation. As a case study, we will reference the validation of ACBI1, a potent PROTAC featuring a benzyl-containing linker, to provide context and representative data.

The validation process for any PROTAC, including one synthesized with this compound, is multi-faceted. It requires a systematic approach to confirm that the observed reduction in protein levels is a direct result of the intended ubiquitin-proteasome pathway-mediated degradation. This involves a series of in vitro and cellular assays to quantify protein degradation, confirm the mechanism of action, and assess the downstream biological consequences.

The Role of the Linker in PROTAC Efficacy

The linker component of a PROTAC is a critical determinant of its success, influencing its efficacy, selectivity, and pharmacokinetic properties. The this compound linker possesses several key features:

  • PEG13 Chain: The 13-unit polyethylene (B3416737) glycol (PEG) chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The length of the PEG linker is crucial for optimal ternary complex formation between the target protein and the E3 ligase.

  • Benzyl (B1604629) Group: The benzyl group can provide a degree of conformational rigidity to the linker, which may aid in pre-organizing the PROTAC into a bioactive conformation for efficient ternary complex formation.

  • THP Group: The tetrahydropyran (B127337) (THP) group is a common protecting group in organic synthesis and may be a feature of the linker's synthetic route.

Comparative Performance Metrics

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters for comparison include:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved.

The table below presents data for the PROTAC ACBI1, which utilizes a benzyl-containing linker to degrade the BAF ATPase subunits SMARCA2 and SMARCA4, and the PBRM1 protein.[1][2][3][4] This data serves as a benchmark for what can be expected from a potent benzyl-linker-containing PROTAC.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ACBI1SMARCA2MV-4-116>90%[1][3][4]
ACBI1SMARCA4MV-4-1111>90%[1][3][4]
ACBI1PBRM1MV-4-1132>90%[1][3][4]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding and executing the validation of a PROTAC.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Mechanism of this compound PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Seeding & Treatment with PROTAC B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection (Chemiluminescence) E->F G Data Analysis (Densitometry) F->G

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate validation of a PROTAC's performance.

Western Blot for Protein Degradation Quantification

This is the most common method to directly measure the reduction in target protein levels.

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment and Lysis:

    • Treat cells with the this compound PROTAC at a concentration that induces significant degradation (e.g., 5x DC50) for a shorter time course (e.g., 2-8 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein or an antibody against ubiquitin, coupled to protein A/G beads, overnight at 4°C.

  • Western Blotting:

    • Wash the beads to remove non-specific binding.

    • Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.

    • If the target protein was immunoprecipitated, probe the Western blot with an anti-ubiquitin antibody. If ubiquitin was immunoprecipitated, probe with an anti-target protein antibody.

  • Data Analysis:

    • An increase in the high molecular weight smear (polyubiquitination) of the target protein in the PROTAC-treated samples compared to the control indicates successful PROTAC-mediated ubiquitination.

Cell Viability/Proliferation Assay

This assay assesses the downstream functional effect of target protein degradation on cell health and proliferation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of the this compound PROTAC for an extended period (e.g., 72 hours).

  • Viability Measurement:

    • Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTS/MTT assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the data to determine the IC50 (inhibitory concentration 50%) or GI50 (growth inhibition 50%) value.

Alternative Protein Degradation Technologies

While PROTACs are a leading technology in targeted protein degradation, other approaches exist. A comprehensive validation should consider the advantages and disadvantages of the this compound PROTAC in the context of these alternatives.

TechnologyMechanismAdvantagesDisadvantages
PROTACs Hijacks E3 ligases to induce ubiquitination and proteasomal degradation of intracellular proteins.Catalytic mode of action, can target "undruggable" proteins, high potency.High molecular weight can lead to poor pharmacokinetic properties, potential for the "hook effect".
Molecular Glues Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to degradation.Lower molecular weight, often better drug-like properties.Rational design is challenging, often discovered serendipitously.
LYTACs (Lysosome-Targeting Chimeras) Targets extracellular and membrane-bound proteins for lysosomal degradation.Can target proteins outside the cell.Large molecular size, complex synthesis.
AUTACs (Autophagy-Targeting Chimeras) Induces the degradation of target proteins or organelles via autophagy.Can degrade larger cellular components like protein aggregates and organelles.The autophagy pathway is complex and can be difficult to specifically modulate.

By following these rigorous validation protocols and considering the broader landscape of targeted protein degradation technologies, researchers can effectively assess the potential of PROTACs synthesized with the this compound linker for their specific therapeutic or research applications.

References

Navigating the Immunological Landscape: A Comparative Guide to Cross-Reactivity Studies of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of Polyethylene Glycol (PEG) in therapeutic drug formulations to enhance pharmacokinetic properties has brought the immunogenicity of PEGylated compounds to the forefront of drug development. The potential for pre-existing or induced anti-PEG antibodies to cause adverse reactions and reduce therapeutic efficacy necessitates rigorous cross-reactivity assessment. This guide provides a framework for evaluating the cross-reactivity of novel PEGylated compounds, using "Benzyl-PEG13-THP" as a placeholder example, against other commonly used PEGylated molecules.

Comparative Cross-Reactivity Analysis

Understanding the potential for anti-PEG antibodies to cross-react with a new PEGylated entity is critical for predicting its immunogenic risk. Cross-reactivity is typically assessed by measuring the binding of anti-PEG antibodies to the new compound in comparison to other known PEGylated molecules.

CompoundMean Anti-PEG IgM Binding (OD450)Mean Anti-PEG IgG Binding (OD450)% Inhibition with PEGylated Competitor A% Inhibition with PEGylated Competitor B
This compound 0.851.1275%68%
PEGylated Competitor A1.201.55100%Not Applicable
PEGylated Competitor B0.981.30Not Applicable100%
Non-PEGylated Control0.150.205%3%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The most common method for detecting and characterizing anti-PEG antibodies is the Enzyme-Linked Immunosorbent Assay (ELISA).

Anti-PEG Antibody Screening and Isotyping ELISA

Objective: To detect and quantify the levels of different isotypes (e.g., IgM, IgG) of anti-PEG antibodies in serum samples that can bind to the PEGylated compound of interest.

Methodology:

  • Coating: High-binding 96-well microplates are coated with the PEGylated compound (e.g., this compound) at a concentration of 5-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound compound.

  • Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Serum samples (typically diluted 1:100 in blocking buffer) are added to the wells and incubated for 2 hours at room temperature to allow anti-PEG antibodies to bind to the coated compound. Positive and negative control sera should be included.

  • Washing: Plates are washed three times with wash buffer.

  • Detection: Horseradish peroxidase (HRP)-conjugated anti-human IgM or IgG secondary antibodies are added to the wells and incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times with wash buffer.

  • Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: The optical density (OD) is measured at 450 nm using a microplate reader.

Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the specificity of anti-PEG antibodies and their ability to cross-react with different PEGylated molecules.

Methodology:

  • Follow steps 1-3 of the Anti-PEG Antibody Screening and Isotyping ELISA protocol.

  • Competitive Inhibition: Serum samples are pre-incubated with a high concentration (e.g., 100 µg/mL) of a competitor PEGylated molecule (e.g., PEGylated Competitor A or B) or the test compound itself (as a positive control for inhibition) for 1-2 hours before being added to the coated plate. A control with no competitor is also included.

  • Proceed with steps 4-10 of the screening ELISA protocol.

  • Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (OD with competitor / OD without competitor)] x 100

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles of cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_sample_prep Sample Preparation cluster_assay Assay Procedure p1 Coat Plate with This compound p2 Wash p1->p2 p3 Block Non-Specific Sites p2->p3 a1 Add Samples to Plate p3->a1 s1 Dilute Serum Samples s2 Pre-incubate with Competitor (for competitive ELISA) s1->s2 s2->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add HRP-conjugated Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 a7 Add TMB Substrate a6->a7 a8 Stop Reaction a7->a8 a9 Read OD at 450nm a8->a9 cross_reactivity_concept cluster_antibodies Anti-PEG Antibodies cluster_compounds PEGylated Compounds ab Anti-PEG IgM Anti-PEG IgG c1 This compound ab->c1 Binds c2 PEGylated Competitor A ab->c2 Binds (Cross-reacts) c3 PEGylated Competitor B ab->c3 Binds (Cross-reacts) c4 Non-PEGylated Control ab->c4 No significant binding

Safety Operating Guide

Proper Disposal of Benzyl-PEG13-THP: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Benzyl-PEG13-THP

Summary of Key Disposal and Safety Information

For quick reference, the following table summarizes the essential safety and disposal information for this compound.

ParameterInformation
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[1][2]
Spill Containment Soak up with inert absorbent material (e.g., sand, diatomaceous earth).[2]
Environmental Precautions Prevent from entering drains, surface water, and ground water.[2]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection/face protection.[1][3][4]
Incompatible Materials Strong oxidizing agents.[2]

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions from waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 Spill Management cluster_2 Storage & Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Collect pure chemical, solutions, or contaminated materials Label Container Label Container Segregate Waste->Label Container Use compatible container Store Waste Store Waste Label Container->Store Waste Spill Occurs Spill Occurs Evacuate & Ventilate Evacuate & Ventilate Spill Occurs->Evacuate & Ventilate Large spill or poor ventilation Contain & Absorb Contain & Absorb Spill Occurs->Contain & Absorb Small, contained spill Evacuate & Ventilate->Contain & Absorb Collect & Decontaminate Collect & Decontaminate Contain & Absorb->Collect & Decontaminate Collect & Decontaminate->Store Waste As hazardous waste Arrange Pickup Arrange Pickup Store Waste->Arrange Pickup Contact EHS or licensed contractor Final Disposal Final Disposal Arrange Pickup->Final Disposal Approved waste disposal plant

Decision workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols

1. Waste Collection and Segregation:

  • Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.[2][5]

  • Solutions: If the this compound is in a solvent, the entire solution should be treated as hazardous waste.[2] Do not dispose of it down the drain.[2][5] Collect in a labeled, sealed container.

  • Contaminated Materials: Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound should be considered contaminated.[2] These items must be collected in a designated, sealed waste bag or container.[2]

2. Spill Management:

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[2][5]

  • Contain Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[2][5] Do not use combustible materials like sawdust.[5]

  • Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[2][5]

  • Clean the Area: Decontaminate the spill area with soap and water.[2] Collect the cleaning materials for disposal as hazardous waste.[2][5]

3. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area.[1][3]

  • Ensure containers are tightly sealed to prevent leaks or evaporation.[1][3]

  • Store away from incompatible materials, particularly strong oxidizing agents.[2]

4. Final Disposal:

  • All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.[2][5]

  • Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[2]

  • The waste must be sent to an approved waste disposal plant.[1]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.

References

Essential Safety and Operational Guidance for Handling Benzyl-PEG13-THP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of novel chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Benzyl-PEG13-THP, focusing on operational procedures and disposal plans to foster a secure laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the known hazards of structurally analogous compounds and established best practices for handling new chemical entities. A conservative approach to safety is strongly advised.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the available data for similar compounds, such as Benzyl-PEG4-THP, this compound should be handled as a potentially hazardous substance. The primary known hazards are that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment is critical to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against potential splashes and airborne particles.
Skin Protection Nitrile gloves (double-gloving is recommended) and a flame-resistant lab coatTo prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation, especially when handling the compound outside of a chemical fume hood.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[2].

    • Before beginning work, ensure the handling area is clear of unnecessary equipment or chemicals to prevent clutter and potential cross-contamination.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the compound within a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

    • Use anti-static weighing dishes to prevent the scattering of powdered substances.

    • To avoid contamination, never return unused chemicals to the original container.

  • Dissolving and Use in Experiments :

    • When preparing solutions, slowly add the compound to the solvent to prevent splashing.

    • Handle all solutions containing this compound with the same level of precaution as the neat compound.

Disposal Plan: Waste Management Protocol

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety. This compound and any materials contaminated with it must be treated as hazardous waste.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Collect in a dedicated, properly labeled, and sealed hazardous waste container.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated hazardous waste container immediately after use.
Contaminated Solutions Collect in a sealed, labeled hazardous waste container. Do not pour down the drain[3].

Step-by-Step Disposal Procedure:

  • Segregation : Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container[2][3]. Do not mix with other chemical waste streams unless compatibility has been confirmed[3].

  • Labeling : Clearly label the waste container with the full chemical name, "this compound," and appropriate hazard warnings.

  • Storage : Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Arrangement for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal[3].

Experimental Workflow: Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Aliquot Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment disp_collect Collect Waste in Labeled Container handle_experiment->disp_collect disp_store Store in Designated Hazardous Waste Area disp_collect->disp_store disp_contact Arrange for Professional Disposal disp_store->disp_contact

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.